molecular formula C14H20N2O2 B1385966 {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine CAS No. 1018507-00-0

{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Cat. No.: B1385966
CAS No.: 1018507-00-0
M. Wt: 248.32 g/mol
InChI Key: FMGNARXQWSFVSM-UHFFFAOYSA-N
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Description

{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)11-18-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGNARXQWSFVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and characterization of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Abstract

This technical guide provides a comprehensive methodology for the synthesis and detailed characterization of this compound. The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a multitude of FDA-approved pharmaceuticals.[1] This document outlines a robust, multi-step synthetic pathway, beginning with commercially available starting materials, and employs standard laboratory techniques. We delve into the rationale behind key procedural choices, offering insights into reaction mechanisms and potential optimization strategies. The characterization section establishes a full analytical profile of the target compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring structural verification and purity assessment. This guide is intended for researchers and professionals in drug development and organic synthesis, providing a practical framework for obtaining and validating this versatile chemical intermediate.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged heterocyclic motif, integral to the structure of numerous biologically active compounds and pharmaceuticals.[2][3] Its prevalence stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents that can interact with biological targets. Furthermore, the basic nitrogen atom of the piperidine ring is often protonated at physiological pH, enabling critical ionic interactions with receptor sites.

The target molecule, this compound, combines three key structural features:

  • A 4-substituted piperidine core: A common scaffold for introducing functionality.

  • A phenoxyacetyl group: This moiety, attached via an amide linkage to the piperidine nitrogen, can modulate physicochemical properties like lipophilicity and may participate in hydrogen bonding or aromatic interactions.

  • A primary aminomethyl group: A versatile functional handle for further chemical elaboration, allowing this compound to serve as a key building block in the synthesis of more complex molecules, such as central nervous system agents or other potential therapeutics.[4]

This guide provides a detailed protocol for the reliable synthesis and rigorous characterization of this compound, establishing a benchmark for its use in research and development.

Part I: Synthesis Methodology

The synthesis of this compound is most logically achieved through a strategy that ensures selective acylation of the piperidine nitrogen without affecting the primary amine. This necessitates a protection-acylation-deprotection sequence.

Retrosynthetic Analysis

A retrosynthetic analysis reveals a clear and efficient synthetic path. The target molecule can be disconnected at the amide bond and the primary amine, suggesting a convergent synthesis from a protected piperidine building block and phenoxyacetic acid.

G cluster_main Retrosynthetic Disconnections Target This compound Intermediate1 tert-butyl N-({1-(phenoxyacetyl)piperidin-4-yl}methyl)carbamate Target->Intermediate1 Deprotection (C-N bond) Intermediate2 tert-butyl N-[(piperidin-4-yl)methyl]carbamate Intermediate1->Intermediate2 Amide bond formation StartingMaterial2 Phenoxyacetyl chloride Intermediate1->StartingMaterial2 Acyl Source StartingMaterial1 4-(Aminomethyl)piperidine Intermediate2->StartingMaterial1 Protection (N-Boc) StartingMaterial3 Di-tert-butyl dicarbonate (Boc)2O Intermediate2->StartingMaterial3 Protecting Group Source

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for confirming the successful formation of intermediates.

Materials and Reagents:

  • 4-(Aminomethyl)piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Phenoxyacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step 1: Protection of 4-(Aminomethyl)piperidine

Causality: The primary amine is more nucleophilic than the secondary amine of the piperidine ring. To prevent di-acylation or polymerization during the subsequent acylation step, the primary amine must be selectively protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions (used in Step 2) and its facile removal under acidic conditions.

  • Dissolve 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, ~0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl N-[(piperidin-4-yl)methyl]carbamate as a crude product, which is often pure enough for the next step.

Step 2: N-Acylation with Phenoxyacetyl Chloride

Causality: This step forms the critical amide bond. Phenoxyacetyl chloride is a reactive acylating agent. A non-nucleophilic base, triethylamine (TEA), is added to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the piperidine nitrogen.

  • Dissolve the crude product from Step 1 (1.0 eq) in anhydrous DCM (~0.2 M).

  • Add triethylamine (TEA) (1.5 eq).

  • Cool the solution to 0 °C.

  • Add phenoxyacetyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with DCM.

  • Wash the mixture sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tert-butyl N-({1-(phenoxyacetyl)piperidin-4-yl}methyl)carbamate .

Step 3: Deprotection of the Boc Group

Causality: The Boc group is readily cleaved under strong acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose, and the reaction typically proceeds to completion at room temperature, yielding the trifluoroacetate salt of the desired amine.

  • Dissolve the purified product from Step 2 (1.0 eq) in DCM (~0.1 M).

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor by TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • To obtain the free base, dissolve the residue in DCM and wash with saturated NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, dry over MgSO₄, filter, and concentrate to yield the final product, This compound .

Synthetic Workflow Visualization

G SM 4-(Aminomethyl)piperidine Step1_reagents +(Boc)₂O DCM, 0°C to RT SM->Step1_reagents Intermediate1 Boc-Protected Intermediate (tert-butyl N-[(piperidin-4-yl)methyl]carbamate) Step1_reagents->Intermediate1 Step2_reagents + Phenoxyacetyl Chloride TEA, DCM, 0°C to RT Intermediate1->Step2_reagents Intermediate2 Acylated Intermediate (tert-butyl N-({1-(phenoxyacetyl) piperidin-4-yl}methyl)carbamate) Step2_reagents->Intermediate2 Purification Workup & Purification Intermediate2->Purification Step3_reagents + TFA DCM, RT FinalProduct Final Product This compound Step3_reagents->FinalProduct Purification->Step3_reagents

Caption: Step-wise workflow for the synthesis of the target compound.

Part II: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques provides unambiguous evidence.

Characterization Techniques and Expected Data

The following table summarizes the expected results from key analytical methods. Predicted NMR shifts are based on established values for similar piperidine derivatives and functional groups.[5][6][7]

Technique Parameter Expected Observation & Rationale
¹H NMR Chemical Shift (δ, ppm)~7.30 (t, 2H): Protons on the phenoxy ring (meta).~7.00 (t, 1H): Proton on the phenoxy ring (para).~6.95 (d, 2H): Protons on the phenoxy ring (ortho).~4.70 (s, 2H): Methylene protons of the acetyl group (-O-CH₂-C=O).~4.50 (d, 1H), ~3.90 (d, 1H): Axial protons on piperidine C2/C6.~3.10 (t, 1H), ~2.60 (t, 1H): Equatorial protons on piperidine C2/C6.~2.70 (d, 2H): Methylene protons adjacent to the primary amine (-CH-CH₂-NH₂).~1.80-1.95 (m, 3H): Piperidine C4-H and axial C3/C5 protons.~1.20-1.35 (m, 2H): Equatorial protons on piperidine C3/C5.~1.50 (br s, 2H): Protons of the primary amine (-NH₂).
¹³C NMR Chemical Shift (δ, ppm)~168.0: Amide carbonyl carbon (C=O).~157.5: Phenoxy ipso-carbon (C-O).~129.5: Phenoxy meta-carbons.~121.5: Phenoxy para-carbon.~114.8: Phenoxy ortho-carbons.~67.0: Acetyl methylene carbon (-O-CH₂-).~46.0: Methylene carbon adjacent to amine (-CH₂-NH₂).~44.0, ~40.0: Piperidine C2/C6 carbons.~35.0: Piperidine C4 carbon.~29.0: Piperidine C3/C5 carbons.
IR Spectroscopy Wavenumber (cm⁻¹)3300-3400 (two bands, weak): N-H stretch of the primary amine.[8]2850-3000: C-H stretches (aliphatic).~1645 (strong): C=O stretch of the tertiary amide.~1240 (strong): C-O stretch of the aryl ether.
Mass Spectrometry m/z (ESI+)Expected [M+H]⁺: 263.1754. The high-resolution mass should be within 5 ppm of the calculated exact mass for C₁₅H₂₃N₂O₂⁺.
HPLC Purity>95%. A single major peak should be observed under standard reverse-phase conditions (e.g., C18 column, water/acetonitrile mobile phase with 0.1% formic acid).
Characterization Workflow

The confirmation of the final product is a logical sequence of analyses, where each technique provides complementary information.

G cluster_workflow Structural Confirmation & Purity Analysis CrudeProduct Purified Final Compound MS Mass Spectrometry (MS) CrudeProduct->MS IR Infrared (IR) Spectroscopy CrudeProduct->IR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) CrudeProduct->NMR HPLC HPLC Analysis CrudeProduct->HPLC Confirmation Structure Confirmed & Purity Assessed MS->Confirmation Correct Mass IR->Confirmation Functional Groups Present NMR->Confirmation Correct Connectivity & Skeleton HPLC->Confirmation High Purity

Caption: Logical workflow for the analytical characterization.

Discussion and Field Insights

  • Yield Optimization: The N-acylation step (Step 2) is critical. The use of freshly opened, high-purity phenoxyacetyl chloride is recommended to avoid hydrolysis, which would lower the yield. Ensuring anhydrous conditions is paramount. If yields are low, alternative coupling reagents such as HATU or HBTU could be employed to first activate the corresponding phenoxyacetic acid, providing a milder alternative to the acid chloride.

  • Scale-Up Considerations: For larger scale synthesis, temperature control during the addition of (Boc)₂O and phenoxyacetyl chloride is crucial to manage the exothermic reactions. Purification by crystallization may be more economical than column chromatography at scale.

  • Potential Applications: The title compound is an excellent scaffold for further derivatization. The primary amine can be functionalized via reductive amination, acylation, or sulfonylation to generate libraries of compounds for screening. Given the prevalence of the piperidine moiety in CNS-active drugs, this intermediate could be valuable in developing novel agents targeting neurological disorders.[4] For example, similar structures have been explored as intermediates for various receptor antagonists and enzyme inhibitors.[9][10]

Conclusion

This guide details a reliable and reproducible pathway for the synthesis of this compound. By employing a standard protection-acylation-deprotection strategy, the target compound can be obtained in good yield and high purity. The comprehensive characterization data provided serves as a benchmark for validating the structure and provides the necessary foundation for its use in advanced chemical synthesis and drug discovery programs.

References

  • ACS Publications. (2010). Solid-Phase Synthesis of N-Substituted Pyrrolidinone-Tethered N-Substituted Piperidines via Ugi Reaction. ACS Combinatorial Science. [Link]

  • Katritzky, A. R., et al. (1999). Synthesis of Substituted Piperidines from N,N-Bis[(benzotriazol-1-yl)methyl]amines. The Journal of Organic Chemistry. [Link]

  • NIH. (n.d.). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. National Institutes of Health. [Link]

  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]

  • Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. [Link]

  • SpectraBase. (n.d.). Piperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • NIH. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health. [Link]

  • MDPI. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]

  • NIH. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Novel Phenoxyacetyl Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved therapeutics.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a highly valuable component in drug design. When combined with a phenoxyacetyl moiety, the resulting derivatives exhibit a wide range of biological activities, notably as potent antagonists for chemokine receptor 5 (CCR5), a critical co-receptor for HIV-1 entry into host cells.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways to novel phenoxyacetyl piperidine derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the mechanistic underpinnings of key reactions, present detailed, field-proven protocols, and offer insights into reaction optimization and characterization.

Introduction: The Significance of the Phenoxyacetyl Piperidine Scaffold

The phenoxyacetyl piperidine core is a versatile pharmacophore found in numerous biologically active compounds. The piperidine nitrogen provides a basic handle for salt formation, improving solubility and pharmacokinetic properties, while the phenoxyacetyl group offers a rich canvas for substitution to modulate potency, selectivity, and metabolic stability.[2] A significant application of this scaffold is in the development of anti-HIV agents, where these molecules act as CCR5 antagonists, physically blocking the virus from entering immune cells like T-cells.[3][4] Beyond antiviral applications, derivatives have been explored for their potential as anti-inflammatory, analgesic, and CNS-active agents.[5][6][7]

The synthetic challenge lies in the efficient and controlled coupling of the two key fragments: the substituted piperidine and the phenoxyacetic acid. This guide will focus on the most prevalent and robust strategy: the N-acylation of a piperidine derivative.

Retrosynthetic Analysis & Core Strategy

A logical retrosynthetic analysis of the target scaffold reveals the most direct pathway for its construction. The primary disconnection is at the amide C-N bond, leading to two key synthons: a substituted piperidine and a phenoxyacetic acid derivative.

G Target Phenoxyacetyl Piperidine Derivative Amide Amide Bond Disconnection Target->Amide Piperidine Substituted Piperidine Amide->Piperidine Phenoxyacetic_Acid Phenoxyacetic Acid Derivative Amide->Phenoxyacetic_Acid

Caption: Retrosynthetic approach for phenoxyacetyl piperidines.

This retrosynthetic approach highlights the central importance of robust amide bond formation methodologies. The most common and reliable method for this transformation is the direct N-acylation of the piperidine nitrogen with a phenoxyacetic acid, typically activated by a coupling agent.

Synthetic Pathway: N-Acylation of Piperidine Scaffolds

The workhorse of phenoxyacetyl piperidine synthesis is the coupling of a pre-functionalized piperidine with a phenoxyacetic acid derivative. This method offers high convergence and allows for late-stage diversification, a critical advantage in medicinal chemistry programs.

Mechanistic Insight: The Role of Coupling Agents

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient and requires harsh conditions. Coupling agents are employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group.

A common choice is the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).

  • EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • This intermediate is susceptible to nucleophilic attack. However, it can also rearrange to a stable N-acylurea byproduct, reducing yield.

  • HOBt acts as a scavenger for the O-acylisourea, forming an HOBt-ester. This new intermediate is still reactive towards the amine but is more stable against the undesirable rearrangement. The piperidine nitrogen then attacks the carbonyl carbon of the HOBt-ester to form the desired amide bond.

Experimental Workflow

The general workflow for the N-acylation reaction is a straightforward, multi-step process that can be readily implemented in a standard laboratory setting.

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Workup & Purification A Dissolve Phenoxyacetic Acid in DCM/DMF B Add Coupling Agents (EDC, HOBt) A->B C Stir at 0°C B->C D Add Substituted Piperidine & Base (DIEA) C->D E Warm to Room Temp. Stir Overnight D->E F Aqueous Wash (NaHCO₃, Brine) E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify via Flash Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: General experimental workflow for N-acylation.

Detailed Experimental Protocol

This protocol provides a representative procedure for the synthesis of a generic N-(phenoxyacetyl)piperidine derivative. Note: This is a generalized protocol and may require optimization for specific substrates.[8][9]

Materials:

  • Substituted Phenoxyacetic Acid (1.0 equiv)

  • Substituted Piperidine (1.1 equiv)

  • EDC.HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted phenoxyacetic acid (1.0 equiv).

  • Dissolution: Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.2 M.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Add HOBt (1.2 equiv) and EDC.HCl (1.2 equiv) to the stirred solution. Maintain stirring at 0 °C for 30 minutes to allow for the formation of the active ester.

  • Coupling: To the activated acid solution, add the substituted piperidine (1.1 equiv) followed by the dropwise addition of DIEA (2.5 equiv).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).[8]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to yield the pure phenoxyacetyl piperidine derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Reaction Parameters & Optimization

The success of the N-acylation reaction often depends on the careful selection of reagents and conditions. The following table summarizes key parameters and provides insights for optimization.

ParameterStandard ConditionRationale & Optimization Insights
Solvent Dichloromethane (DCM)Good for most substrates. For poorly soluble starting materials, DMF can be used. Ensure the solvent is anhydrous to prevent hydrolysis of activated intermediates.
Coupling Agent EDC / HOBtA reliable and cost-effective choice. For sterically hindered substrates or acid-sensitive compounds, alternative reagents like HATU or HBTU may provide higher yields, albeit at a higher cost.
Base DIEAA non-nucleophilic tertiary amine that acts as a proton scavenger without competing in the acylation. Triethylamine (TEA) can also be used. Pyridine is another option but can be more difficult to remove.[8]
Temperature 0 °C to RTInitial cooling to 0 °C controls the rate of formation of the reactive O-acylisourea intermediate, minimizing side reactions. Allowing the reaction to proceed at room temperature ensures completion.
Stoichiometry Slight excess of amineUsing a slight excess of the piperidine component (1.1-1.2 equiv) can help drive the reaction to completion, especially if the phenoxyacetic acid is more valuable.

Alternative Synthetic Strategies

Synthesis via Williamson Ether Synthesis

This approach builds the phenoxyacetyl moiety directly onto the piperidine scaffold. It involves the reaction of an N-(2-haloacetyl)piperidine with a substituted phenol under basic conditions.

G Piperidine Substituted Piperidine Haloacetyl_Piperidine N-(2-haloacetyl)piperidine Piperidine->Haloacetyl_Piperidine Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Haloacetyl_Piperidine Target Phenoxyacetyl Piperidine Derivative Haloacetyl_Piperidine->Target Etherification Phenol Substituted Phenol Phenol->Target Base Base (e.g., K₂CO₃) Base->Target

Caption: Pathway involving Williamson Ether Synthesis.

This route is advantageous when a diverse range of phenols is available and the corresponding N-(2-haloacetyl)piperidine is easily accessible.

Conclusion and Future Directions

The N-acylation of substituted piperidines with phenoxyacetic acids remains the most robust and versatile strategy for the synthesis of novel phenoxyacetyl piperidine derivatives.[8] The methodology is well-established, highly modular, and amenable to the generation of large compound libraries for structure-activity relationship (SAR) studies. Future advancements in this field will likely focus on the development of more sustainable and efficient coupling reagents, as well as the application of flow chemistry and automated synthesis platforms to accelerate the drug discovery process.[2][10] The continued exploration of this valuable scaffold promises to yield new therapeutic agents with improved efficacy and safety profiles.

References

  • Chan, A. W., et al. (2005). CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives. Bioorganic & Medicinal Chemistry, 13(2), 397-416. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane. Retrieved from ResearchGate. [Link]

  • Tagat, J. R., et al. (2001). Piperazine-Based CCR5 Antagonists as HIV-1 Inhibitors. II. Discovery of 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]... Scilit. [Link]

  • ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from Wikipedia. [Link]

  • Waszkielewicz, A. M., et al. (2019). Synthesis of N‐(phenoxyalkyl)‐, N‐{2‐[2‐(phenoxy)ethoxy]ethyl}‐ or N‐(phenoxyacetyl)piperazine Derivatives and Their Activity Within the Central Nervous System. ChemistrySelect, 4(32), 9381-9391. [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide and N'(2-Phenoxyacetyl)Isonicotinohydrazide Derivatives as Anti-Inflammatory and Analgesic Agents. Retrieved from ResearchGate. [Link]

  • Adichunchanagiri University. (n.d.). N'(2-phenoxyacetyl) nicotinohydrazide and N'-... Retrieved from Adichunchanagiri University. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. [Link]

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(1), 1-24. [Link]

  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6566. [Link]

  • PubMed Central. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • Semantic Scholar. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Sialic Acid 4‐N‐Piperazine and Piperidine Derivatives Bind with High Affinity to the P. mirabilis Sialic Acid Sodium Solute Symporter. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Beilstein-Institut. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technical walkthrough of the structural elucidation of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine, a compound of interest for its potential pharmacological applications. We will explore the synergistic application of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, not merely as analytical techniques but as a logical framework for piecing together the molecular puzzle. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices in structural verification.

Introduction: The Imperative of Structural Integrity

The molecule this compound presents a fascinating scaffold, combining a substituted piperidine ring with a phenoxyacetyl moiety. The precise connectivity and conformation of these components are critical to its biological activity. Erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. Therefore, a multi-technique approach, leveraging the complementary strengths of MS for molecular weight and fragmentation information, and NMR for detailed atomic connectivity, is not just best practice but a scientific necessity.[1][2][3][4][5]

This guide will dissect the process into two primary analytical domains: Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each section will detail the underlying principles, experimental protocols, and the logical interpretation of the spectral data to arrive at a conclusive structural assignment.

Part 1: Mass Spectrometry – A Window into Molecular Weight and Fragmentation

Mass spectrometry provides the initial, crucial evidence of a compound's identity by measuring its mass-to-charge ratio (m/z).[1][6] For this compound, we will employ Electrospray Ionization (ESI), a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, providing a direct readout of the molecular weight.[7][8]

Experimental Protocol: ESI-MS and MS/MS Analysis

Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.[8]

Methodology:

  • Sample Preparation: Dissolve a small quantity of the synthesized compound in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Full Scan MS: Operate the mass spectrometer in full scan mode (e.g., m/z 100-500) to detect the protonated molecular ion [M+H]⁺. Positive ion mode is selected due to the basic nature of the amine groups.[8]

  • Tandem MS (MS/MS): Isolate the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Product Ion Scan: Scan the resulting fragment ions to obtain the MS/MS spectrum, which reveals the compound's fragmentation pattern.[8]

Data Interpretation: Decoding the Mass Spectrum

The molecular formula of this compound is C₁₄H₂₀N₂O₂. The calculated monoisotopic mass is 248.1525 g/mol .

Expected Full Scan MS Result: The ESI-MS spectrum in positive ion mode is expected to show a prominent peak at m/z 249.1603, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[1]

Predicted MS/MS Fragmentation Pattern: The fragmentation of the piperidine ring and its substituents is a key diagnostic tool.[8][9] The protonated nitrogen of the piperidine ring often initiates fragmentation pathways.[8]

Predicted Fragment (m/z) Proposed Structure/Loss Rationale
152.07[C₈H₈O₂]⁺Cleavage of the amide bond, resulting in the phenoxyacetyl cation.
135.04[C₈H₇O]⁺Loss of a methyl radical from the phenoxyacetyl fragment (less likely in ESI).
114.11[C₆H₁₂N₂]⁺Cleavage of the bond between the piperidine ring and the phenoxyacetyl group, with the charge retained on the piperidine-methylamine fragment.
97.09[C₅H₉N]⁺α-cleavage of the piperidine ring, a common pathway for piperidine derivatives.[8]
77.04[C₆H₅]⁺Phenyl cation resulting from fragmentation of the phenoxy group.

The fragmentation pattern provides a fingerprint of the molecule's structure, confirming the presence of the phenoxyacetyl and the substituted piperidine moieties.[10]

Part 2: Nuclear Magnetic Resonance Spectroscopy – Assembling the Atomic Framework

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms.[11][12][13][14] We will utilize a suite of 1D and 2D NMR experiments to unequivocally assign the structure of this compound.

Experimental Protocol: 1D and 2D NMR Analysis

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[2]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • 1D NMR:

    • ¹H NMR: Acquire a standard proton NMR spectrum to identify the different types of protons and their relative numbers.

    • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to determine the number and types of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.[15][16]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton-carbon (¹H-¹³C) pairs.[17][18]

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, crucial for connecting molecular fragments.[15][18]

Data Interpretation: A Step-by-Step Structural Assembly

The following is a predicted analysis of the NMR spectra. Chemical shifts are influenced by the solvent and are reported in parts per million (ppm).[19][20]

  • Phenoxy Group (Ar-H): A set of multiplets between δ 6.8-7.4 ppm integrating to 5 protons. The protons ortho to the oxygen will be the most shielded.

  • Phenoxyacetyl Methylene (O-CH₂-C=O): A singlet at approximately δ 4.6-4.9 ppm integrating to 2 protons.[21]

  • Piperidine Protons (ring CH and CH₂): A series of multiplets in the δ 1.2-3.8 ppm region. Due to the amide linkage, the protons on the carbons adjacent to the nitrogen will be deshielded and may show complex splitting patterns due to restricted rotation around the amide bond.[22][23]

  • Piperidine-4-yl Methylene (CH-CH₂-N): A doublet at around δ 2.5-2.8 ppm integrating to 2 protons.

  • Amine Protons (NH₂): A broad singlet that may exchange with D₂O, typically in the δ 1.5-3.0 ppm range. Its chemical shift is highly dependent on concentration and solvent.

  • Carbonyl Carbon (C=O): A signal in the δ 165-175 ppm region.

  • Aromatic Carbons (Ar-C): Signals between δ 110-160 ppm. The carbon attached to the oxygen (ipso-carbon) will be the most deshielded.

  • Phenoxyacetyl Methylene (O-CH₂): A signal around δ 65-70 ppm.

  • Piperidine Carbons (ring C): Signals in the δ 25-55 ppm region. The carbons adjacent to the nitrogen will be in the more downfield portion of this range.[24]

  • Piperidine-4-yl Methine (CH): A signal around δ 35-45 ppm.

  • Piperidine-4-yl Methylene (CH₂-N): A signal around δ 40-50 ppm.

COSY:

  • Correlations between the aromatic protons of the phenoxy group.

  • A correlation network within the piperidine ring protons, and between the piperidine-4-yl methine proton and the adjacent ring methylene protons as well as the exocyclic methylene protons.

HSQC:

  • Directly correlates each proton signal to its attached carbon, confirming the assignments made from the 1D spectra.

HMBC:

  • Key Correlation 1: The protons of the phenoxyacetyl methylene group (O-CH₂-C=O) will show a correlation to the carbonyl carbon, confirming the phenoxyacetyl fragment.

  • Key Correlation 2: The same methylene protons will also show a correlation to the ipso-carbon of the aromatic ring.

  • Key Correlation 3: The protons on the piperidine carbons adjacent to the nitrogen will show a correlation to the carbonyl carbon, establishing the link between the phenoxyacetyl group and the piperidine ring.

  • Key Correlation 4: The protons of the exocyclic methylene group (CH-CH₂-N) will show correlations to the piperidine-4-yl methine carbon and the adjacent ring carbons, confirming the attachment point on the piperidine ring.

Predicted NMR Data Summary
Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations
Ar-H (ortho)~6.9~115C(ipso), C(meta)
Ar-H (meta)~7.3~130C(ortho), C(para)
Ar-H (para)~7.0~122C(meta)
Ar-C (ipso)-~158O-CH₂
O-CH₂-C=O~4.7 (s)~67C=O, C(ipso)
C=O-~168O-CH₂, Piperidine-H (axial/equatorial)
Piperidine-H (axial, eq)~3.0-3.8~40-45C=O, other ring carbons
Piperidine-CH (4-position)~1.5-2.0~35-40CH₂-N, adjacent ring carbons
CH₂-NH₂~2.6 (d)~45Piperidine-CH, adjacent ring carbons
Piperidine-H (other)~1.2-1.8~28-35Other ring carbons
NH₂~1.5-3.0 (br s)--

Visualizing the Connections: Workflows and Correlations

To better illustrate the logical flow of the structural elucidation process and the key NMR correlations, the following diagrams are provided.

Experimental Workflow

G cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_Final Structural Elucidation MS_Sample Synthesized Compound ESI_MS ESI-MS (Full Scan) MS_Sample->ESI_MS MS_MS Tandem MS (MS/MS) ESI_MS->MS_MS MW Molecular Weight ([M+H]⁺) ESI_MS->MW Frag Fragmentation Pattern MS_MS->Frag Structure Final Structure Confirmation MW->Structure Frag->Structure NMR_Sample Synthesized Compound NMR_1D 1D NMR (¹H, ¹³C) NMR_Sample->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignments Proton & Carbon Assignments NMR_2D->Assignments Connectivity Connectivity Map Assignments->Connectivity Connectivity->Structure

Caption: Workflow for structural elucidation.

Key HMBC Correlations

G cluster_mol Key HMBC Correlations for Structure Assembly phenoxyacetyl Phenoxyacetyl (O-CH₂-C=O) piperidine_N Piperidine-N phenoxyacetyl->piperidine_N H(CH₂) to C=O piperidine_N->phenoxyacetyl piperidine_C4 Piperidine-C4-H piperidine_C4->piperidine_N methylamine CH₂-NH₂ piperidine_C4->methylamine H(CH₂) to C4

Caption: Diagram of key HMBC correlations.

Conclusion: A Self-Validating System for Structural Integrity

References

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Predicted biological activity of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Abstract

This technical guide provides a comprehensive, predictive analysis of the potential biological activities of the novel chemical entity, this compound. In the absence of direct empirical data, this document leverages a robust framework of computational modeling and structure-activity relationship (SAR) analysis to generate high-confidence hypotheses regarding the compound's pharmacodynamics and pharmacokinetics. We deconstruct the molecule into its core scaffolds—the phenoxyacetyl group and the piperidine-4-yl-methylamine core—to infer potential biological targets by analogy to structurally related, well-characterized compounds. Primary predicted targets include G-Protein Coupled Receptors (GPCRs) and acetylcholinesterase (AChE), both common targets for piperidine-containing therapeutics.[1][2][3] This guide outlines a systematic, multi-pronged strategy for the experimental validation of these predictions, beginning with a proposed chemical synthesis route and progressing to detailed, step-by-step protocols for in vitro target binding and cellular functional assays. All methodologies are designed to be self-validating, incorporating the necessary controls to ensure data integrity. The objective is to provide drug development professionals with a foundational roadmap for advancing this compound from a theoretical concept to a rigorously evaluated lead candidate.

Introduction: A Predictive Framework for a Novel Chemical Entity

The journey of a drug from concept to clinic is fraught with challenges, with a high attrition rate often attributed to unforeseen issues with a compound's biological activity or pharmacokinetic profile. Early, robust, and predictive assessment of a novel chemical entity (NCE) is therefore critical to de-risk and accelerate the development process.[4] The subject of this guide, this compound, represents such an NCE for which no public biological data currently exists.

This document eschews a speculative approach, instead adopting the rigorous methodology of a senior application scientist to build a data-driven predictive model. By combining cheminformatics, SAR analysis, and established principles of medicinal chemistry, we can construct a logical framework to hypothesize the compound's biological behavior.[5][6][7] This guide will first dissect the molecule's structure to inform target hypotheses, then present a full in silico profile, and finally, propose a detailed and actionable experimental plan to systematically validate these predictions.

cluster_structure Chemical Structure Analysis cluster_insilico In Silico Prediction cluster_validation Experimental Validation C Compound: This compound SAR Structure-Activity Relationship (SAR) Analysis C->SAR Deconstruction TargetPred Computational Target Prediction C->TargetPred ADMET ADMET Profiling C->ADMET Hypothesis Target Class Hypotheses (e.g., GPCRs, Enzymes) SAR->Hypothesis Inference Binding In Vitro Binding Assays Hypothesis->Binding Synthesis Chemical Synthesis Synthesis->Binding Functional Cellular Functional Assays Binding->Functional

Figure 1. Overall workflow for the predictive evaluation of the target compound.

Molecular Deconstruction and SAR Analysis

The predictive power of our analysis originates from the principle that a molecule's biological activity is a function of its structure. The piperidine scaffold, in particular, is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs targeting the central nervous system (CNS) and other systems.[3][8]

Figure 2. Structural deconstruction of this compound.

  • Phenoxyacetyl Group: This moiety consists of a phenyl ring linked via an ether to an acetyl group. While less determinative than the piperidine core, phenoxyacetamide structures have been investigated for a range of activities, including antibacterial properties.[9] Its primary contribution here is likely to modulate lipophilicity and engage in pi-stacking or hydrophobic interactions within a binding pocket.

  • Piperidine Core: This saturated heterocycle is a cornerstone of CNS-active drugs.[1][3] Its conformational flexibility allows it to adapt to the steric demands of various receptor binding sites.[3] The specific 1,4-disubstitution pattern is common. Numerous piperidine derivatives are known to interact with GPCRs (e.g., opioid, dopamine, serotonin receptors) and ion channels.[10] Others are known inhibitors of enzymes like acetylcholinesterase (AChE) or the presynaptic choline transporter (CHT).[11][12]

  • Methylamine Side-Chain: The primary amine (-CH2NH2) is a key functional group. It is basic and will be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in a protein's active site. This feature is critical for the binding of many ligands to their targets.

Primary Hypotheses for Biological Targets: Based on this SAR analysis, the two most probable target classes for this NCE are:

  • G-Protein Coupled Receptors (GPCRs): The piperidine scaffold combined with a basic amine is a classic pharmacophore for GPCR ligands.

  • Acetylcholinesterase (AChE): The structure bears some resemblance to known AChE inhibitors, where the piperidine ring can interact with the enzyme's gorge and the acetyl group can orient within the active site.[13][14]

In Silico Pharmacokinetic and Target Prediction

To refine our hypotheses, we turn to computational methods that predict a molecule's properties based on its structure.[5][15] These in silico tools are indispensable in modern drug discovery for early-stage filtering and prioritization of candidates.[4][16][17][18]

cluster_admet ADMET Prediction cluster_target Target Prediction Input SMILES String of Compound Absorption Absorption (e.g., Caco-2, HIA) Input->Absorption Distribution Distribution (e.g., BBB, PPB) Input->Distribution Metabolism Metabolism (e.g., CYP Isoforms) Input->Metabolism Excretion Excretion Input->Excretion Toxicity Toxicity (e.g., hERG, Ames) Input->Toxicity Similarity 2D/3D Similarity Searching Input->Similarity Docking Molecular Docking (Reverse Screening) Input->Docking ML Machine Learning Models Input->ML Output Predicted Activity & Safety Profile Absorption->Output Distribution->Output Metabolism->Output Excretion->Output Toxicity->Output Similarity->Output Docking->Output ML->Output

Figure 3. Conceptual workflow for the in silico evaluation of the NCE.

Predicted ADMET Profile

The following table summarizes the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for this compound based on established computational models.[18][19]

Parameter Predicted Value Interpretation & Rationale
Molecular Weight ~304.4 g/mol Compliant with Lipinski's Rule of Five (<500), suggesting good potential for oral bioavailability.
LogP ~2.5 - 3.0Indicates a balance between aqueous solubility and lipid membrane permeability, favorable for absorption and distribution.
Aqueous Solubility Moderately SolubleThe basic amine will be protonated, enhancing solubility, while the phenoxy group adds lipophilicity.
H-Bond Donors/Acceptors 2 Donors, 4 AcceptorsCompliant with Lipinski's Rules (<5 donors, <10 acceptors), favorable for membrane permeation.
BBB Permeability Likely to CrossThe combination of moderate LogP and molecular weight suggests the potential to cross the blood-brain barrier, a key consideration for CNS targets.
CYP450 Inhibition Possible inhibitor of 2D6/3A4The piperidine and aromatic moieties are common substrates/inhibitors for cytochrome P450 enzymes. This requires experimental verification.[17]
hERG Inhibition Moderate RiskThe presence of a basic nitrogen and a lipophilic aromatic group is a common structural alert for potential hERG channel blockade.
Ames Mutagenicity Predicted Non-mutagenicNo obvious structural alerts for mutagenicity are present.

Proposed Experimental Validation Workflows

The following sections detail the experimental protocols required to synthesize the compound and test the primary biological hypotheses generated from the in silico and SAR analyses.

Proposed Chemical Synthesis

A plausible synthetic route can be achieved via a two-step process starting from commercially available 4-(aminomethyl)piperidine. The causality for this choice is the direct and efficient installation of the required side chain.

  • Step 1: Acylation. Reaction of 4-(aminomethyl)piperidine with phenoxyacetyl chloride. This is a standard nucleophilic acyl substitution where the more nucleophilic piperidine ring nitrogen attacks the electrophilic carbonyl carbon of the acid chloride. The exocyclic primary amine is less reactive under these conditions, especially if a slight excess of the starting piperidine is used to act as a base, or if a non-nucleophilic base like triethylamine is added.

  • Step 2: Purification. Purification of the final product using column chromatography or recrystallization to achieve high purity for biological testing.

In Vitro Target Validation: Acetylcholinesterase (AChE) Inhibition Assay

Rationale: This assay directly tests the hypothesis that the compound inhibits AChE. We will use a colorimetric method based on the Ellman reagent, which is a robust, high-throughput, and widely accepted standard for measuring AChE activity.[13][14][20][21][22]

Protocol: Enzyme-Based Colorimetric AChE Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a 0.1 M phosphate buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of human recombinant AChE in Assay Buffer (e.g., 50 mU/mL).[20] The exact concentration should be optimized to ensure the reaction velocity is in the linear range.[20]

    • Substrate Solution: Prepare a stock solution of acetylthiocholine iodide (ATCI) in ultrapure water.

    • Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

    • Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

    • Positive Control: Prepare a dilution series of a known AChE inhibitor (e.g., Donepezil or BW284c51).[13]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 2 µL of the test compound dilutions or controls (DMSO for negative control, Donepezil for positive control).

    • Add 178 µL of Assay Buffer containing DTNB to each well.

    • Add 10 µL of the AChE enzyme solution to all wells except the "No Enzyme" control wells.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.[22]

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 405-412 nm using a plate reader in kinetic mode, taking readings every minute for 10-15 minutes.[22]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - (V_inhibitor / V_dmso)) * 100.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Target Validation: GPCR Binding Assay

Rationale: To test the hypothesis of GPCR interaction, a competitive radioligand binding assay is the gold standard.[23][24] It provides quantitative data on the compound's affinity (Ki) for a specific receptor. This protocol assumes screening against a panel of CNS-relevant GPCRs (e.g., Dopamine D2, Serotonin 5-HT2A, Mu-Opioid receptors).

Protocol: Competitive Radioligand Binding Assay

  • Reagent Preparation:

    • Cell Membranes: Use commercially available prepared cell membranes from HEK293 or CHO cells stably expressing the target human GPCR.[25]

    • Assay Buffer: Specific to the receptor target (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors). The concentration used should be approximately its K_d value.

    • Test Compound: Use the same serial dilution series prepared for the AChE assay.

    • Non-specific Binding (NSB) Control: A high concentration of a known, unlabeled antagonist for the target receptor (e.g., 10 µM Haloperidol for D2).

  • Assay Procedure (96-well filter plate format):

    • In each well, combine:

      • 25 µL of Test Compound dilution (or buffer for Total Binding, or NSB control).

      • 25 µL of Radioligand.

      • 150 µL of cell membrane suspension in Assay Buffer.

    • Incubate the plate for 60-90 minutes at room temperature on a shaker to reach equilibrium.

    • Harvest the membranes by rapidly filtering the contents of the plate through a glass fiber filter mat using a cell harvester. The bound radioligand will be trapped on the filter, while the unbound is washed away.

    • Wash the filters 3-4 times with ice-cold Assay Buffer.

    • Allow the filter mat to dry completely.

    • Add scintillation cocktail to each filter spot and count the radioactive disintegrations per minute (DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Calculate the percent inhibition for each test compound concentration: % Inhibition = (1 - ((DPM_compound - DPM_nsb) / (DPM_total - DPM_nsb))) * 100.

    • Determine the IC₅₀ value by plotting percent inhibition vs. log concentration.

    • Convert the IC₅₀ to an affinity constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Compound Test Compound (Antagonist) Receptor GPCR Compound->Receptor Binds & Inhibits G_Protein Gαβγ Receptor->G_Protein Activation Blocked Effector Adenylyl Cyclase cAMP cAMP (Second Messenger) Effector->cAMP Conversion Blocked ATP ATP ATP->Effector PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Figure 4. Hypothetical inhibitory signaling pathway at a Gi-coupled GPCR.

Conclusion and Future Directions

This guide has established a robust, predictive framework for assessing the biological potential of this compound. Through a systematic analysis of its structural components and the application of modern in silico tools, we have generated high-priority, testable hypotheses, focusing on its potential interaction with acetylcholinesterase and G-Protein Coupled Receptors. The predicted ADMET profile suggests that the compound possesses drug-like properties, although flags for potential CYP450 and hERG interactions warrant early experimental investigation.

The detailed experimental protocols provided herein offer a clear and immediate path forward for the empirical validation of these predictions. Successful execution of these in vitro studies will provide the critical data needed to:

  • Confirm or refute the predicted biological targets.

  • Quantify the compound's potency (IC₅₀) and affinity (K_i).

  • Establish a preliminary structure-activity relationship that can guide future lead optimization efforts.

Should this initial screening yield a potent and selective "hit," subsequent steps would include cellular functional assays (e.g., cAMP assays, calcium flux) to determine the compound's mode of action (agonist vs. antagonist), followed by more extensive safety profiling and eventual progression into in vivo models of disease. This structured, predictive approach ensures that research efforts are focused, efficient, and built upon a solid foundation of scientific and logical rigor.

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A Comprehensive Technical Guide to the Mechanistic Hypotheses of Phenoxyacetyl-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenoxyacetyl scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1][2] Its remarkable versatility stems from its capacity for synthetic modification and its ability to interact with a wide range of biological targets. This technical guide provides an in-depth exploration of the primary mechanistic hypotheses for phenoxyacetyl-based compounds, moving beyond a simple catalog of activities to explain the underlying molecular interactions and the experimental rationale for their investigation. We will dissect the key hypotheses, which are broadly categorized into the modulation of critical enzymatic pathways and direct interactions with cellular receptors. For each hypothesis, we will present the supporting evidence, detail robust experimental protocols for validation, and provide visual representations of the relevant pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of this important chemical class.

The Phenoxyacetyl Scaffold: A Versatile Core in Drug Discovery

The phenoxyacetyl group, characterized by a phenyl ring linked to an acetyl moiety through an ether bond, is a cornerstone of modern drug design.[1][2] Its prevalence is due to several key features: the ether oxygen can act as a hydrogen bond acceptor, the aromatic ring can engage in π-π stacking and hydrophobic interactions, and the acetyl portion provides a reactive handle for a multitude of synthetic derivatizations.[1] This structural flexibility has allowed for the development of compounds that can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of complex signaling cascades.[2][3] Understanding the specific mechanism of action (MoA) is paramount in drug discovery, as it informs lead optimization, predicts potential off-target effects, and is essential for clinical development.[4]

Hypothesis I: Modulation of Key Enzymatic Pathways

One of the most prominent mechanisms for phenoxyacetyl compounds involves the direct modulation of enzyme activity. These interactions can range from classical inhibition to more nuanced allosteric activation.

Fatty Acid Amide Hydrolase (FAAH): A Target with Dual Modulatory Roles

FAAH is an integral membrane enzyme that terminates the signaling of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, by hydrolyzing them into their constituent fatty acid and ethanolamine.[5][6][7] The phenoxyacetyl scaffold has been incorporated into compounds that exhibit a fascinating duality, acting as both enhancers and inhibitors of FAAH activity.

Hypothesis A: FAAH Activity Enhancement Certain phenoxyacyl-ethanolamides have been shown to increase the catalytic activity of FAAH from both plant and mammalian sources.[5][7] The proposed mechanism suggests these compounds do not act on the catalytic site directly but may function as positive allosteric modulators. Specifically, they appear to enhance the apparent Vmax by mitigating the negative feedback regulation of FAAH caused by the product, free ethanolamine.[7] This enhancement of FAAH activity could be a valuable pharmacological tool for reducing endogenous NAE levels.[5]

Hypothesis B: FAAH Inhibition More conventionally, other phenoxyacetyl derivatives function as FAAH inhibitors.[8] These compounds are often designed as substrate analogues that interact with the enzyme's catalytic serine residue.[8][9] Inhibition can be achieved through reversible mechanisms, where the compound forms a stable hemiacetal intermediate with the catalytic serine, or through irreversible covalent modification.[8] By inhibiting FAAH, these compounds increase the levels of anandamide and other fatty acid amides, which can be therapeutic for pain and sleep disorders.[9]

Experimental Protocol: In Vitro FAAH Activity Assay

This protocol provides a method to determine whether a phenoxyacetyl-based compound enhances or inhibits FAAH activity using a fluorometric approach.

Rationale: This assay quantifies the rate of FAAH-mediated hydrolysis of a synthetic substrate that releases a fluorescent product. By comparing the rate in the presence and absence of the test compound, its modulatory effect can be determined.

Materials & Reagents:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

  • Test phenoxyacetyl compounds dissolved in DMSO

  • FAAH substrate (e.g., N-(4-methoxyphenyl)-arachidonamide)

  • Fluorometric detection reagent (specific to the substrate used)

  • 96-well black microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A known FAAH inhibitor (e.g., URB597) and an enhancer (if available) should be used as positive controls. DMSO alone serves as the vehicle control.

  • Enzyme Reaction Setup: In the 96-well plate, add 50 µL of FAAH Assay Buffer to each well.

  • Add Compounds: Add 1 µL of the diluted test compounds, controls, or vehicle to the appropriate wells.

  • Pre-incubation: Add 25 µL of diluted recombinant FAAH enzyme to each well. Gently mix and incubate the plate at 37°C for 15 minutes. This step allows the compounds to interact with the enzyme before the substrate is introduced.

  • Initiate Reaction: Add 25 µL of the FAAH substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the plate reader, pre-set to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Normalize the rates to the vehicle control. Plot the percentage of activity versus the compound concentration to determine IC50 (for inhibitors) or EC50 (for enhancers).

Cyclooxygenase (COX) Inhibition: A Classic Anti-Inflammatory Mechanism

The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[10] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible at sites of inflammation.

Hypothesis: Certain phenoxyacetic acid derivatives act as selective inhibitors of COX-2.[10] This selectivity is structurally driven; the active site of COX-2 has a larger, more accommodating side pocket compared to COX-1. The phenoxyacetyl scaffold, when appropriately substituted, can be designed to fit within this pocket, conferring selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.[10]

Data Presentation: COX Inhibition by Phenoxyacetic Acid Derivatives

The following table summarizes the inhibitory potency (IC50) and selectivity index (SI) for a series of novel phenoxyacetic acid derivatives compared to standard reference drugs.[10]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
Derivative 5d 7.00 ± 0.200.15 ± 0.0246.67
Derivative 5e 8.00 ± 0.200.12 ± 0.0166.67
Derivative 7b 4.07 ± 0.120.10 ± 0.0140.70
Celecoxib (Ref.) 14.93 ± 0.120.08 ± 0.01186.63
Mefenamic Acid (Ref.) 29.90 ± 0.095.30 ± 0.055.64

Data adapted from a 2024 study on novel phenoxyacetic acid derivatives.[10]

Poly (ADP-ribose) Polymerase-1 (PARP-1) Inhibition: A Targeted Anticancer Strategy

PARP-1 is a nuclear enzyme crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.

Hypothesis: Novel phenoxyacetamide derivatives can inhibit PARP-1, leading to an induction of apoptosis in cancer cells.[11] This mechanism involves preventing the repair of DNA damage, which triggers cell death pathways. Studies have shown these compounds can induce apoptosis and necrosis in liver cancer (HepG2) cells, suggesting PARP-1 inhibition as a primary MoA.[11]

Visualization: PARP-1 Inhibition Signaling Pathway

PARP1_Inhibition_Pathway cluster_0 Cellular Stress cluster_1 PARP-1 Mediated Repair (Normal Function) cluster_2 Mechanism of Action DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis (Cell Death) PARP1->Apoptosis (inhibition leads to) NAD NAD+ NAD->PARP1 consumes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Cell_Survival DNA Repair & Cell Survival Repair_Proteins->Cell_Survival Phenoxyacetyl_Cmpd Phenoxyacetyl Compound Phenoxyacetyl_Cmpd->PARP1 INHIBITS

Caption: Pathway of PARP-1 inhibition by phenoxyacetyl compounds.

Hypothesis II: Interaction with Cellular Receptors

Phenoxyacetyl derivatives are adept at fitting into the ligand-binding domains of various cellular receptors, acting as either agonists that activate the receptor or antagonists that block its function.

Peroxisome Proliferator-Activated Receptors (PPARs): Modulating Nuclear Receptor Activity

PPARs are ligand-activated transcription factors that play a central role in regulating lipid metabolism, inflammation, and glucose homeostasis.[12][13] Upon activation, they form a heterodimer with the Retinoid X Receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes.[12]

Hypothesis: Chiral phenoxyacetic acid analogues function as PPARγ partial agonists.[12] Unlike full agonists, which elicit a maximal response, partial agonists produce a sub-maximal response. This can be therapeutically advantageous, potentially offering benefits like insulin sensitization while mitigating side effects such as fluid retention associated with full PPARγ agonists. Some derivatives also show dual agonism for both PPARα and PPARγ.[12]

Visualization: PPARγ Activation Pathway

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Phenoxyacetyl Ligand PPAR PPARγ Ligand->PPAR Binds & Activates Complex PPARγ-RXR Heterodimer PPAR->Complex Dimerizes with RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Gene Target Gene Transcription PPRE->Gene Regulates

Caption: PPARγ activation by a phenoxyacetyl-based ligand.

Experimental Protocol: PPRE-Luciferase Reporter Gene Assay

Rationale: This cell-based assay is the gold standard for quantifying the transcriptional activity of PPARs. It uses a plasmid containing a luciferase reporter gene under the control of a PPRE-containing promoter. Ligand-induced activation of PPARγ leads to the expression of luciferase, which can be measured via its luminescent signal. This protocol is adapted from methodologies used to confirm PPARγ agonism.[12]

Materials & Reagents:

  • HEK293 cells (or another suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • PPRE-Luciferase reporter plasmid

  • PPARγ expression plasmid

  • Transfection reagent (e.g., Lipofectamine)

  • Test phenoxyacetyl compounds in DMSO

  • Rosiglitazone (a known PPARγ full agonist, as a positive control)

  • Luciferase Assay System (provides luciferin substrate and lysis buffer)

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells in each well with the PPRE-Luciferase reporter plasmid and the PPARγ expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include wells for a vehicle control (DMSO) and a positive control (Rosiglitazone).

  • Incubation: Incubate the cells with the compounds for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and then lyse them using the lysis buffer provided in the Luciferase Assay System.

  • Luminescence Measurement: Transfer the cell lysate to a luminometer plate. Add the luciferase substrate and immediately measure the luminescence.

  • Data Analysis: Normalize the luciferase activity of each well to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle control. Plot the fold induction against compound concentration to determine the EC50 and the maximal activation level relative to the full agonist.

G-Protein Coupled Receptors (GPCRs): Targeting FFA1 and TRPM8

The phenoxyacetyl scaffold has also been successfully adapted to target GPCRs, a large family of transmembrane receptors crucial for cellular signaling.

Hypothesis A: FFA1 Agonism The Free Fatty Acid Receptor 1 (FFA1), also known as GPR40, is highly expressed in pancreatic β-cells and plays a role in amplifying glucose-stimulated insulin secretion (GSIS). Phenoxyacetic acid derivatives have been identified as potent FFA1 agonists.[14] By activating FFA1, these compounds enhance the release of insulin only in the presence of high glucose, thereby reducing the risk of hypoglycemia, a major concern with some other anti-diabetic drugs.[14]

Hypothesis B: TRPM8 Agonism The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol. A novel class of phenoxyacetyl amides has been developed as highly potent TRPM8 agonists.[15][16] Activation of this channel on sensory neurons evokes a cooling sensation, making these compounds useful as cooling agents in oral care and food products.[16]

A Practical Guide to Elucidating Mechanism of Action

Determining the MoA for a novel compound is a multi-step process that requires a logical, phased approach to generate robust and trustworthy data.[4][17]

Rationale for a Phased Approach: A hierarchical testing cascade is employed to efficiently use resources and build a comprehensive understanding of a compound's activity. It begins with broad, high-throughput screens to identify "hits," followed by more detailed biophysical and biochemical assays to validate direct target engagement, and finally, cell-based functional assays to confirm the mechanism in a physiological context.[4][17][18]

Visualization: General Workflow for MoA Elucidation

MoA_Workflow A Compound Library (Phenoxyacetyl Derivatives) B Phase 1: Hit Identification (e.g., Phenotypic Screen, High-Throughput Screen) A->B Screening C Phase 2: Target Deconvolution (Affinity Chromatography, Proteomics, Computational) B->C Hit Prioritization D Phase 3: Target Validation (Biophysical Assays) C->D Putative Target(s) E Phase 4: Functional Validation (Biochemical & Cell-Based Assays) D->E Confirmed Binding F Mechanism of Action Hypothesis E->F Validated Function

Caption: Phased workflow for mechanism of action (MoA) elucidation.

Key Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

Rationale: Before conducting extensive functional assays, it is critical to confirm that the compound physically binds to its hypothesized target. SPR is a powerful biophysical technique that provides real-time, label-free measurement of binding affinity (KD) and kinetics (kon, koff).[17] A long residence time (slow koff) can often correlate with better in vivo efficacy.[19]

Materials & Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip for amine coupling)

  • Purified target protein

  • Test phenoxyacetyl compound

  • Immobilization buffers (e.g., EDC/NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Covalently immobilize the purified target protein onto the surface of the sensor chip using standard amine coupling chemistry. One flow cell should be left blank or immobilized with an irrelevant protein to serve as a reference surface.

  • Compound Injection: Prepare a series of dilutions of the test compound in running buffer.

  • Binding Measurement: Inject the compound dilutions sequentially over both the target and reference flow cells at a constant flow rate. The instrument measures the change in refractive index (reported in Response Units, RU) as the compound associates with and dissociates from the immobilized protein.

  • Regeneration: Between compound injections, inject a regeneration solution (e.g., high salt or low pH buffer) to strip all bound compound from the protein, returning the surface to baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.

    • This analysis will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Conclusion and Future Directions

The phenoxyacetyl scaffold is a testament to the power of a privileged core structure in medicinal chemistry. The diverse mechanisms of action, from FAAH enhancement and selective COX-2 inhibition to the nuanced partial agonism of PPARγ and activation of sensory GPCRs, highlight its remarkable adaptability.[5][10][12][16] The ongoing exploration of this scaffold continues to yield novel therapeutic candidates for a wide range of diseases, including cancer, inflammation, metabolic disorders, and neurological conditions.[1][3][11]

Future research should focus on leveraging structure-activity relationship (SAR) insights to design derivatives with enhanced selectivity and potency for their intended targets. Furthermore, applying modern target deconvolution techniques to phenoxyacetyl compounds identified in phenotypic screens may uncover entirely new biological targets and mechanisms of action, further expanding the therapeutic potential of this exceptional chemical class.

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Preliminary Cytotoxicity Screening of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine: A Methodological Framework

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine, with piperidine-containing compounds representing a particularly fruitful area of research due to their prevalence in a wide range of pharmacologically active molecules.[1][2] This technical guide provides a comprehensive, field-proven framework for conducting the preliminary in vitro cytotoxicity screening of the novel compound, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine. We move beyond simple protocol recitation to deliver a self-validating experimental strategy grounded in established scientific principles. This document details the rationale for assay selection, provides step-by-step protocols for two complementary cytotoxicity assays—the MTT metabolic activity assay and the LDH membrane integrity assay—and outlines the necessary data analysis to determine key metrics such as the half-maximal inhibitory concentration (IC₅₀). This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable initial assessment of a compound's cytotoxic potential.

Introduction: The Scientific Imperative for Cytotoxicity Profiling

The journey of a novel chemical entity from laboratory synthesis to potential clinical application is long and fraught with challenges. A critical, early-stage gatekeeping step is the assessment of its biological activity, particularly its effect on cell viability and proliferation.[3][4] Cytotoxicity screening serves as the foundational pillar of this evaluation, providing the first quantitative measure of a compound's potential to kill or inhibit the growth of cells.[5]

The Piperidine Scaffold: A Privileged Structure in Medicinal Chemistry

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic pharmaceuticals.[6] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an attractive scaffold for designing molecules that can interact with a wide array of biological targets. Several studies have demonstrated that piperidine derivatives possess significant cytotoxic potential against various cancer cell lines, making them a focal point in the search for new anticancer agents.[1][2]

Target Compound: this compound

The subject of this guide, this compound, combines the established piperidine core with a phenoxyacetyl moiety. The phenoxy group itself is present in compounds with known anti-proliferative activity, suggesting a potential for synergistic or unique biological effects in this novel combination.[7] A preliminary cytotoxicity screen is therefore essential to determine if this compound warrants further investigation as a potential therapeutic agent.

The Goal of Preliminary Screening

The primary objective of this initial screen is not to elucidate a precise mechanism of action, but rather to efficiently and reliably determine the concentration-dependent effect of the compound on cell viability.[8] This process allows for:

  • Identification of "Hits": Quickly identifying compounds with significant biological activity from a larger library.

  • Dose-Range Finding: Establishing an effective concentration range for subsequent, more detailed mechanistic studies.

  • Comparative Analysis: Quantitatively comparing the potency of the novel compound against known standards.

Foundational Principles of In Vitro Cytotoxicity Assessment

A robust cytotoxicity assessment relies on measuring distinct cellular events that signify a loss of viability. To avoid misleading results, it is highly recommended to employ at least two assays that interrogate different cellular endpoints.[9]

Key Endpoints for Measuring Cytotoxicity

The most common and reliable endpoints for initial screening fall into two categories:

  • Metabolic Activity: Healthy, proliferating cells maintain a high rate of metabolic activity, particularly within the mitochondria. Assays that measure the activity of mitochondrial dehydrogenases serve as a strong indicator of cell viability.[10] A reduction in this activity is often one of the earliest signs of cytotoxicity.

  • Plasma Membrane Integrity: The plasma membrane of a viable cell is intact, maintaining a strict barrier between the intracellular and extracellular environments. Loss of this integrity is a hallmark of late-stage apoptosis or necrosis, leading to the release of cytosolic components into the culture medium.[11][12]

Rationale for Selected Assays

Based on these principles, this guide will detail the use of two widely accepted and complementary assays:

  • The MTT Assay: This colorimetric assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[13] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[14]

  • The Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[11][15] The level of extracellular LDH is therefore directly proportional to the extent of cytotoxicity.[12]

Experimental Design and Strategy

A well-designed experiment is self-validating. The inclusion of appropriate controls and a carefully selected cell line panel are non-negotiable for generating trustworthy data.

Selection of a Cell Line Panel

The choice of cell lines should be hypothesis-driven. For a general preliminary screen, a standard panel should include:

  • A Representative Cancer Cell Line: A commonly used and well-characterized cancer cell line, such as MCF-7 (human breast adenocarcinoma) or HeLa (human cervical cancer), is a suitable starting point.[8]

  • A Non-Cancerous Cell Line: To assess for potential selective toxicity, a non-cancerous cell line like HEK293 (human embryonic kidney) should be included.[4] A compound that is highly toxic to cancer cells but less so to non-cancerous cells has a better therapeutic window.[4]

Compound Preparation and Concentration Range
  • Stock Solution: The test compound, this compound, should be dissolved in a sterile, biocompatible solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Serial Dilutions: A wide range of concentrations should be tested to generate a full dose-response curve. A common approach is to use a 10-point serial dilution (e.g., 100 µM, 50 µM, 25 µM, ... down to ~0.2 µM). The final concentration of the vehicle (DMSO) should be kept constant across all wells and should not exceed a non-toxic level (typically ≤ 0.5%).

Essential Controls for a Self-Validating Assay

For each 96-well plate, the following controls are mandatory:

  • Vehicle Control (100% Viability): Cells treated with the same concentration of vehicle (e.g., DMSO) as the test compound wells. This represents the baseline for normal cell viability.

  • Positive Control (Maximum Cytotoxicity): Cells treated with a known cytotoxic agent (e.g., Doxorubicin at a high concentration, or a lysis buffer for the LDH assay) to induce maximal cell death.

  • Untreated Control: Cells in media alone, without vehicle or compound. This control helps verify that the vehicle itself has no effect on cell viability.

  • Media Blank: Wells containing only cell culture medium (no cells). This is used to subtract the background absorbance of the medium and the assay reagents.

General Experimental Workflow

The overall process follows a logical sequence, which can be visualized as a workflow.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate add_compound Add Compound/Controls to Cells seed_plate->add_compound prep_compound Prepare Compound Serial Dilutions incubate Incubate for 24-72 hours add_compound->incubate add_reagent Add Assay Reagent (MTT or LDH) incubate->add_reagent incubate_assay Incubate as per Protocol add_reagent->incubate_assay read_plate Read Absorbance on Plate Reader incubate_assay->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 G cluster_cell Damaged Cell cluster_medium Culture Medium ldh_enzyme LDH (enzyme) lactate Lactate + NAD+ ldh_enzyme->lactate Released into medium pyruvate Pyruvate + NADH lactate->pyruvate LDH tetrazolium Tetrazolium Salt (INT) formazan Formazan (Red Product) tetrazolium->formazan Diaphorase

Caption: Principle of the LDH cytotoxicity assay.

Data Analysis and Interpretation

Raw absorbance values must be processed to determine cytotoxicity.

Calculating Percentage Viability and Cytotoxicity

For the MTT Assay:

  • Correct for Background: Subtract the average absorbance of the media blank from all other readings.

  • Calculate % Viability: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

For the LDH Assay:

  • Correct for Background: Subtract the 680 nm reading from the 490 nm reading for each well. Then, subtract the media blank absorbance from all other values.

  • Calculate % Cytotoxicity: % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that results in a 50% reduction in cell viability. [16]

  • Plot Data: Using graphing software (e.g., GraphPad Prism), plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Fit the data using a non-linear regression model (e.g., "log(inhibitor) vs. response -- Variable slope").

  • Interpolate IC₅₀: The software will calculate the IC₅₀ value from the curve.

Data Presentation

Results should be summarized clearly. Data from at least three independent experiments should be presented as mean ± standard deviation (SD).

Table 1: Hypothetical Cytotoxicity Data for this compound after 48-hour treatment.

Cell LineAssayIC₅₀ (µM) [Mean ± SD]
MCF-7 (Breast Cancer)MTT12.5 ± 1.8
LDH15.2 ± 2.1
HEK293 (Non-cancerous)MTT85.7 ± 9.4
LDH> 100
Doxorubicin (Positive Control on MCF-7)MTT0.8 ± 0.1

Concluding Remarks and Future Directions

This guide provides a robust framework for the initial cytotoxic evaluation of this compound. By employing two distinct assays, researchers can gain a more confident and comprehensive understanding of the compound's bioactivity.

If the preliminary screen reveals potent and selective cytotoxicity (e.g., a low IC₅₀ in cancer cells and a high IC₅₀ in non-cancerous cells), the logical next steps would include:

  • Screening against a broader panel of cancer cell lines to determine the spectrum of activity. [8]* Performing mechanistic studies , such as Annexin V/Propidium Iodide staining, to determine if the mode of cell death is apoptosis or necrosis. [16]* Investigating effects on the cell cycle using flow cytometry.

This structured, multi-assay approach ensures that only the most promising candidates are moved forward in the drug discovery pipeline, saving valuable time and resources.

References

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Lodhi, M. A. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan journal of pharmaceutical sciences, 26(3), 517–523. Retrieved from [Link]

  • OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Lu, L., Dong, J., Wang, L., Xia, Q., & Zhang, D. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. bio-protocol.org. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]

  • de Oliveira, R. B., de Oliveira, T. B., Guedes, G. P., de Souza, T. B., & da Silva, V. C. (2016). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 11(11), e0165578. Retrieved from [Link]

  • Greene, N., Aleo, M. D., Louise-May, S., Price, D. A., & Will, Y. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & medicinal chemistry letters, 20(17), 5308–5312. Retrieved from [Link]

  • Pamies, D., & Hartung, T. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 25(1), 1. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of anticancer piperidine derivatives. Retrieved from [Link]

  • Gökmen-Polar, Y., & Kesler, M. V. (2018). Anti-tumor activity of phenoxybenzamine and its inhibition of histone deacetylases. PloS one, 13(6), e0198514. Retrieved from [Link]

  • Test Labs. (n.d.). Cytotoxicity Testing: Everything You Need to Know. Retrieved from [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. Retrieved from [Link]

  • IGI Global. (2025). Cytotoxicity screening: Significance and symbolism. Retrieved from [Link]

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Unlocking Therapeutic Potential: A Guide to Targeting Disease with 4-Aminomethylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Privileged Scaffold in Modern Drug Discovery

The 4-aminomethylpiperidine moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its prevalence in a wide array of clinically approved drugs and investigational compounds is a testament to its versatile and favorable physicochemical properties.[1] This saturated heterocycle offers a three-dimensional structure that can be readily modified, allowing for precise orientation of functional groups to interact with biological targets.[1] Its basic nitrogen can be crucial for forming salt bridges or hydrogen bonds, enhancing solubility and modulating pharmacokinetic profiles. From a biological perspective, the piperidine ring is relatively stable to metabolism and can improve a drug's ability to cross cellular membranes, enhancing its overall druggability and often reducing toxicity.[1]

This guide provides an in-depth exploration of the key therapeutic targets that have been successfully modulated by derivatives of this remarkable scaffold. We will delve into the mechanistic rationale behind targeting these pathways, present detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform future drug design. The aim is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

Part 1: G-Protein Coupled Receptors (GPCRs) - The Druggable Superfamily

GPCRs represent one of the largest and most successfully drugged protein families. Their role as signal transducers on the cell surface makes them highly accessible to small molecule therapeutics. The 4-aminomethylpiperidine scaffold has proven exceptionally effective in generating potent and selective ligands for several key GPCR targets.

Opioid Receptors: A New Paradigm in Pain Management

The µ-opioid receptor (MOR) remains a cornerstone target for potent analgesics.[2] However, the severe side effects associated with MOR agonists, such as tolerance, dependence, and respiratory depression, have driven a search for safer alternatives.[3][4] A promising strategy has emerged in the development of "mixed-function" ligands that combine MOR agonism with δ-opioid receptor (DOR) antagonism.[3][4]

Biological Rationale: The MOR is the primary target for clinically used opioids like morphine, mediating their powerful pain-relieving effects.[2][5] Concurrent antagonism of the DOR has been shown to mitigate the negative side effects of MOR activation, including the development of tolerance and dependence.[3][4] Therefore, a balanced MOR agonist/DOR antagonist profile is a highly sought-after therapeutic approach for chronic pain.[6]

Mechanism of Action & SAR: Derivatives based on the 4-aminomethylpiperidine scaffold have been synthesized to explore this dual activity.[2] In these molecules, the piperidine core acts as a central scaffold. The aminomethyl group allows for the attachment of various substituents that can be optimized for affinity and efficacy at both MOR and DOR. Studies have shown that modifying the length and flexibility of side chains attached to the piperidine can significantly improve binding affinity at both receptors.[3][4] For example, linking a dimethyltyrosine moiety to the piperidine core, along with a lipophilic side chain, has been shown to modulate receptor selectivity and efficacy.[3]

Quantitative Data Summary

Compound ClassTarget ProfileKey FindingsReference
4-Substituted Piperidines/PiperazinesMOR Agonist / DOR AntagonistSide chain length and flexibility modulate binding affinity and efficacy at both receptors.[3][4]
4-Amino Methyl Piperidine Seriesµ-Opioid Receptor AgonistCompound HN58 showed 100% inhibition in a writhing test, with its effect reversed by naloxone, confirming µ-OR involvement.[2]

Experimental Protocol: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the µ-opioid receptor.

Objective: To determine the inhibitory constant (Ki) of a 4-aminomethylpiperidine derivative at the human µ-opioid receptor (hMOR).

Materials:

  • HEK293 cells stably expressing hMOR

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2

  • Radioligand: [³H]-DAMGO (a selective MOR agonist)

  • Non-specific binding control: Naloxone (10 µM)

  • Test compounds (4-aminomethylpiperidine derivatives)

  • Scintillation cocktail and vials

  • Microplate harvester and liquid scintillation counter

Methodology:

  • Membrane Preparation: Culture HEK293-hMOR cells and harvest. Homogenize cells in ice-cold membrane preparation buffer and centrifuge. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a Bradford assay.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand ([³H]-DAMGO, typically at a concentration near its Kd), and varying concentrations of the test compound.

  • Total and Non-Specific Binding: For total binding wells, add vehicle instead of test compound. For non-specific binding wells, add a high concentration of naloxone (10 µM).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at 25°C for 60-90 minutes.

  • Harvesting: Terminate the assay by rapid filtration through a glass fiber filter plate using a microplate harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram: Opioid Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293-hMOR Cells prep2 Prepare Cell Membranes prep1->prep2 assay2 Add Membrane Prep prep2->assay2 assay1 Plate Setup: - Test Compound Dilutions - [³H]-DAMGO (Radioligand) - Controls (Total, Non-Specific) assay1->assay2 assay3 Incubate (25°C, 60-90 min) assay2->assay3 analysis1 Harvest & Wash via Filtration assay3->analysis1 analysis2 Liquid Scintillation Counting analysis1->analysis2 analysis3 Calculate IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4 result Compound Ki analysis4->result Final Affinity Value

Caption: Workflow for determining compound affinity at opioid receptors.

Histamine H3 Receptor: Modulating Neurotransmission

The histamine H3 receptor (H3R) is a presynaptic autoreceptor that regulates the release of histamine and other key neurotransmitters (e.g., acetylcholine, dopamine, norepinephrine) in the central nervous system.[7] This modulatory role makes H3R an attractive target for treating neurological and cognitive disorders.[7]

Biological Rationale: H3R antagonists block the receptor's inhibitory effect, thereby increasing the release of histamine and other neurotransmitters. This leads to enhanced wakefulness, cognitive function, and procognitive effects.[7] Consequently, H3R antagonists are being investigated for conditions like Alzheimer's disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[7][8]

Mechanism of Action & SAR: The 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold is a classic pharmacophore for H3R ligands.[9][10] Attaching a substituted aniline amide to the piperidine nitrogen via a short linker results in some of the most potent H3R antagonists discovered.[9] The imidazole group is crucial for binding, while the piperidine serves as a central scaffold, and the lipophilic side chain fine-tunes potency and pharmacokinetic properties.

Quantitative Data Summary

Compound SeriesTargetPotency (pA2)Key SAR FeatureReference
4-[(1H-imidazol-4-yl)methyl]piperidineH3R Antagonistup to 10.10Aniline amide separated from piperidine by a two-methylene linker.

Signaling Pathway: H3 Receptor Antagonism

Histamine Histamine H3R H3 Receptor (Presynaptic) Histamine->H3R Activates AC Adenylyl Cyclase H3R->AC Inhibits (via Gi) Ca ↓ Ca²⁺ Influx H3R->Ca Stimulation Increased Neurotransmission H3R->Stimulation Antagonism Reverses Inhibition cAMP ↓ cAMP AC->cAMP Release ↓ Neurotransmitter Release Ca->Release Antagonist 4-Aminomethylpiperidine Derivative (Antagonist) Antagonist->H3R Block Blockade

Caption: H3R antagonists block presynaptic inhibition, boosting neurotransmitter release.

C-C Chemokine Receptor 5 (CCR5): An Anti-HIV Target

CCR5 is a chemokine receptor that acts as a critical co-receptor for the entry of R5-tropic strains of HIV-1 into host cells (e.g., T-cells).[11] Blocking this interaction is a validated strategy for treating HIV infection.

Biological Rationale: By binding to CCR5, antagonist drugs induce a conformational change in the receptor that prevents the HIV-1 surface glycoprotein gp120 from engaging with it.[11] This allosteric inhibition effectively blocks the fusion of the viral and cellular membranes, halting the viral life cycle before it begins.

Mechanism of Action & SAR: Several classes of CCR5 antagonists incorporate a piperidine or piperazine core.[12][13][14] For example, GSK 163929 features a 4,4-disubstituted piperidine scaffold.[12] These compounds are designed to occupy a binding pocket on CCR5, stabilizing an inactive conformation of the receptor.[11] The development of these antagonists often involves high-throughput chemistry to optimize potency, selectivity, and pharmacokinetic properties.[12]

Part 2: Protein Kinases - Regulators of Cellular Life and Death

Protein kinases are enzymes that regulate a vast number of cellular processes, including growth, proliferation, and survival.[15] Their frequent dysregulation in cancer has made them one of the most important target classes for oncology drug development.[16] The 4-aminopiperidine scaffold has been instrumental in creating potent and selective kinase inhibitors.[17]

Biological Rationale: The PI3K/Akt signaling pathway is a central regulator of cell survival and proliferation that is frequently hyperactivated in human cancers.[17] Protein Kinase B (Akt) is a key node in this pathway. Inhibiting Akt can induce apoptosis (programmed cell death) in cancer cells and halt tumor growth. Therefore, developing selective Akt inhibitors is a major goal in cancer therapy.[17]

Mechanism of Action & SAR: 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives have been developed as potent, ATP-competitive inhibitors of Akt.[17] In these molecules, the pyrrolopyrimidine core mimics the adenine ring of ATP, binding to the hinge region of the kinase's ATP-binding pocket. The 4-aminopiperidine moiety extends into the solvent-exposed region, where substitutions can be made to enhance potency and selectivity over other kinases, such as the closely related PKA.[17] The piperidin-4-ylmethyl group, in particular, can form crucial hydrogen bonds within the ATP-binding site.[15]

Quantitative Data Summary

Compound SeriesTarget KinasePotencySelectivity ProfileReference
4-Amino-1-(pyrrolopyrimidinyl)piperidinesAkt (PKB)NanomolarUp to 150-fold selectivity over PKA.[17]
6-Pyridylquinazolines with 4-(piperid-3-yl)aminoPI3KδIC50 = 0.7 nM (for A8)Excellent selectivity over PI3Kα, PI3Kβ, and PI3Kγ.[18]
4-AminoquinolinesRIPK2IC50 = 5.1 nM (for Cpd 14)High selectivity across a panel of 70 kinases.[19]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Akt)

This protocol describes a luminescence-based assay to measure the inhibitory activity of a compound against Akt kinase.

Objective: To determine the IC50 of a 4-aminopiperidine derivative against Akt1.

Materials:

  • Recombinant human Akt1 enzyme

  • Akt substrate peptide (e.g., Crosstide)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds

  • White, opaque 384-well assay plates

Methodology:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Kinase Reaction: Prepare a master mix containing the Akt1 enzyme and substrate peptide in kinase assay buffer. Add this mix to the wells containing the test compound.

  • Initiation: Prepare a solution of ATP in kinase assay buffer. Add the ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 1 hour. The enzyme will phosphorylate the substrate, converting ATP to ADP.

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes.

  • Signal Reading: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Normalize the data using the controls (0% activity for "no enzyme" wells, 100% activity for "DMSO vehicle" wells). Plot the percent inhibition versus the logarithm of the test compound concentration and fit the curve using a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram: Kinase Inhibition Assay

G start Prepare Compound Dilution Plate step1 Add Kinase + Substrate Mixture to Wells start->step1 step2 Add ATP to Initiate Reaction step1->step2 step3 Incubate (1 hr, RT) ATP → ADP step2->step3 step4 Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) step3->step4 step5 Incubate (40 min, RT) step4->step5 step6 Add Kinase Detection Reagent (Convert ADP to Light) step5->step6 step7 Incubate (30 min, RT) step6->step7 step8 Read Luminescence step7->step8 end Calculate IC50 step8->end

Caption: A luminescence-based workflow for quantifying kinase inhibition.

Part 3: Other Emerging Targets

The versatility of the 4-aminomethylpiperidine scaffold continues to enable the exploration of novel therapeutic targets across diverse disease areas.

Farnesoid X Receptor (FXR): A Target for Metabolic Disease

FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Recently, a 1-(4-aminophenylacetyl)piperidine derivative, V15, was identified as a potent and selective FXR partial agonist.[20]

Biological Rationale: Full agonists of FXR have shown promise in treating metabolic dysfunction-associated steatohepatitis (MASH), but their clinical use has been hampered by side effects. Partial agonists offer a more controlled modulation of the receptor, potentially providing therapeutic benefits while minimizing adverse effects.[20] V15 was shown to ameliorate hepatic steatosis, inflammation, and fibrosis in mouse models of MASH, highlighting its potential as a therapeutic candidate.[20]

Antifungal Targets: Ergosterol Biosynthesis

Inspired by existing morpholine-based antifungals, researchers have developed 4-aminopiperidine derivatives with potent antifungal activity.[21]

Biological Rationale: The ergosterol biosynthesis pathway is essential for fungal cell membrane integrity and is a well-validated target for antifungal drugs. These novel 4-aminopiperidine compounds were found to inhibit two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase.[21] This dual mechanism disrupts the fungal cell membrane, leading to cell death.

Viral Assembly: Hepatitis C Virus (HCV)

While most HCV drugs target viral replication, a 4-aminopiperidine scaffold was discovered to inhibit a later stage of the viral life cycle: the assembly and release of infectious virions.[22]

Biological Rationale: Targeting viral assembly provides an alternative mechanism of action that can be synergistic with direct-acting antivirals (DAAs) that target replication enzymes.[22] This novel chemotype was shown to act synergistically with approved DAAs like Telaprevir and Daclatasvir, offering a potential component for future combination therapies to overcome drug resistance.[22]

Conclusion and Future Directions

The 4-aminomethylpiperidine scaffold is a cornerstone of modern medicinal chemistry, enabling the development of small molecules against a wide range of challenging therapeutic targets. Its inherent "drug-like" properties and synthetic tractability allow for fine-tuning of potency, selectivity, and pharmacokinetic profiles. As demonstrated in this guide, derivatives of this scaffold have yielded potent modulators of GPCRs, protein kinases, nuclear receptors, and enzymes involved in infectious and metabolic diseases.

The future of drug discovery with this scaffold lies in its application to new and emerging targets. The ability to generate large, diverse chemical libraries based on the piperidine core, combined with advanced screening platforms and structure-based drug design, will undoubtedly lead to the discovery of next-generation therapeutics. Researchers are encouraged to leverage the foundational protocols and mechanistic insights provided herein to explore uncharted biological space and address unmet medical needs.

References

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Methodological & Application

In vitro assay protocol using {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro Evaluation of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of Novel Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with a wide array of biological targets. The compound of interest, this compound (hereafter referred to as Compound X), represents a novel chemical entity with potential therapeutic applications. Its structure, featuring a phenoxyacetyl group and a methylamine-substituted piperidine, suggests possible interactions with enzymes, G-protein coupled receptors (GPCRs), or ion channels.

This comprehensive application note provides a strategic guide for the initial in vitro characterization of Compound X. We will detail a tiered approach, beginning with a fundamental assessment of cytotoxicity, followed by specific functional assays to probe potential mechanisms of action. The protocols herein are designed to be robust and self-validating, providing researchers in drug discovery and development with a solid framework for evaluating this and other novel piperidine derivatives.

Part 1: Foundational Analysis - Assessing Cytotoxicity

Before investigating specific biological targets, it is crucial to determine the inherent cytotoxicity of a novel compound. This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more sensitive assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the steps to determine the half-maximal cytotoxic concentration (CC50) of Compound X in a relevant cell line.

Materials:

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Human cancer cell line (e.g., HeLa or a cell line relevant to a potential therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells, then dilute to a final concentration of 5 x 10^4 cells/mL in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in complete medium. A typical starting range would be from 100 µM down to 0.1 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate for another 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell viability is calculated as:

% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hypothetical Data Presentation
Compound X Concentration (µM)% Cell Viability
1008.2
5025.6
2548.9
12.575.3
6.2592.1
3.12598.7
CC50 (µM) ~25

Part 2: Elucidating Mechanism of Action - Target-Specific Assays

Based on the structural motifs of Compound X, we will explore two common classes of targets for piperidine derivatives: GPCRs and enzymes involved in neurotransmission.

A. GPCR Target Engagement: Radioligand Binding Assay

Many piperidine-containing compounds exhibit affinity for GPCRs, such as opioid or sigma receptors.[6][7] A radioligand binding assay is a direct and quantitative method to determine the affinity of a compound for a specific receptor.

Workflow for GPCR Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Cell Membranes Expressing Receptor of Interest E Combine Membranes, Radioligand, and Compound X in Assay Plate A->E B Prepare Assay Buffer B->E C Prepare Radioligand (e.g., [3H]DAMGO for µ-opioid receptor) C->E D Prepare Serial Dilutions of Compound X D->E F Incubate to Reach Equilibrium E->F G Rapid Filtration through Glass Fiber Filters F->G H Wash Filters to Remove Unbound Radioligand G->H I Add Scintillation Cocktail and Count Radioactivity H->I J Calculate Specific Binding I->J K Plot % Inhibition vs. [Compound X] J->K L Determine Ki from IC50 (Cheng-Prusoff Equation) K->L

Caption: Workflow for a competitive radioligand binding assay.

Protocol 2: Competitive Radioligand Binding Assay for µ-Opioid Receptor

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human µ-opioid receptor.

  • [3H]DAMGO (a selective µ-opioid receptor agonist radioligand).

  • Naloxone (a non-selective opioid receptor antagonist for determining non-specific binding).

  • Compound X.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well deep-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of 10 µM naloxone for non-specific binding wells, and 50 µL of serially diluted Compound X for competition wells.

    • Add 50 µL of [3H]DAMGO (at a final concentration equal to its Kd).

    • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

    • Allow the vials to equilibrate in the dark for at least 4 hours.

    • Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • % Inhibition = 100 - [((CPM in presence of Compound X - Non-specific Binding) / Specific Binding) x 100]

  • The IC50 is determined from a dose-response curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Enzyme Inhibition: Acetylcholinesterase (AChE) Assay

Given that some piperidine derivatives are known to inhibit AChE, an enzyme critical in neurotransmission and a target in Alzheimer's disease therapy, it is prudent to screen Compound X for this activity.[1][8] The Ellman's assay is a widely used colorimetric method for measuring AChE activity.

Signaling Pathway for AChE Inhibition

ACh Acetylcholine (Substrate) AChE Acetylcholinesterase (Enzyme) ACh->AChE Hydrolysis Choline Choline AChE->Choline Acetate Acetate AChE->Acetate DTNB DTNB (Ellman's Reagent) Choline->DTNB Reacts with Thiocholine TNB TNB (Yellow Product) DTNB->TNB Colorimetric Detection (412 nm) CompoundX Compound X (Inhibitor) CompoundX->AChE Inhibition

Caption: Principle of the Ellman's assay for AChE activity.

Protocol 3: Ellman's Assay for AChE Inhibition

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant).

  • Acetylthiocholine iodide (ATCI), the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

  • Phosphate buffer (e.g., 0.1 M, pH 8.0).

  • Compound X.

  • Donepezil (a known AChE inhibitor, as a positive control).[9]

  • 96-well microplate and plate reader.

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of ATCI and DTNB in the phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of serially diluted Compound X or donepezil.

    • Add 140 µL of phosphate buffer.

    • Add 20 µL of the AChE solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution.

    • Initiate the reaction by adding 10 µL of ATCI solution.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader in kinetic mode.

Data Analysis:

  • The rate of reaction (V) is determined from the slope of the absorbance vs. time plot.

  • % Inhibition = ((V_control - V_inhibitor) / V_control) x 100

  • The IC50 value is determined by plotting the % inhibition against the logarithm of the inhibitor concentration.

Summary of In Vitro Characterization Strategy

Assay TypePurposeKey Parameters Determined
MTT Cytotoxicity Assay Assess general cellular toxicityCC50
Radioligand Binding Assay Determine affinity for a specific GPCR targetKi
AChE Enzyme Assay Measure inhibition of a key enzymeIC50

Conclusion

The protocols detailed in this application note provide a robust and scientifically sound framework for the initial in vitro characterization of this compound. By systematically evaluating cytotoxicity and then probing for specific molecular interactions, researchers can efficiently triage and advance promising new chemical entities. This structured approach, grounded in established methodologies, ensures the generation of high-quality, reproducible data essential for modern drug discovery programs.

References

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds, 44(6). [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. (2012). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry, 20(17), 5254-5265. [Link]

  • DUT Open Scholar. (2015). Pharmacological screening of synthetic piperidine derivatives. [Link]

  • PubMed Central. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. [Link]

  • Lookchem. (n.d.). Synthesis and Pharmacological Evaluation of a Series of New 3-Methyl-1,4-disubstituted-piperidine Analgesics. [Link]

  • PubMed Central. (2004). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Archiv der Pharmazie, 337(5), 257-261. [Link]

  • MDPI. (2014). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 19(12), 20561-20573. [Link]

  • ResearchGate. (2017). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. [Link]

  • Lirias. (2018). Design, synthesis, and biological evaluation of piperidinyl‐substituted[1][2][5]triazolo[1,5‐a]pyrimidine derivatives as potential anti-HIV agents. [Link]

  • PubMed Central. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 3(11), 929-933. [Link]

  • ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. [Link]

  • PubMed Central. (2025). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. BMC Chemistry, 19(1), 101. [Link]

  • PubMed Central. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 23(23), 15264. [Link]

  • ResearchGate. (2010). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. [Link]

  • National Institutes of Health. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • PubMed Central. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 15(1), 1083. [Link]

  • PubMed. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 35(22), 4195-4202. [Link]

  • PubChem. (n.d.). 4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-Methyl-N-(3R,4R-4-methyl-1-phenylmethyl-3-piperidinyl_-7H-pyrrolo_2,3-d_pyrimidin-4-amine]([Link]

Sources

Application Notes and Protocols: Cell-Based Assay Development for Phenoxyacetyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phenoxyacetyl piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] These compounds have garnered significant interest due to their potential to modulate a wide range of biological targets, including G-protein coupled receptors (GPCRs), which are implicated in a vast array of physiological and pathological processes.[3][4] GPCRs are a major class of therapeutic targets, with approximately one-third of all marketed drugs acting on these receptors.[3][5] The development of robust and reliable cell-based assays is therefore a critical step in the discovery and characterization of novel phenoxyacetyl piperidine-based therapeutics.

This guide provides a comprehensive framework for the development and validation of cell-based assays to characterize the activity of phenoxyacetyl piperidine compounds on GPCRs. As a Senior Application Scientist, the following protocols and insights are designed to be both technically rigorous and practically applicable, explaining the rationale behind experimental choices to ensure the generation of high-quality, reproducible data.

Part 1: Primary Assay for GPCR Activation - cAMP Accumulation Assay

A common signaling pathway for many GPCRs involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] GPCRs that couple to Gs proteins stimulate adenylyl cyclase, leading to an increase in cAMP, while those that couple to Gi proteins inhibit this enzyme, resulting in decreased cAMP levels.[7] Therefore, a cAMP accumulation assay is an excellent primary screen to identify and characterize phenoxyacetyl piperidine compounds that act on these pathways.[8]

Scientific Principle

The cAMP-Glo™ Assay is a bioluminescent, homogeneous assay designed for high-throughput screening.[9] The principle is based on the competition between cAMP produced by the cells and a known amount of exogenous cAMP for binding to protein kinase A (PKA). When cellular cAMP levels are low, more of the exogenously added components can interact to produce a luminescent signal. Conversely, when a compound stimulates Gs-coupled GPCRs, intracellular cAMP levels rise, leading to a decrease in the luminescent signal.[9][10]

Signaling Pathway Diagram

GPCR_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound Phenoxyacetyl Piperidine Compound GPCR Gs-Coupled GPCR Compound->GPCR Binds G_protein Gs Protein (α, β, γ subunits) GPCR->G_protein Activates AC Adenylyl Cyclase ATP ATP G_protein->AC Stimulates cAMP cAMP (Second Messenger) ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Agonist binding to a Gs-coupled GPCR activates adenylyl cyclase, leading to the conversion of ATP to cAMP and subsequent downstream signaling.

Detailed Protocol: cAMP Accumulation Assay

This protocol is adapted for a 384-well plate format, suitable for high-throughput screening.

Materials and Reagents:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • cAMP-Glo™ Assay Kit (Promega or similar)

  • Phenoxyacetyl piperidine compounds and reference agonist/antagonist

  • 384-well white, solid-bottom assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells expressing the target GPCR to ~80-90% confluency.

    • Trypsinize and resuspend cells in an appropriate volume of serum-free medium.

    • Seed 5,000-10,000 cells per well in a 384-well plate in a volume of 20 µL. The optimal cell number should be determined during assay development to ensure a robust signal window.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of the phenoxyacetyl piperidine compounds in an appropriate vehicle (e.g., DMSO). A typical concentration range for an initial screen is 10 nM to 100 µM.

    • For agonist testing, add 5 µL of the compound dilutions to the cell plate.

    • For antagonist testing, pre-incubate the cells with the test compounds for 15-30 minutes, then add 5 µL of a reference agonist at a concentration that elicits ~80% of its maximal response (EC80).

    • Include appropriate controls: vehicle only (negative control) and a known agonist (positive control).

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes. The optimal incubation time may vary depending on the specific GPCR and should be optimized.

  • Assay Reagent Addition and Signal Detection:

    • Prepare the cAMP-Glo™ reagents according to the manufacturer's instructions.

    • Add 25 µL of the cAMP-Glo™ Lysis Buffer to each well and incubate for 15 minutes at room temperature to lyse the cells.

    • Add 50 µL of the cAMP-Glo™ Detection Solution (containing PKA and luciferase) to each well.

    • Incubate for 20 minutes at room temperature in the dark.

    • Measure the luminescence using a plate reader.

Part 2: Data Analysis and Interpretation

Calculating EC50/IC50 Values

The potency of the phenoxyacetyl piperidine compounds is determined by calculating their half-maximal effective concentration (EC50) for agonists or half-maximal inhibitory concentration (IC50) for antagonists.[11][12] This is the concentration of the compound that produces 50% of its maximum effect.[13]

  • Data Normalization:

    • Subtract the average background signal (wells with no cells) from all data points.

    • Normalize the data as a percentage of the positive control (e.g., a known agonist). The negative control (vehicle) represents 0% activity, and the positive control represents 100% activity.

  • Dose-Response Curve Fitting:

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model, such as the four-parameter logistic equation.[14]

    Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))

    • From this curve, the EC50 or IC50 value can be accurately determined.[15]

Data Presentation Table
Compound IDTarget GPCRAssay TypeEC50/IC50 (µM)Max Response (%)
PPA-001GPCR-XAgonist0.15 ± 0.0298 ± 5
PPA-002GPCR-XAntagonist0.52 ± 0.07N/A
PPA-003GPCR-YAgonist1.2 ± 0.385 ± 8
Reference AgonistGPCR-XAgonist0.05 ± 0.01100
Reference AntagonistGPCR-XAntagonist0.20 ± 0.03N/A

Part 3: Assay Validation and Trustworthiness

To ensure the reliability of the screening data, the assay must be rigorously validated. A key statistical parameter for this is the Z'-factor.[16][17]

Z'-Factor Calculation

The Z'-factor is a measure of the statistical effect size and is used to assess the quality of a high-throughput screening assay.[18][19]

Equation: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|

Where:

  • SD_positive = Standard deviation of the positive control

  • SD_negative = Standard deviation of the negative control

  • Mean_positive = Mean of the positive control

  • Mean_negative = Mean of the negative control

Interpretation of Z'-Factor: [18]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' ≤ 0.5: A good assay, may require optimization.

  • Z' < 0: A poor assay, not suitable for screening.

A Z'-factor should be calculated for each screening plate to monitor assay performance and ensure data quality.[20]

Part 4: Orthogonal/Secondary Assays

To confirm the results from the primary screen and to further characterize the mechanism of action of hit compounds, it is essential to perform orthogonal assays.[21] These assays should measure a different downstream event in the GPCR signaling cascade.

Calcium Flux Assay

For GPCRs that couple to Gq proteins, activation leads to an increase in intracellular calcium levels.[22] A calcium flux assay is a common and robust method to measure this response.[23][24]

Scientific Principle: This assay utilizes a calcium-sensitive fluorescent dye that is loaded into the cells.[23] Upon GPCR activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity, which can be measured in real-time.[24][25]

Detailed Protocol: Calcium Flux Assay

Materials and Reagents:

  • HEK293 cells stably expressing the target Gq-coupled GPCR

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage from cells)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Seeding:

    • Seed cells into 384-well black, clear-bottom plates as described for the cAMP assay.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Aspirate the cell culture medium and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.

  • Compound Addition and Signal Detection:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 5 µL of the phenoxyacetyl piperidine compound dilutions using the instrument's integrated liquid handler.

    • Immediately begin kinetic measurement of fluorescence for 2-3 minutes.

Reporter Gene Assay

Reporter gene assays provide a more downstream readout of GPCR activation and can be used to confirm the activity of compounds that modulate various G-protein signaling pathways.[26][27]

Scientific Principle: In this type of assay, cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a response element that is activated by a specific signaling pathway.[28] For example, a CRE (cAMP response element) can be used for Gs/Gi-coupled receptors, while an NFAT-RE (Nuclear Factor of Activated T-cells Response Element) can be used for Gq-coupled receptors.[26] Compound-induced GPCR activation leads to the expression of the reporter gene, which can be quantified by measuring the enzymatic activity of the reporter protein.[29]

Part 5: Experimental Workflow and Logical Relationships

Overall Experimental Workflow

Experimental_Workflow cluster_setup Assay Setup cluster_primary Primary Screen cluster_validation Hit Validation & Characterization Cell_Culture Cell Culture (GPCR-expressing cell line) Primary_Assay cAMP Accumulation Assay Cell_Culture->Primary_Assay Compound_Prep Compound Preparation (Serial Dilutions) Compound_Prep->Primary_Assay Data_Analysis_1 Data Analysis (EC50/IC50 Calculation) Primary_Assay->Data_Analysis_1 Hit_ID Hit Identification Data_Analysis_1->Hit_ID Secondary_Assay_1 Orthogonal Assay 1 (e.g., Calcium Flux) Hit_ID->Secondary_Assay_1 Confirm Hits Secondary_Assay_2 Orthogonal Assay 2 (e.g., Reporter Gene) Hit_ID->Secondary_Assay_2 Confirm Hits Data_Analysis_2 Confirmatory Data Analysis Secondary_Assay_1->Data_Analysis_2 Secondary_Assay_2->Data_Analysis_2 SAR_Studies Structure-Activity Relationship (SAR) Studies Data_Analysis_2->SAR_Studies

Caption: A logical workflow for the screening and characterization of phenoxyacetyl piperidine compounds targeting GPCRs.

Conclusion

The successful development of cell-based assays is a cornerstone of modern drug discovery.[30][31] By following a systematic approach that includes the use of a robust primary assay, rigorous validation, and confirmation with orthogonal secondary assays, researchers can confidently identify and characterize novel phenoxyacetyl piperidine compounds with therapeutic potential. The protocols and guidelines presented here provide a solid foundation for these efforts, emphasizing the importance of understanding the underlying biological principles to generate meaningful and actionable data.[5][32]

References

  • MDPI. (2024-05-17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Promega Corporation. Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • European Pharmaceutical Review. (2013-08-20). GPCRs: Cell based label-free assays in GPCR drug discovery.
  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.
  • PubMed. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.
  • PubMed. (2024-05-17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
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  • PubMed. Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay.
  • BIT 479/579 High-throughput Discovery. Z-factors.
  • PMC - NIH. Luciferase Reporter Assay System for Deciphering GPCR Pathways.
  • GPCR signaling: understanding the pathway to successful drug discovery.
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  • Recent progress in assays for GPCR drug discovery.
  • Thermo Fisher Scientific - US. Cell-Based GPCR Reporter Assays.
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  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025-09-17).
  • Drug Target Review. (2023-03-30). Assay performance and the Z'-factor in HTS.
  • PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control.
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  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?.
  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.
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  • Creative Bioarray. Ca2+ Mobilization Assay.
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  • PMC - NIH. Structure-based drug screening for G protein-coupled receptors.
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  • Wikipedia. EC50.
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  • PubMed. (2025-10-21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
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Sources

Application Notes & Protocols: High-Throughput Screening for Piperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Cornerstone in Modern Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals and natural alkaloids.[1][2][3] Its prevalence stems from its ability to serve as a versatile scaffold, offering a three-dimensional architecture that can effectively present pharmacophoric groups to biological targets.[2] Piperidine derivatives are found in over twenty classes of pharmaceuticals, demonstrating a vast range of biological activities, including anticancer, antiviral, analgesic, and antipsychotic properties.[2][3] This remarkable therapeutic diversity makes piperidine-based compound libraries a high-priority for high-throughput screening (HTS) campaigns aimed at discovering novel drug candidates.[1][2]

This guide provides an in-depth overview of the principles, applications, and detailed protocols for conducting HTS campaigns with piperidine derivative libraries. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into assay selection, execution, and hit validation.

Part 1: Strategic Considerations for Screening Piperidine Libraries

Before embarking on a large-scale screen, a thoughtful strategy is paramount. The physicochemical properties of the piperidine scaffold and the nature of the biological target will heavily influence assay choice and development.

1.1 Causality Behind Assay Selection:

The choice of an HTS assay is not arbitrary; it is dictated by the biological question being asked. For piperidine derivatives, which can target a wide array of proteins, the primary considerations are:

  • Target Class: Is the target an enzyme (e.g., kinase, protease), a G-protein coupled receptor (GPCR), or part of a protein-protein interaction (PPI)? Each class has a set of best-suited assay technologies.

  • Mechanism of Action: Is the goal to find inhibitors, activators, or allosteric modulators? The assay must be able to detect the desired biological effect. For instance, identifying inhibitors of an enzyme requires an assay that measures the reduction of product formation or substrate consumption.

  • Nature of the Interaction: For non-enzymatic targets like PPIs, proximity-based assays are often the most effective choice.

1.2 Managing Physicochemical Properties and Potential Artifacts:

While a privileged scaffold, the piperidine ring can introduce certain challenges. The basic nitrogen atom can lead to issues with solubility or non-specific binding. Furthermore, like any large chemical library, piperidine collections may contain Pan-Assay Interference Compounds (PAINS) that generate false-positive results through mechanisms unrelated to specific target engagement.[4]

Key Strategies for Mitigation:

  • Solubility Assessment: Preliminary solubility tests of a representative subset of the library in assay buffer are crucial. The inclusion of detergents like Triton X-100 or Tween-20 at low concentrations (e.g., 0.01%) can mitigate aggregation-based artifacts.

  • Counter-Screens and Orthogonal Assays: A robust HTS workflow must include secondary assays that use a different detection technology to confirm hits.[4][5][6] This is the most effective way to eliminate false positives arising from compound interference with the primary assay's detection system (e.g., fluorescence quenching, light scattering).

  • Cheminformatic Filtering: Computational tools can be used to flag known PAINS or compounds with reactive functional groups that are likely to cause assay interference.[4]

The following workflow diagram illustrates the critical phases of a typical HTS campaign, from initial planning to validated hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary High-Throughput Screen cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Development (Technology Selection, Reagent Optimization) Pilot_Screen Pilot Screen (Small diverse compound set) Assay_Dev->Pilot_Screen Z_Factor Z'-Factor Calculation (Assess robustness, >0.5) Pilot_Screen->Z_Factor Primary_HTS Primary HTS (Full Piperidine Library Screen) Z_Factor->Primary_HTS Proceed if Z' > 0.5 Data_Analysis Data Analysis (Hit Identification, % Inhibition Cutoff) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test in Primary Assay) Data_Analysis->Hit_Confirmation Primary Hits Dose_Response Dose-Response Curves (Determine Potency - IC50/EC50) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal & Counter-Screens (Eliminate False Positives) Dose_Response->Orthogonal_Assay SAR Preliminary SAR (Analog Analysis) Orthogonal_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Validated Hits

Caption: A generalized workflow for a high-throughput screening campaign.

Part 2: Biochemical Assays for Piperidine Derivatives

Biochemical assays are performed in a purified, cell-free system. They are ideal for identifying direct inhibitors of enzymes or disruptors of protein-protein interactions.

AlphaScreen for Protein-Protein Interaction (PPI) Targets

The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a highly sensitive, bead-based technology ideal for studying PPIs.[7]

Principle of Causality: The assay relies on the diffusion of singlet oxygen from a "Donor" bead to an "Acceptor" bead.[7][8] This diffusion is limited to approximately 200 nm.[7][8] If two interacting proteins are tagged and bound to separate donor and acceptor beads, they bring the beads into close proximity, allowing for energy transfer and signal generation. A piperidine derivative that disrupts this interaction will cause a decrease in signal.

AlphaScreen_Principle cluster_Interaction Interaction Present (High Signal) cluster_Inhibition Interaction Inhibited (Low Signal) Donor_Bead_1 Protein_A_1 Protein A Donor_Bead_1->Protein_A_1 Protein_B_1 Protein B Protein_A_1->Protein_B_1 Acceptor_Bead_1 Protein_B_1->Acceptor_Bead_1 Signal_1 Light (520-620 nm) Acceptor_Bead_1->Signal_1 Excitation_1 Excitation (680 nm) Excitation_1->Donor_Bead_1 Donor_Bead_2 Protein_A_2 Protein A Donor_Bead_2->Protein_A_2 Inhibitor Piperidine Inhibitor Protein_A_2->Inhibitor Protein_B_2 Protein B Acceptor_Bead_2 Protein_B_2->Acceptor_Bead_2 No_Signal_2 No Signal Excitation_2 Excitation (680 nm) Excitation_2->Donor_Bead_2

Caption: Principle of the AlphaScreen assay for PPI inhibitors.

Application Example: Screening for MDM2-p53 Interaction Inhibitors

The interaction between MDM2 and the tumor suppressor p53 is a classic oncology target.[9] Piperidine-based scaffolds have been successfully developed as inhibitors of this interaction.[10][11]

Protocol: AlphaScreen HTS for MDM2-p53 Inhibitors

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the proteins (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). The inclusion of BSA is critical to prevent non-specific binding of proteins and compounds to the assay plates.

    • Proteins: Use biotinylated-p53 peptide and GST-tagged MDM2 protein.

    • Beads: Use Streptavidin-coated Donor beads and Anti-GST Acceptor beads. Dilute beads in assay buffer to the working concentration recommended by the manufacturer (typically 20 µg/mL). Causality: The specific tags (Biotin, GST) dictate the choice of beads, ensuring specific protein capture.

    • Piperidine Library: Prepare a working stock plate by diluting the library compounds in DMSO, then further dilute into assay buffer. The final DMSO concentration in the assay should be kept low (<1%) to avoid impacting protein structure and assay performance.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of GST-MDM2 solution (e.g., final concentration 20 nM) into all wells.

    • Add 50 nL of piperidine derivative compounds or DMSO controls using an acoustic dispenser.

    • Dispense 5 µL of biotin-p53 peptide (e.g., final concentration 20 nM) into all wells.

    • Incubate for 30 minutes at room temperature to allow for binding and potential inhibition.

    • Add 5 µL of Anti-GST Acceptor beads (final concentration 10 µg/mL).

    • Incubate for 60 minutes at room temperature in the dark. Causality: Incubation in the dark is essential as the donor beads are photosensitive.

    • Add 5 µL of Streptavidin Donor beads (final concentration 10 µg/mL).

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

ParameterExample ValueRationale
Plate Format384-well, low-volumeReduces reagent consumption for large screens.
Final Assay Volume20 µLStandard for 384-well format.
GST-MDM2 Conc.20 nMDetermined by titration to be at or near the Kd for the interaction.
Biotin-p53 Conc.20 nMDetermined by titration to be at or near the Kd for the interaction.
Compound Conc.10 µMA common starting concentration for primary screens.
Final DMSO Conc.< 1%Minimizes solvent effects on the assay.
Incubation Times30-60 minAllows the binding reactions to approach equilibrium.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Kinase Assays

TR-FRET is a robust technology for monitoring enzymatic activity, particularly for kinases. It combines FRET with time-resolved fluorescence detection to reduce background noise.[12]

Principle of Causality: A kinase phosphorylates a biotinylated substrate peptide. A terbium (Tb) or europium (Eu)-labeled anti-phospho-specific antibody (donor) binds to the phosphorylated substrate. Streptavidin-XL665 (acceptor) binds to the biotin tag. This brings the donor and acceptor into proximity, resulting in a FRET signal. A piperidine-based kinase inhibitor will prevent phosphorylation, leading to a loss of signal.[13][14]

Protocol: TR-FRET HTS for a Serine/Threonine Kinase

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing appropriate salts, MgCl₂, and DTT (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Causality: MgCl₂ is an essential cofactor for most kinases.

    • Enzyme & Substrate: Dilute the kinase and its specific biotinylated peptide substrate in kinase buffer.

    • ATP Solution: Prepare ATP in kinase buffer at a concentration close to the enzyme's Km for ATP. This ensures the assay is sensitive to competitive inhibitors.

    • Detection Mix: Prepare a mix of the Eu-labeled anti-phospho-antibody and Streptavidin-XL665 in detection buffer (provided by kit manufacturers), which typically contains EDTA to stop the kinase reaction.

  • Assay Procedure (384-well format):

    • Dispense 4 µL of a mix containing the kinase and biotinylated substrate into the wells.

    • Add 50 nL of piperidine derivative compounds or DMSO controls.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 60 minutes at room temperature. The exact time depends on the kinase's activity and should be determined during assay development to ensure the reaction is in the linear range.

    • Stop the reaction by adding 10 µL of the detection mix.

    • Incubate for 60 minutes at room temperature to allow for detection reagent binding.

    • Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

ParameterExample ValueRationale
Kinase Conc.1-5 nMOptimized during development for a robust signal window.
Substrate Conc.100 nMTypically used at or above the Km for the substrate.
ATP Conc.10 µM (at Km)Ensures sensitivity to ATP-competitive inhibitors.
Final DMSO Conc.< 1%Avoids assay interference.
Reaction Time60 minKept within the linear phase of the reaction.
Detection Incubation60 minAllows for complete binding of detection reagents.

Part 3: Cell-Based Assays for Physiologically Relevant Screening

Cell-based assays measure the activity of compounds in a living cellular environment, providing more physiologically relevant data.[15] They are essential for targets like GPCRs or for understanding effects on entire signaling pathways.

Luciferase Reporter Gene Assays for GPCRs and Signaling Pathways

Reporter gene assays are a powerful tool for monitoring the activation or inhibition of specific signaling pathways.[16][17][18]

Principle of Causality: A cell line is engineered to express the target of interest (e.g., a GPCR). It also contains a reporter construct where the expression of a reporter gene (like firefly luciferase) is controlled by a response element (RE) specific to a signaling pathway.[16][17] For example, a cAMP Response Element (CRE) is used for Gs-coupled GPCRs.[19] When a piperidine agonist activates the GPCR, the downstream signaling cascade is initiated, leading to the transcription of the luciferase gene. Addition of a substrate results in a luminescent signal proportional to pathway activation.

Luciferase_Assay_Pathway cluster_Cell Cell Membrane & Cytoplasm cluster_Nucleus Nucleus Piperidine_Agonist Piperidine Agonist GPCR GPCR (Gs-coupled) Piperidine_Agonist->GPCR AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB p-CREB pCREB_nuc p-CREB pCREB->pCREB_nuc translocates CRE CRE (Response Element) Luc_Gene Luciferase Gene CRE->Luc_Gene drives transcription Luc_mRNA mRNA Luc_Gene->Luc_mRNA Luciferase Luciferase Protein Luc_mRNA->Luciferase translation Luciferin Luciferin (Substrate) pCREB_nuc->CRE binds to Light Luminescent Signal Luciferin->Light produces

Caption: Signaling cascade in a CRE-luciferase reporter assay for a Gs-coupled GPCR.

Application Example: Screening for STAT3 Pathway Modulators

The STAT3 signaling pathway is frequently dysregulated in cancer, making it an attractive target.[20] Piperine, a well-known piperidine alkaloid, has been shown to inhibit STAT3 phosphorylation and activation.[21][22] A reporter assay can be used to screen for novel piperidine derivatives that modulate this pathway.

Protocol: STAT3 Reporter Gene HTS

  • Cell Culture and Plating:

    • Use a suitable cell line (e.g., HEK293) stably or transiently transfected with a STAT3-responsive reporter construct (e.g., carrying a STAT-inducible element like SIE driving luciferase expression).

    • Seed the cells into white, opaque 384-well plates at an optimized density and allow them to adhere overnight. Causality: White plates are used to maximize the luminescent signal.

  • Assay Procedure:

    • Add 50 nL of piperidine derivative compounds or DMSO controls to the cell plates.

    • Incubate for a defined period (e.g., 30-60 minutes) to allow compound uptake.

    • Add a stimulating agent (e.g., a cytokine like Interleukin-6) to all wells except the negative controls to activate the STAT3 pathway.

    • Incubate for 4-6 hours. Causality: This extended incubation is necessary to allow for gene transcription and translation of the luciferase protein.

    • Equilibrate the plate to room temperature.

    • Add a "one-step" luciferase assay reagent (which lyses the cells and contains the luciferin substrate) to all wells.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read the luminescence on a plate-based luminometer.

ParameterExample ValueRationale
Cell LineHEK293 with STAT3-Luc ReporterAn engineered and well-characterized system.
Seeding Density5,000 cells/wellOptimized for cell health and signal window.
Compound Conc.10 µMStandard primary screening concentration.
Stimulant (IL-6)10 ng/mLConcentration optimized to give a sub-maximal response.
Stimulation Time6 hoursAllows for sufficient reporter protein expression.
Plate Type384-well, solid whiteMaximizes luminescent signal and reduces crosstalk.

Part 4: The Critical Path - Hit Validation and Triaging

A primary screen will inevitably produce a list of "hits," but many of these may be false positives.[4] A rigorous validation cascade is essential to focus resources on the most promising chemical matter.[5][6]

4.1 Hit Confirmation and Potency Determination

  • Re-testing: The first step is to re-test the initial hits in the primary assay to confirm their activity.[6]

  • Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (typically an 8- to 10-point curve) to determine their potency (IC₅₀ or EC₅₀). This is a critical step to establish a structure-activity relationship (SAR).[6]

4.2 Orthogonal and Counter-Assays

This is the most crucial phase for eliminating artifacts.[4][5]

  • Orthogonal Assays: Confirm the hit's activity using a different assay technology that measures the same biological endpoint. For example, if a kinase inhibitor was identified in a TR-FRET assay (detecting phosphorylation), an orthogonal assay might measure the depletion of ATP using a luminescence-based method.[5]

  • Counter-Screens: These are designed to identify non-specific activity. For a reporter gene assay, a counter-screen against the luciferase enzyme itself is essential to eliminate compounds that directly inhibit the reporter.[4] For GPCR screens, testing against related but distinct GPCR subtypes can establish selectivity.

4.3 Biophysical Methods for Direct Binding

For validated hits from biochemical screens, biophysical methods can confirm direct physical engagement between the piperidine derivative and the target protein. Techniques include:

  • Surface Plasmon Resonance (SPR): Measures binding in real-time, providing on- and off-rates.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing thermodynamic parameters.

  • Thermal Shift Assays (TSA): Measures the change in a protein's melting temperature upon ligand binding.

The successful progression of a piperidine derivative from a primary hit to a validated lead requires a multi-faceted, evidence-based approach that combines robust primary screening with a rigorous and well-designed validation cascade.

References

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  • Piperidine-renin inhibitors compounds with improved physicochemical properties. PubMed. [Link]

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Application Notes & Protocols: Characterizing {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine in receptor binding assays. While direct binding data for this specific molecule is not extensively published, its structural motifs—a piperidine core and a phenoxyacetyl group—are well-characterized pharmacophores found in numerous biologically active compounds.[1][2] This guide will, therefore, focus on the logical design of experiments to elucidate the receptor binding profile of this compound, with a particular emphasis on plausible targets such as sigma (σ) receptors, histamine H3 receptors, and serotonin (5-HT) receptors. The protocols provided herein are detailed, self-validating, and grounded in established scientific principles to ensure experimental robustness and data integrity.

Introduction: Deconstructing this compound

The chemical structure of this compound suggests a high potential for biological activity. The piperidine ring is a privileged scaffold in medicinal chemistry, known to interact with a wide array of receptor types.[3] Its derivatives are integral to many classes of pharmaceuticals.[1] The phenoxyacetyl moiety is also a common feature in pharmacologically active molecules, contributing to their binding and pharmacokinetic properties.[2] The combination of these two groups in this compound warrants a thorough investigation of its receptor binding affinities to uncover its potential therapeutic applications.

Based on extensive literature precedent for related structures, the following receptor families are proposed as primary targets for initial screening:

  • Sigma (σ) Receptors (σ1 and σ2): The piperidine core is a key structural element in many high-affinity sigma receptor ligands.[4][5] These receptors are implicated in a variety of neurological disorders, making them an attractive target for novel therapeutics.[4]

  • Histamine H3 Receptors (H3R): N-substituted piperidine derivatives have been successfully developed as potent H3R antagonists.[5][6] The structural features of the query compound align with the pharmacophore models for H3R ligands.

  • Serotonin (5-HT) Receptors: Various 5-HT receptor subtypes, particularly the 5-HT2A receptor, are known to bind with ligands containing a piperidine scaffold.[7]

The Principle of Receptor Binding Assays: A Conceptual Workflow

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for a specific receptor. The most common format is a competitive binding assay, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured.

G cluster_0 Assay Components cluster_1 Experimental Steps cluster_2 Data Analysis Receptor Receptor Source (e.g., cell membranes) Incubation Incubation (Allow binding to reach equilibrium) Receptor->Incubation Radioligand Radiolabeled Ligand (High Affinity & Specificity) Radioligand->Incubation Test_Compound This compound (Varying Concentrations) Test_Compound->Incubation Separation Separation (Separate bound from free radioligand) Incubation->Separation Detection Detection (Quantify bound radioactivity) Separation->Detection Competition_Curve Competition Curve (Plot of % inhibition vs. log[Test Compound]) Detection->Competition_Curve IC50 IC50 Determination (Concentration for 50% inhibition) Competition_Curve->IC50 Ki Ki Calculation (Affinity Constant) IC50->Ki

Caption: General workflow of a competitive receptor binding assay.

Detailed Experimental Protocols

The following protocols are designed to be adaptable for screening this compound against the proposed target receptors.

Preparation of Receptor Membranes

Rationale: The source of the receptor is critical. Using cell lines stably expressing the human recombinant receptor of interest or tissue homogenates known to be rich in the target receptor (e.g., guinea pig brain for σ1 receptors) are common approaches.[8]

Protocol:

  • Cell Culture/Tissue Procurement:

    • For recombinant receptors, culture cells (e.g., HEK293, CHO) expressing the target receptor to a high density.

    • For native receptors, procure fresh or frozen tissue known to have high expression levels of the target receptor.

  • Homogenization:

    • Harvest cells or mince tissue and place in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize using a Polytron or Dounce homogenizer on ice.

  • Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

  • Washing and Storage:

    • Resuspend the membrane pellet in fresh, ice-cold buffer and repeat the high-speed centrifugation step. This wash step is crucial to remove endogenous ligands.

    • Resuspend the final pellet in a suitable assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store aliquots at -80°C.

Radioligand Binding Assay

Rationale: This protocol outlines a competitive binding assay to determine the affinity (Ki) of the test compound. The choice of radioligand is paramount and should be specific for the receptor of interest with high affinity.

Table 1: Recommended Radioligands and Conditions for Target Receptors

Target ReceptorRadioligandNon-Specific LigandIncubation Time/Temp
Sigma-1 (σ1)[³H]-(+)-PentazocineHaloperidol (10 µM)90 min at 37°C
Histamine H3[³H]-Nα-MethylhistamineThioperamide (10 µM)60 min at 25°C
Serotonin 5-HT2A[³H]-KetanserinSpiperone (10 µM)30 min at 37°C

Protocol:

  • Assay Preparation:

    • Prepare a dilution series of this compound in the appropriate assay buffer. A typical starting range is from 10⁻¹⁰ M to 10⁻⁵ M.

    • Prepare tubes for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound dilutions).

  • Incubation:

    • To each tube, add the following in order:

      • Assay buffer

      • Test compound dilution or non-specific ligand

      • Radioligand (at a concentration close to its Kd)

      • Receptor membrane preparation

    • Incubate the reaction mixture under the conditions specified in Table 1 to allow the binding to reach equilibrium.

  • Termination and Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the receptor-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Quantify the radioactivity on the filters using a liquid scintillation counter.

Data Analysis and Interpretation

Rationale: The raw data (counts per minute, CPM) from the scintillation counter must be processed to determine the affinity of the test compound.

G cluster_0 Data Processing cluster_1 Curve Fitting cluster_2 Affinity Calculation Raw_CPM Raw CPM Data Specific_Binding Calculate Specific Binding (Total Binding - Non-specific Binding) Raw_CPM->Specific_Binding Percent_Inhibition Calculate % Inhibition (vs. Specific Binding) Specific_Binding->Percent_Inhibition Nonlinear_Regression Nonlinear Regression Analysis (Sigmoidal dose-response curve) Percent_Inhibition->Nonlinear_Regression IC50 Determine IC50 Nonlinear_Regression->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki_Value Final Ki Value (Affinity Constant) Cheng_Prusoff->Ki_Value

Sources

Application Note: Preclinical Protocol for Evaluating {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine in a Rodent Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This document provides a comprehensive, step-by-step protocol for the preclinical evaluation of the novel compound, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine (herein referred to as Compound-X), for potential analgesic efficacy. Based on its structural motifs, particularly the piperidine core which is prevalent in neuroactive agents, a potential therapeutic application in chronic pain is hypothesized.[1][2] The protocol is centered on the Chronic Constriction Injury (CCI) model of neuropathic pain in rats, a robust and widely validated model that mimics symptoms of human neuropathic pain such as allodynia and hyperalgesia.[3][4][5][6] This guide details the scientific rationale, compound formulation, surgical procedures, behavioral assessments, and data analysis required to conduct a rigorous in vivo study.

Scientific Rationale & Objectives

The Target Compound: A Piperidine Derivative with Neuromodulatory Potential

Compound-X, this compound, is a synthetic molecule featuring a piperidine heterocycle. This structural class is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs targeting the central nervous system.[1][2] While specific biological data for Compound-X is not publicly available, its structure shares features with ligands that modulate ion channels or receptors involved in nociceptive signaling. For instance, many sigma-1 receptor ligands, which have demonstrated analgesic potential in preclinical models, possess a substituted piperidine scaffold.[7][8][9] The sigma-1 receptor, a unique chaperone protein in the endoplasmic reticulum, modulates key players in neuronal excitability, including NMDA receptors and voltage-gated calcium channels, making it a compelling target for pain therapeutics.[7][8][9]

The Disease Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

To test the analgesic potential of Compound-X, the CCI model in rats is selected. This model involves placing loose ligatures around the sciatic nerve, which leads to inflammation and partial nerve injury, reliably inducing long-lasting pain-like behaviors.[4][6][10] Key advantages of the CCI model include:

  • Clinical Relevance: It reproduces key symptoms of human neuropathic pain, including mechanical allodynia (pain from a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus).[4][5]

  • Robustness: The model produces a stable and long-lasting pain phenotype, providing a suitable window for pharmacological intervention studies.[10]

  • Validated Endpoints: The resulting pain behaviors can be quantitatively measured using standardized and objective tests like the von Frey and Hargreaves tests.[11][12][13]

Scientific Objectives

The primary objectives of this protocol are:

  • To determine if acute administration of Compound-X can reverse established mechanical allodynia in the CCI rat model.

  • To assess whether Compound-X can alleviate thermal hyperalgesia in the CCI rat model.

  • To establish a dose-response relationship for the potential analgesic effects of Compound-X.

Pre-Experimental Preparation & Compound Formulation

Animal Welfare and Ethical Considerations

All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[6] Male Sprague-Dawley rats (200-250g) are recommended.[6] Animals should be group-housed with enriched bedding and allowed to acclimate for at least one week before any procedures.[6][14] All behavioral testing should be conducted during the light phase of the light/dark cycle.

Compound-X Formulation

Maximizing exposure is a primary goal in early preclinical studies.[15][16] Due to the likelihood of new chemical entities having poor water solubility, a multi-component vehicle system is often necessary.[15]

Proposed Vehicle: A vehicle composed of 10% DMSO, 40% PEG-400, and 50% Saline is a common and effective choice for solubilizing lipophilic compounds for intraperitoneal (i.p.) administration.[17]

Formulation Protocol:

  • Weigh the required amount of Compound-X.

  • Add DMSO (10% of the final volume) and vortex/sonicate until the compound is fully dissolved.

  • Add PEG-400 (40% of the final volume) and vortex thoroughly.

  • Add saline (50% of the final volume) dropwise while continuously vortexing to prevent precipitation.

  • Prepare the formulation fresh on the day of dosing to ensure stability.[18]

Experimental Groups & Dosing Regimen

A robust study design includes a vehicle control, a positive control, and multiple doses of the test article.[19] Gabapentin, a first-line treatment for neuropathic pain, serves as an excellent positive control.[20][21][22]

Group N Treatment Dose Route Dose Volume
18-10Sham + VehicleN/Ai.p.5 mL/kg
28-10CCI + VehicleN/Ai.p.5 mL/kg
38-10CCI + Gabapentin100 mg/kgi.p.5 mL/kg
48-10CCI + Compound-XLow Dose (e.g., 10 mg/kg)i.p.5 mL/kg
58-10CCI + Compound-XMid Dose (e.g., 30 mg/kg)i.p.5 mL/kg
68-10CCI + Compound-XHigh Dose (e.g., 100 mg/kg)i.p.5 mL/kg

Table 1: Example Experimental Design. Dose levels for Compound-X are hypothetical and should be adjusted based on preliminary tolerability and pharmacokinetic data.

Detailed Experimental Protocol

Experimental Workflow Diagram

G cluster_pre Pre-Surgery cluster_surg Surgery & Recovery cluster_post Testing Phase Acclimation Day -7 to -1 Animal Acclimation Baseline Day 0 Baseline Behavioral Testing (von Frey & Hargreaves) Acclimation->Baseline Surgery Day 1 CCI or Sham Surgery Baseline->Surgery Recovery Day 2 to 13 Post-operative Recovery Surgery->Recovery PostOpTest Day 14 Confirm Pain Phenotype (von Frey & Hargreaves) Recovery->PostOpTest Dosing Day 15 Drug/Vehicle Administration PostOpTest->Dosing PostDoseTest Day 15 (Post-Dose) Behavioral Testing at 30, 60, 120 min Dosing->PostDoseTest

Caption: Experimental timeline for the CCI model and compound evaluation.

Step-by-Step Methodology

Part A: Chronic Constriction Injury (CCI) Surgery (Day 1) This protocol is adapted from Bennett and Xie (1988).

  • Anesthesia: Anesthetize the rat using isoflurane (5% for induction, 2-2.5% for maintenance).[10] Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Preparation: Shave the left hind thigh and sterilize the area with alternating scrubs of povidone-iodine and 70% ethanol. Maintain aseptic technique throughout the procedure.[10]

  • Nerve Exposure: Make a small incision on the lateral side of the thigh. Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[10][14]

  • Ligation: Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the sciatic nerve, approximately 1 mm apart.[10][23] The ligatures should be just tight enough to elicit a brief twitch in the hind limb. For Sham animals, the nerve is exposed but not ligated.

  • Closure: Close the muscle layer with 5-0 silk suture and the skin incision with wound clips or sutures.[6][14]

  • Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) as per IACUC guidelines, but avoid agents that would interfere with the development of neuropathic pain. Monitor the animal's recovery. Wound clips should be removed 7-10 days post-surgery.[6][14]

Part B: Behavioral Testing All behavioral testing must be performed by an experimenter blinded to the treatment groups.

1. Mechanical Allodynia - von Frey Test (Baseline Day 0; Post-op Day 14 & 15) [24][25]

  • Habituation: Place rats in individual clear acrylic chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.[26]

  • Stimulation: Apply calibrated von Frey filaments to the mid-plantar surface of the hind paw. Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).[13]

  • Procedure: Start with a mid-range filament (e.g., 2.0 g). A positive response is a sharp withdrawal of the paw. If there is no response, use the next higher force filament. If there is a response, use the next lower force filament.

  • Data Recording: The pattern of responses determines the 50% PWT, calculated using a formula or available online calculators. Test both the ipsilateral (injured) and contralateral (uninjured) paws.

2. Thermal Hyperalgesia - Hargreaves Test (Baseline Day 0; Post-op Day 14 & 15) [12][27][28]

  • Habituation: Place rats in the Hargreaves apparatus chambers on a glass floor and allow them to acclimate for at least 20-30 minutes.[29]

  • Stimulation: Position the movable radiant heat source under the glass floor, directly beneath the plantar surface of the hind paw to be tested.[30]

  • Measurement: Activate the heat source. The apparatus will automatically detect the paw withdrawal and record the latency in seconds.[29]

  • Cut-off: A 20-second cut-off time must be used to prevent tissue damage.[30]

  • Data Recording: Take at least three readings per paw, with a minimum of 5 minutes between readings, and average the values. Test both paws.

Endpoints and Data Analysis

Primary Efficacy Endpoints
Endpoint Assay Metric Expected Outcome (Effective Compound)
Mechanical Allodyniavon Frey Test50% Paw Withdrawal Threshold (g)Significant increase in threshold towards baseline/sham levels.
Thermal HyperalgesiaHargreaves TestPaw Withdrawal Latency (s)Significant increase in latency towards baseline/sham levels.

Table 2: Key Endpoints for Efficacy Assessment.

Data Visualization and Statistical Analysis

G Start Raw Behavioral Data (PWT & PWL) Normality Check for Normality (e.g., Shapiro-Wilk test) Start->Normality Anova Two-Way Repeated Measures ANOVA (Group x Time) Normality->Anova  Normal  Distribution NonParam Non-Parametric Test (e.g., Friedman Test) Normality->NonParam  Not Normal PostHoc Post-Hoc Test (e.g., Dunnett's or Tukey's) Anova->PostHoc  Significant  Interaction Conclusion Determine Efficacy & Dose-Response PostHoc->Conclusion NonParam->PostHoc  (Appropriate  Post-Hoc)

Caption: Flowchart for statistical analysis of behavioral data.

Statistical Plan:

  • Data should be analyzed using software such as GraphPad Prism or R.

  • The primary analysis will be a two-way repeated-measures Analysis of Variance (ANOVA) with "treatment group" as the between-subjects factor and "time" (post-dosing) as the within-subjects factor.

  • If a significant interaction effect is found, post-hoc tests (e.g., Dunnett's multiple comparisons test) will be used to compare each dose of Compound-X and the Gabapentin group to the CCI + Vehicle group at each time point.

  • A p-value of < 0.05 will be considered statistically significant. All data should be presented as mean ± Standard Error of the Mean (SEM).

Self-Validation and Troubleshooting

  • Positive Control: The Gabapentin group should show a statistically significant reversal of both mechanical allodynia and thermal hyperalgesia compared to the vehicle-treated CCI group.[23] Failure to observe this may indicate issues with the CCI model induction or drug administration.

  • Vehicle Control: The CCI + Vehicle group must exhibit a stable and significant decrease in paw withdrawal threshold and latency compared to the Sham + Vehicle group throughout the testing period.

  • High Variability: High variability in behavioral data can be caused by improper animal handling, insufficient habituation, or inconsistent stimulus application.[24] Ensure all experimenters are thoroughly trained and follow the protocols precisely.

References

  • Springer Nature Experiments. (n.d.). Animal Models of Neuropathic Pain Due to Nerve Injury. Retrieved from [Link]

  • Malik, S., et al. (2015). Implications and mechanism of action of gabapentin in neuropathic pain. PubMed. Retrieved from [Link]

  • Jaggi, A. S., & Singh, N. (2024). Animal models of neuropathic pain. PubMed. Retrieved from [Link]

  • Challa, S. R. (2015). An overview of animal models for neuropathic pain. In Animal Models of Neurological Disorders. Cambridge University Press. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Gabapentin?. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the mechanism of gabapentin (Neurontin) in treating neuropathic pain?. Retrieved from [Link]

  • Bennett, G. J. (1993). An animal model of neuropathic pain: a review. PubMed. Retrieved from [Link]

  • Serpell, M. G. (2002). Gabapentin in the treatment of neuropathic pain. PubMed. Retrieved from [Link]

  • Su, T. P., et al. (2006). The pharmacology of sigma-1 receptors. PubMed. Retrieved from [Link]

  • Jaggi, A. S., et al. (2011). Animal models of neuropathic pain. PubMed. Retrieved from [Link]

  • Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed. Retrieved from [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Bio-protocol. Retrieved from [Link]

  • Surges, R., & Feuerstein, T. J. (2002). Mode of Action of Gabapentin in Chronic Neuropathic Pain Syndromes. Arzneimittelforschung. Retrieved from [Link]

  • Su, T. P., et al. (2006). The Pharmacology of Sigma-1 Receptors. Pharmacological Reviews. Retrieved from [Link]

  • Yang, P. P., et al. (2020). von Frey Test for Determining Mechanical Allodynia. Bio-protocol. Retrieved from [Link]

  • Charles River. (n.d.). Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Charles River. (n.d.). Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pharmacology of the Sigma-1 Receptor. Retrieved from [Link]

  • Wu, J., et al. (2013). Thermal nociception using a modified Hargreaves method in primates and humans. PubMed Central. Retrieved from [Link]

  • Cheah, M., et al. (2017). Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. Bio-protocol. Retrieved from [Link]

  • Hashimoto, K. (2013). Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases. PubMed. Retrieved from [Link]

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  • Melior Discovery. (n.d.). Hargreaves Test for Hyperalgesia. Retrieved from [Link]

  • Pitcher, G. M., et al. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PubMed Central. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Experimental Chronic Constriction Injury (CCI)- induced Neuropathic Pain Model. Retrieved from [Link]

  • MD Biosciences. (n.d.). Neuropathic Pain | Chronic Constriction Injury (CCI) Model. Retrieved from [Link]

  • Singh, R. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. ResearchGate. Retrieved from [Link]

  • BioMed. (2025). How to conduct Von Frey Test?. Retrieved from [Link]

  • Pugsley, M. K., et al. (2017). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. Retrieved from [Link]

  • Mogil, J. S. (2017). Preclinical Pain Research: Can we do Better?. PubMed Central. Retrieved from [Link]

  • Deuis, J. R., et al. (2017). Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Molecular Neuroscience. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Parmar, D., et al. (2011). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings. Retrieved from [Link]

  • International Association for the Study of Pain. (n.d.). Ethical Guidelines for Pain Research in Humans. Retrieved from [Link]

  • Gold, M. S., & Gebhart, G. F. (2022). Improving Pre-Clinical Development of Novel Interventions to Treat Pain. PubMed Central. Retrieved from [Link]

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  • Zhang, H., et al. (2020). Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Retrieved from [Link]

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Sources

Application of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine in kinase inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Interrogation of Novel Kinase Inhibitors

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling and represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the high degree of homology in the ATP-binding site across the kinome presents a persistent challenge: achieving target selectivity to maximize efficacy and minimize off-target toxicity.[3] This has driven the exploration of diverse chemical scaffolds that can be tailored to exploit subtle differences between kinase active sites.

The piperidine scaffold has emerged as a privileged structure in kinase inhibitor design.[4][5] Its non-planar, three-dimensional structure provides a robust framework for orienting functional groups into specific sub-pockets of the kinase active site, often extending from the core ATP-binding region toward the solvent-exposed surface.[6] This application note uses {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine as a representative model compound to provide a comprehensive guide for researchers on how to characterize a novel piperidine-based kinase inhibitor. We will detail the scientific rationale behind experimental choices and provide robust protocols for a tiered characterization workflow, from initial biochemical screening to confirmation of cellular activity.

Structural Rationale and Postulated Binding Mechanism

The model compound, this compound, incorporates three key structural motifs, each with a postulated role in kinase binding:

  • Primary Amine (-CH₂NH₂): The terminal methylamine group is a potent hydrogen bond donor. It is hypothesized to mimic the N6 amine of adenine, forming one or more critical hydrogen bonds with the kinase "hinge" region—the backbone of the protein connecting the N- and C-lobes that is a conserved anchor point for ATP and most Type I and Type II inhibitors.[3]

  • Piperidine Ring: This saturated heterocycle acts as a rigid, non-aromatic linker. It positions the other functional groups and can make favorable van der Waals contacts within the active site. The protonated nitrogen of the piperidine ring under physiological pH can also engage in polar interactions at the edge of the ribose-binding pocket.[6]

  • Phenoxyacetyl Group: This moiety provides a combination of hydrophobicity and aromaticity. The phenyl ring can engage in π-stacking or hydrophobic interactions in pockets adjacent to the ATP site, while the ether and carbonyl oxygens can act as hydrogen bond acceptors. This portion of the molecule is critical for determining inhibitor selectivity, as the topology of these accessory pockets varies significantly between kinases.

Hypothetical Kinase Binding Mode

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Inhibitor Moiety hinge Hinge Region (Backbone Carbonyls/Amides) gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket ribose_pocket Ribose Pocket amine Methylamine (-CH₂NH₂) amine->hinge H-Bonding (Key Anchor) piperidine Piperidine Ring piperidine->gatekeeper Steric Influence (Selectivity) piperidine->ribose_pocket Van der Waals & Polar Interactions phenoxyacetyl Phenoxyacetyl Group phenoxyacetyl->hydrophobic_pocket Hydrophobic & Aromatic Interactions

Caption: Postulated interactions of the model compound within a generic kinase active site.

Experimental Characterization Workflow

A systematic, tiered approach is essential for efficiently characterizing a novel inhibitor. This workflow progresses from broad, high-throughput biochemical assays to more complex biophysical and cell-based models to build a comprehensive profile of the compound's potency, selectivity, and mechanism of action.

Inhibitor Characterization Workflow

G cluster_0 Tier 1: Biochemical Potency & Selectivity cluster_1 Tier 2: Target Engagement Validation cluster_2 Tier 3: Cellular Functional Activity arrow arrow a Protocol 4.1: In Vitro Biochemical Kinase Assay b Determine IC₅₀ against Primary Target Kinase a->b c Screen against a Panel of Representative Kinases b->c d Establish Potency and Initial Selectivity Profile c->d e Protocol 4.2: Biophysical Binding Assay (TSA) d->e Proceed if Potent (<1 µM) g Protocol 4.3: Cellular Target Engagement (NanoBRET) d->g Proceed if Potent (<1 µM) f Confirm Direct Target Binding (Measure ΔTm) e->f i Protocol 4.4: Cellular Phosphorylation Assay f->i Proceed if Binding is Confirmed k Cell Proliferation/Viability Assay f->k Proceed if Binding is Confirmed h Confirm Target Binding in Live Cells (Measure EC₅₀) g->h h->i Proceed if Binding is Confirmed h->k Proceed if Binding is Confirmed j Measure Inhibition of Downstream Substrate Phosphorylation i->j l Determine GI₅₀ in Relevant Cancer Cell Lines k->l m Candidate Compound l->m Advance to Lead Optimization & In Vivo Studies

Caption: A tiered workflow for the comprehensive evaluation of a novel kinase inhibitor.

Detailed Protocols

The following protocols provide step-by-step methodologies for the key experiments outlined in the workflow.

Protocol 4.1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)

This protocol uses a luminescence-based assay to quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[7] It is a robust, non-radioactive method suitable for high-throughput screening.[1]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK9/CycT1).

  • Kinase-specific substrate peptide.

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution (at a concentration equal to the known Km for the kinase).

  • Test Compound: 10 mM stock in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.

  • White, opaque 384-well assay plates.

  • Multichannel pipette and plate reader with luminescence detection.

Procedure:

  • Compound Plating:

    • Create a 10-point, 3-fold serial dilution of the 10 mM test compound stock in DMSO.

    • Transfer 1 µL of each dilution (and a DMSO-only control) into wells of the 384-well plate. This creates a "stamp" plate.

    • Dilute this plate 1:100 into assay buffer to create an intermediate dilution plate.

    • Transfer 2.5 µL from the intermediate plate to the final assay plate. The final top concentration will be 10 µM.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate master mix in assay buffer.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to each well containing the compound.

    • Incubate for 15 minutes at room temperature to allow compound binding.

    • Prepare a 2X ATP solution in assay buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.

    • Controls: Include "No Kinase" wells (add buffer instead of kinase mix) for background and "No Inhibitor" wells (add DMSO only) for 100% activity.

    • Incubate the plate at 30°C for 60 minutes.[8]

  • ADP Detection:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete unused ATP.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "No Kinase" background from all wells.

    • Normalize the data by setting the "No Inhibitor" control as 100% activity and background as 0%.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4.2: Biophysical Binding Assay (Thermal Shift Assay - TSA)

TSA, or Differential Scanning Fluorimetry (DSF), measures the change in a protein's melting temperature (Tm) upon ligand binding.[9] A positive shift in Tm indicates that the compound stabilizes the protein, confirming direct physical interaction.

Objective: To confirm direct binding of the compound to the target kinase.

Materials:

  • Purified recombinant kinase (0.2-0.5 mg/mL).

  • TSA Buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO™ Orange Protein Gel Stain (5000X stock, Invitrogen).

  • Test Compound: 10 mM stock in 100% DMSO.

  • Real-time PCR instrument capable of fluorescence detection over a temperature gradient.

  • 96-well PCR plates.

Procedure:

  • Reagent Preparation:

    • Dilute the kinase to 2X the final concentration in TSA buffer.

    • Dilute the SYPRO Orange dye to 20X (from 5000X stock) in TSA buffer.

    • Prepare a 100 µM solution of the test compound in TSA buffer (final DMSO concentration should be ≤1%).

  • Assay Setup (20 µL final volume):

    • In each well, add:

      • 10 µL of 2X Kinase solution.

      • 5 µL of test compound solution (or buffer with DMSO for control).

    • Mix and incubate for 10 minutes at room temperature.

    • Add 5 µL of 20X SYPRO Orange dye.

    • Controls: Include a "No Compound" (DMSO only) control and a "No Protein" control.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly.

    • Place the plate in the qPCR instrument.

    • Set the instrument to acquire fluorescence data over a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve.

    • Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm (with compound) - Tm (DMSO control).

    • A ΔTm > 2°C is generally considered a significant positive result, indicating stabilizing binding.

Protocol 4.3: Cell-Based Target Engagement Assay (NanoBRET™)

This assay measures compound binding to a specific kinase target in living cells.[10] It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase active site. A test compound that binds to the kinase will displace the probe, leading to a loss of BRET signal.

Objective: To quantify compound binding affinity (EC₅₀) to the target kinase in a physiological cellular context.

Materials:

  • HEK293 cells (or other suitable cell line).

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase.

  • Transfection reagent (e.g., FuGENE® HD).

  • Opti-MEM™ I Reduced Serum Medium.

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega).

  • White, 96-well cell culture plates.

  • Plate reader capable of measuring filtered luminescence (450 nm and >600 nm).

Procedure:

  • Cell Preparation:

    • 24 hours before the assay, transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid.

    • Plate the transfected cells into a white 96-well plate at an appropriate density and incubate overnight.

  • Assay Execution:

    • Prepare serial dilutions of the test compound in Opti-MEM.

    • Prepare a 2X solution of the NanoBRET™ Tracer in Opti-MEM at 2X the predetermined optimal concentration.

    • Remove media from the cells and add 50 µL of the compound dilutions (or DMSO control).

    • Immediately add 50 µL of the 2X Tracer solution to all wells.

    • Incubate the plate for 2 hours in a CO₂ incubator at 37°C.

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add 25 µL of the detection reagent to each well.

    • Read the plate within 10 minutes on a plate reader equipped with two filters (Donor/NanoLuc®: 450 nm; Acceptor/Tracer: >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

    • Normalize the data to the DMSO control (0% displacement) and a control with a high concentration of a known inhibitor (100% displacement).

    • Plot the normalized BRET ratio versus the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the cellular EC₅₀.

Protocol 4.4: Cellular Phosphorylation Assay (Western Blot)

This assay provides functional validation by measuring the ability of the compound to inhibit the phosphorylation of a known downstream substrate of the target kinase within cells.

Objective: To demonstrate functional inhibition of the kinase signaling pathway in a cellular context.

Materials:

  • Cancer cell line known to have active signaling through the target kinase.

  • Complete cell culture medium.

  • Test compound stock in DMSO.

  • RIPA lysis buffer with protease and phosphatase inhibitors.[11]

  • BCA Protein Assay Kit.

  • Primary antibodies: Phospho-specific substrate antibody and Total substrate antibody.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE gels, transfer apparatus, and Western blot imaging system.

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2-4 hours).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells by adding 100 µL of ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize all samples to the same protein concentration with lysis buffer and SDS loading dye.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and capture the image.

    • (Optional but recommended) Strip the membrane and re-probe with the total protein antibody to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensity for the phosphorylated substrate and the total substrate using software like ImageJ.

    • Normalize the phospho-signal to the total protein signal for each lane.

    • Plot the normalized phospho-signal versus inhibitor concentration to observe the dose-dependent inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. Below is a hypothetical data table for our model compound, suggesting it has potent activity against Cyclin-Dependent Kinase 9 (CDK9), a kinase to which other piperidine-containing molecules have shown activity.[12][13]

Assay TypeTarget KinaseMetricResultInterpretation
Biochemical CDK9/CycT1IC₅₀35 nMPotent enzymatic inhibition.
CDK2/CycAIC₅₀850 nM~24-fold selectivity over CDK2.
SRC (Tyrosine Kinase)IC₅₀>10,000 nMHighly selective against unrelated kinases.
Biophysical (TSA) CDK9/CycT1ΔTm+5.8 °CStrong, direct binding and stabilization.
Cellular Target Engagement NanoLuc-CDK9EC₅₀150 nMGood cell permeability and target binding.
Cellular Functional p-Ser2 (RNAPII CTD)IC₅₀210 nMInhibition of downstream CDK9 substrate.
Cell Viability MOLM-13 (AML Cells)GI₅₀300 nMPotent anti-proliferative effect in a relevant cancer cell line.[14]

Conclusion

The systematic application of the biochemical, biophysical, and cellular assays described in this guide enables a thorough and rigorous characterization of novel kinase inhibitors. Using this compound as a model, we have demonstrated a logical workflow that builds a comprehensive data package, establishing not only the potency but also the mechanism of action and cellular efficacy of a compound. This structured approach is critical for making informed decisions in drug discovery programs, validating new chemical scaffolds, and ultimately advancing promising molecules toward preclinical development.

References

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]

  • Creative Commons. (n.d.). In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Creative Commons. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • CORE. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

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  • Creative Commons. (n.d.). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. PMC - PubMed Central. [Link]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. [Link]

  • ResearchGate. (n.d.). In vitro and in-silico analysis of synthesized piperidine alkaloids for CDK9/T1 inhibition. [Link]

  • ACS Publications. (n.d.). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ACS Publications. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]

  • Creative Commons. (n.d.). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. PMC - NIH. [Link]

  • ResearchGate. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. [Link]

  • NIH. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]

  • Creative Commons. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central. [Link]

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Application Notes and Protocols for Assessing Target Engagement of Piperidine-Based Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold and the Imperative of Target Engagement

The piperidine ring, a saturated heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable utility as a scaffold for engaging a wide array of biological targets.[1] From central nervous system agents to oncology therapeutics, the conformational flexibility of the piperidine chair and the diverse chemical space accessible through its substitution patterns allow for the fine-tuning of ligand-protein interactions. However, the journey from a promising piperidine-based "hit" to a validated lead compound is contingent upon unequivocally demonstrating that it binds to its intended molecular target within the complex milieu of a living cell. This confirmation of target engagement is a critical step in drug discovery, serving to validate a compound's mechanism of action and mitigate the risk of pursuing candidates with misleading phenotypic effects arising from off-target activities.[2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of contemporary techniques for assessing the target engagement of piperidine-based ligands. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental design, and provide step-by-step protocols for key assays. The focus will be on creating self-validating experimental systems that generate robust and interpretable data, thereby instilling confidence in your target engagement studies.

Choosing the Right Tool for the Job: A Comparative Overview

The selection of an appropriate target engagement assay is a strategic decision guided by the specific research question, the properties of the piperidine ligand, and the nature of the target protein.[4] No single method is universally superior; each possesses distinct advantages and limitations. A multi-pronged approach, employing orthogonal techniques, often provides the most compelling evidence of target engagement.

Technique Principle Ligand Modification Required? Cellular Context Throughput Key Output Strengths Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.NoIn-cell, cell lysates, tissuesMedium to HighThermal shift (ΔTm), Isothermal dose-responseLabel-free, confirms intracellular binding[5][6]Not all proteins exhibit a thermal shift; requires specific antibodies or mass spectrometry for detection.[7]
Photoaffinity Labeling (PAL) A photoreactive group on the ligand forms a covalent bond with the target upon UV irradiation.Yes (photoreactive group and reporter tag)In-cell, cell lysatesLow to MediumIdentification of direct binding partnersCovalently captures the ligand-protein interaction, enabling target identification.[8][9][10]Modification can alter ligand binding; potential for non-specific labeling.[8]
Fluorescence Polarization (FP) Binding of a small, fluorescently labeled ligand to a larger protein slows its rotation, increasing the polarization of emitted light.Yes (fluorescent tag)In vitro, cell lysatesHighBinding affinity (Kd), Inhibition constant (Ki)Homogeneous, real-time, suitable for high-throughput screening.[11][12]Requires a fluorescently labeled ligand; potential for interference from autofluorescent compounds.
Surface Plasmon Resonance (SPR) Ligand binding to an immobilized target on a sensor chip changes the refractive index, which is detected in real-time.No (for analyte)In vitroMediumBinding kinetics (ka, kd), Affinity (KD)Label-free, provides detailed kinetic information.[][14][15]Requires purified, immobilized target; membrane proteins can be challenging.[15]
Chemoproteomics (e.g., Kinobeads) Competitive binding between a test compound and immobilized broad-spectrum inhibitors for a class of proteins (e.g., kinases).NoCell lysatesHighSelectivity profile, off-target identificationUnbiased profiling of a protein family; identifies on- and off-targets.[16][17]Limited to protein classes for which affinity resins are available; indirect measure of binding.

I. Cellular Thermal Shift Assay (CETSA): The Gold Standard for In-Cell Target Engagement

Principle of the Method:

CETSA is a powerful, label-free method that directly assesses target engagement in intact cells or tissues.[5][6] The underlying principle is that the binding of a ligand, such as a piperidine-based compound, to its target protein confers thermal stability. When heated, unbound proteins denature and aggregate, becoming insoluble. Ligand-bound proteins, however, remain in their native, soluble state at higher temperatures.[6][18] This change in thermal stability is then quantified, typically by Western blotting or mass spectrometry, to confirm target engagement.[6]

Causality Behind Experimental Choices:

The beauty of CETSA lies in its physiological relevance; it measures target engagement within the native cellular environment, accounting for factors like cell permeability, intracellular concentration, and potential metabolic modifications of the compound.[18] This makes it an invaluable tool for validating hits from in vitro screens and establishing structure-activity relationships in a cellular context.

Experimental Workflow Diagram:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Shock cluster_lysis Lysis & Fractionation cluster_detection Detection & Analysis start Seed cells treat Treat with piperidine ligand or vehicle start->treat heat Heat cells at a range of temperatures treat->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect soluble fraction centrifuge->collect detect Quantify soluble target protein (Western Blot / Mass Spec) collect->detect analyze Generate melt curve or isothermal dose-response curve detect->analyze

Caption: CETSA experimental workflow for assessing piperidine ligand target engagement.

Detailed Protocol: CETSA with Western Blot Detection

This protocol is designed for assessing the target engagement of a novel piperidine-based ligand in a human cancer cell line (e.g., MCF7) endogenously expressing the target protein.

Materials:

  • MCF7 cells (or other relevant cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Piperidine-based ligand stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

Procedure:

  • Cell Culture and Treatment:

    • Seed MCF7 cells in a 10 cm dish and grow to 80-90% confluency.

    • On the day of the experiment, detach cells and resuspend in fresh medium at a concentration of 2 x 10^6 cells/mL.

    • In separate tubes, treat cell suspensions with the piperidine ligand at the desired final concentration (e.g., 10 µM) and with an equivalent volume of vehicle (DMSO). Incubate for 1 hour at 37°C.

  • Heat Shock:

    • Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and heat for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C). Include an unheated control (room temperature).

    • Immediately after heating, cool the samples at 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Transfer the cell suspensions to microcentrifuge tubes.

    • Lyse the cells by adding 100 µL of ice-cold lysis buffer and incubating on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blotting:

    • Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle- and ligand-treated samples.

    • A shift in the melting curve to a higher temperature in the ligand-treated sample indicates target stabilization and engagement.

Self-Validation:

  • The inclusion of a vehicle control is essential to establish the baseline thermal stability of the target protein.

  • An isothermal dose-response experiment, where cells are heated at a single, optimized temperature in the presence of varying ligand concentrations, can be performed to determine the potency of target engagement (EC50).[5]

II. Photoaffinity Labeling (PAL): Covalently Capturing the Interaction

Principle of the Method:

Photoaffinity labeling is a powerful technique for identifying the direct binding partners of a ligand.[8][9][10] This method involves chemically modifying the piperidine-based ligand with two key functionalities: a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., an alkyne or biotin for subsequent enrichment).[8][19] Upon irradiation with UV light, the photoreactive group forms a highly reactive intermediate that covalently crosslinks to nearby amino acid residues of the target protein.[9][10] The tagged protein can then be enriched and identified by mass spectrometry.

Causality Behind Experimental Choices:

The key advantage of PAL is its ability to provide direct evidence of a physical interaction between the ligand and its target.[8] The covalent bond formation "traps" the interaction, allowing for stringent purification conditions to remove non-specific binders. For piperidine-based ligands, the strategic placement of the photoreactive group and the linker to the reporter tag is critical to ensure that the modified compound retains its binding affinity for the target.

Experimental Workflow Diagram:

PAL_Workflow cluster_probe Probe Incubation cluster_uv Photocrosslinking cluster_enrichment Enrichment cluster_analysis Analysis probe Treat cells or lysate with piperidine-based photoaffinity probe uv Irradiate with UV light to induce covalent crosslinking probe->uv lyse Lyse cells uv->lyse click Click chemistry to attach biotin to the alkyne tag lyse->click enrich Enrich biotinylated proteins using streptavidin beads click->enrich digest On-bead digestion of enriched proteins enrich->digest ms LC-MS/MS analysis to identify proteins digest->ms

Caption: Photoaffinity labeling workflow for target identification of piperidine ligands.

Detailed Protocol: Two-Step Photoaffinity Labeling with Click Chemistry

This protocol describes a two-step labeling approach, which often reduces the steric hindrance of the reporter tag during the initial binding event.

Materials:

  • Piperidine-based photoaffinity probe with a diazirine and a terminal alkyne.

  • Relevant cell line or cell lysate.

  • UV crosslinking apparatus (e.g., 365 nm).

  • Lysis buffer (e.g., 1% SDS in PBS).

  • Click chemistry reagents: Azide-biotin, CuSO4, TBTA, and a reducing agent (e.g., sodium ascorbate).

  • Streptavidin-agarose beads.

  • Wash buffers (e.g., PBS with decreasing concentrations of SDS).

  • Urea solution (8 M) for denaturation and reduction.

  • Dithiothreitol (DTT) and iodoacetamide (IAA).

  • Trypsin.

  • Mass spectrometer.

Procedure:

  • Probe Incubation and Crosslinking:

    • Treat intact cells or cell lysate with the piperidine photoaffinity probe for a predetermined time.

    • Include a competition control where the cells/lysate are pre-incubated with an excess of the unmodified parent piperidine compound.

    • Irradiate the samples with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce crosslinking.

  • Lysis and Click Chemistry:

    • Lyse the cells in SDS-containing buffer.

    • Perform a click reaction by adding azide-biotin, CuSO4, TBTA, and sodium ascorbate to the lysate. Incubate for 1 hour at room temperature. This will attach biotin to the alkyne-modified, crosslinked proteins.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the biotinylated proteins.

    • Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 8 M urea.

    • Reduce the disulfide bonds with DTT and alkylate the cysteines with IAA.

    • Dilute the urea and digest the proteins on the beads with trypsin overnight at 37°C.

  • Mass Spectrometry and Data Analysis:

    • Collect the supernatant containing the tryptic peptides.

    • Analyze the peptides by LC-MS/MS.

    • Identify the proteins that are significantly enriched in the probe-treated sample compared to the competition control. These are the candidate target proteins.

Self-Validation:

  • The competition experiment with the unmodified parent compound is crucial. A true target will show significantly reduced labeling in the presence of the competitor.

  • Synthesizing a "dead" probe, where the photoreactive group is absent or replaced with a non-reactive moiety, can serve as an additional negative control.

III. Fluorescence Polarization (FP): A High-Throughput Approach for In Vitro Binding

Principle of the Method:

Fluorescence polarization is a solution-based technique that measures the binding of a small, fluorescently labeled ligand (the "tracer") to a larger protein.[11][20][21] When the tracer is excited with plane-polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[12] However, when the tracer binds to a much larger protein, its rotation is slowed considerably, and the emitted light remains polarized.[22][20] This change in polarization is directly proportional to the fraction of the tracer that is bound to the protein.

Causality Behind Experimental Choices:

FP assays are homogeneous (no separation steps required), making them highly amenable to high-throughput screening in multi-well plate formats.[12] They are particularly useful for determining binding affinities (Kd) and for screening libraries of unlabeled piperidine compounds in a competitive format to determine their inhibition constants (Ki).

Detailed Protocol: Competitive FP Assay for Piperidine Ligands

This protocol outlines a competitive FP assay to determine the Ki of an unlabeled piperidine test compound.

Materials:

  • Purified target protein.

  • Fluorescently labeled piperidine-based tracer (synthesized in-house or custom-ordered).

  • Unlabeled piperidine test compound.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • 384-well black microplates.

  • A microplate reader with FP capabilities.

Procedure:

  • Determine the Kd of the Tracer:

    • First, perform a direct binding experiment to determine the dissociation constant (Kd) of the fluorescent tracer for the target protein.

    • In a 384-well plate, add a fixed concentration of the tracer (e.g., 1-5 nM) to serial dilutions of the target protein.

    • Incubate to equilibrium and measure the fluorescence polarization.

    • Plot the FP signal against the protein concentration and fit the data to a one-site binding model to determine the Kd.

  • Competitive Binding Assay:

    • In a 384-well plate, add a fixed concentration of the target protein (typically at or slightly below the Kd of the tracer) and the fluorescent tracer (at a concentration well below the Kd).

    • Add serial dilutions of the unlabeled piperidine test compound. Include a control with no competitor (maximum polarization) and a control with no protein (minimum polarization).

    • Incubate to equilibrium.

    • Measure the fluorescence polarization in the microplate reader.

  • Data Analysis:

    • Plot the FP signal as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to obtain the IC50 value (the concentration of the competitor that displaces 50% of the bound tracer).

    • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its Kd.

Self-Validation:

  • The direct binding experiment to determine the tracer's Kd is a critical first step for a valid competitive assay.

  • Ensure that the FP signal is stable over the course of the measurement.

  • Test for compound interference by measuring the fluorescence of the test compound alone at the highest concentration used.

IV. Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

Principle of the Method:

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[][14][15] In a typical SPR experiment, the target protein is immobilized on the surface of a sensor chip.[15] A solution containing the piperidine-based ligand (the "analyte") is then flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[23]

Causality Behind Experimental Choices:

The primary advantage of SPR is its ability to provide detailed kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd).[14] The ratio of these rates (kd/ka) gives the equilibrium dissociation constant (KD), a measure of binding affinity. This detailed kinetic information can be invaluable for lead optimization, as compounds with slower dissociation rates (longer residence times) often exhibit superior efficacy in vivo.

Detailed Protocol: SPR Analysis of a Piperidine Ligand

Materials:

  • SPR instrument and sensor chips (e.g., CM5 chip for amine coupling).

  • Purified target protein.

  • Piperidine-based ligand.

  • Amine coupling kit (EDC, NHS).

  • Running buffer (e.g., HBS-EP+).

  • Regeneration solution (e.g., low pH glycine or high salt).

Procedure:

  • Immobilization of the Target Protein:

    • Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to allow for covalent coupling via primary amines.

    • Deactivate any remaining active esters with ethanolamine.

  • Kinetic Analysis:

    • Inject a series of concentrations of the piperidine ligand over the immobilized target surface. Include a zero-concentration (buffer only) injection for double referencing.

    • Monitor the association phase as the ligand binds to the target.

    • Switch back to running buffer and monitor the dissociation phase as the ligand unbinds from the target.

    • After each cycle, inject the regeneration solution to remove any remaining bound ligand and prepare the surface for the next injection.

  • Data Analysis:

    • The resulting sensorgrams (plots of SPR response versus time) are corrected for bulk refractive index changes and non-specific binding by subtracting the signal from a reference flow cell and the buffer-only injection.

    • Fit the corrected sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir model) to determine the ka, kd, and KD values.

Self-Validation:

  • Ensure that the immobilization level of the target protein is appropriate to avoid mass transport limitations.

  • Confirm that the regeneration solution effectively removes the bound analyte without denaturing the immobilized target.

  • The goodness of the fit of the kinetic model to the experimental data should be evaluated using statistical parameters like the chi-squared value.

Conclusion and Future Directions

The robust assessment of target engagement is a non-negotiable aspect of modern drug discovery. For the versatile and widely utilized piperidine scaffold, a diverse toolkit of biophysical and cell-based methods is available to confirm and quantify interactions with intended biological targets. The choice of technique should be driven by the specific scientific question at hand, whether it is confirming intracellular binding with CETSA, identifying novel targets with photoaffinity labeling, screening compound libraries with fluorescence polarization, or dissecting binding kinetics with surface plasmon resonance. By employing these techniques with rigorous experimental design and appropriate controls, researchers can build a compelling case for the on-target activity of their piperidine-based ligands, paving the way for the development of the next generation of therapeutics.

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Application Notes and Protocols for PPA-1: A Selective Chemical Probe for the Hypothetical Serine/Threonine Kinase X (STK-X)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization and application of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine as a novel chemical probe.

Disclaimer: As of January 2026, this compound (herein designated PPA-1 ) is a novel compound with limited data in the public domain. This document serves as a comprehensive, forward-looking guide based on established principles of chemical probe development and the known biological activities of piperidine-based scaffolds.[1][2][3] The protocols and data presented are illustrative and designed to provide a robust framework for the validation and use of PPA-1, postulating its activity against a hypothetical, yet biologically relevant, target: Serine/Threonine Kinase X (STK-X), a putative kinase implicated in oncogenic signaling.

Introduction: The Need for High-Quality Chemical Probes

PPA-1, or this compound, incorporates this valuable scaffold. Based on its structural motifs, we postulate that PPA-1 is an inhibitor of STK-X, a kinase hypothesized to be a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[6] This guide provides a rigorous, self-validating framework for establishing PPA-1 as a high-quality chemical probe to investigate the biology of STK-X.

Physicochemical Properties of PPA-1

A foundational step in probe development is the characterization of its physical and chemical properties.

PropertyValueNotes
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Purity >98%Recommended minimum purity. Must be confirmed by HPLC and NMR.
Solubility To be determinedCritical for assay performance. Should be determined in DMSO and aqueous buffers.
Chemical Stability To be determinedStability in assay buffers and cell culture media should be assessed.

PART 1: Probe Characterization and Validation Workflow

A rigorous, multi-step validation process is essential to have confidence in a chemical probe. This workflow ensures that the biological effects observed are a direct result of modulating the intended target.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Application purity Purity & Identity (>98% via HPLC, NMR, MS) potency Biochemical Potency (IC50 vs. STK-X) purity->potency Ensures accurate concentration selectivity Selectivity Profiling (Kinase Panel Screen) potency->selectivity Establishes on-target activity permeability Cell Permeability (e.g., LC-MS/MS) selectivity->permeability Proceed if potent & selective target_engagement Cellular Target Engagement (p-Substrate Western Blot) permeability->target_engagement Confirms probe reaches target phenotype Phenotypic Assay (Cell Viability, GI50) target_engagement->phenotype Links target modulation to cellular effect neg_control Negative Control Test (Structurally similar, inactive analog) phenotype->neg_control Validates on-target phenotype validated_probe Validated Probe: PPA-1 Ready for Biological Studies neg_control->validated_probe

Caption: Workflow for validating a novel chemical probe.

Purity and Identity Assessment

Causality: Impurities can have their own biological activities, leading to confounding results. Therefore, verifying the purity and identity of the compound is the first critical step.

  • Protocol: Use High-Performance Liquid Chromatography (HPLC) to assess purity (should be >98%). Confirm identity using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Potency and Target Engagement

Causality: A potent probe allows for the use of lower concentrations in experiments, minimizing the risk of off-target effects.[5] The biochemical IC₅₀ (the concentration required to inhibit enzyme activity by 50%) is the primary measure of potency.

  • Hypothetical Data:

CompoundTargetBiochemical IC₅₀ (nM)
PPA-1 STK-X45
PPA-1-NC (Negative Control)STK-X> 10,000
  • Protocol: See Protocol 1 for a detailed methodology.

Selectivity Profiling

Causality: Selectivity is what distinguishes a chemical probe from a non-specific compound. The probe must be significantly more potent against its intended target than other related proteins (e.g., other kinases). A common standard is a >30-fold selectivity against other family members.[5]

  • Protocol: Screen PPA-1 at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the DiscoverX KINOMEscan panel). Follow up with IC₅₀ determinations for any kinases that show significant inhibition.

  • Hypothetical Data:

Kinase% Inhibition @ 1 µMIC₅₀ (nM)Selectivity (Fold vs. STK-X)
STK-X 98%45-
STK-Y25%1,80040
STK-Z10%>10,000>222
Other 400+ kinases<10%Not Determined>222
Cellular Activity and Target Engagement

Causality: A probe must be able to enter cells and engage its target in a biological context.[7] Cellular target engagement confirms that the probe interacts with the intended protein within the cell, and a subsequent phenotypic assay links this engagement to a biological outcome.

  • Target Engagement Protocol: Measure the phosphorylation of a known downstream substrate of STK-X via Western blot. A potent probe should reduce the level of the phosphorylated substrate. See Protocol 2 .

  • Phenotypic Assay Protocol: Perform a cell viability assay to determine the GI₅₀ (concentration to inhibit cell growth by 50%). See Protocol 3 .

  • Hypothetical Data:

AssayCell LineEC₅₀ / GI₅₀ (µM)
p-Substrate Inhibition (EC₅₀) PC-3 (Prostate Cancer)0.5
Cell Growth Inhibition (GI₅₀) PC-3 (Prostate Cancer)0.9
The Crucial Role of a Negative Control

Causality: A negative control is a compound that is structurally very similar to the probe but is biologically inactive against the target.[7] If the negative control does not produce the same cellular phenotype as the active probe, it provides strong evidence that the observed effect is due to on-target activity.

  • Design: A potential negative control for PPA-1 (PPA-1-NC ) could involve a modification that disrupts a key binding interaction, such as altering the amide linkage.

  • Application: PPA-1-NC should be tested in parallel with PPA-1 in all cellular assays.

G PPA1 PPA-1 (Active Probe) STKX STK-X Target PPA1->STKX Binds & Inhibits PPA1_NC PPA-1-NC (Negative Control) PPA1_NC->STKX Does NOT Bind Phenotype Cellular Phenotype (e.g., Apoptosis) PPA1_NC->Phenotype Does NOT Cause STKX->Phenotype Causes

Caption: On-target validation using a negative control.

PART 2: Protocols for Biological Studies

The following protocols provide detailed, step-by-step methodologies for key validation experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol measures the amount of ADP produced by a kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Reagents and Materials:

    • Recombinant human STK-X enzyme.

    • Substrate peptide for STK-X.

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • PPA-1 and PPA-1-NC, dissolved in 100% DMSO.

    • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • Procedure:

    • Prepare a serial dilution of PPA-1 and PPA-1-NC in kinase buffer. Keep the final DMSO concentration below 1%.

    • In a 384-well plate, add 5 µL of the compound dilution. Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

    • Add 10 µL of a solution containing the STK-X enzyme and its substrate peptide to each well.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure ADP production by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Normalize the data to the "vehicle control" (100% activity).

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol assesses if PPA-1 can inhibit the activity of STK-X inside cells by measuring the phosphorylation of its direct downstream target, Substrate-P.

G cluster_pathway Hypothetical STK-X Signaling Pathway Upstream Upstream Signal (e.g., Growth Factor) STKX STK-X Upstream->STKX Substrate Substrate STKX->Substrate Phosphorylates pSubstrate p-Substrate (Active) Response Cellular Response (Proliferation, Survival) pSubstrate->Response PPA1 PPA-1 PPA1->STKX Inhibits

Caption: Hypothetical STK-X signaling pathway.

  • Reagents and Materials:

    • PC-3 cells (or another cell line with active STK-X signaling).

    • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

    • PPA-1 and PPA-1-NC in DMSO.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-Substrate-P (phospho-specific), anti-total-Substrate, anti-Actin (loading control).

    • HRP-conjugated secondary antibody.

    • ECL Western blotting detection reagents.

  • Procedure:

    • Seed PC-3 cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of PPA-1 or PPA-1-NC (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody (e.g., anti-Substrate-P) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using ECL reagents and an imaging system.

    • Strip the membrane and re-probe for total Substrate and Actin to ensure equal loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ).

    • Normalize the phospho-Substrate signal to the total-Substrate signal.

    • Plot the normalized signal against the log of PPA-1 concentration to determine the cellular EC₅₀.

Protocol 3: Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol measures cell density based on the measurement of cellular protein content, providing a quantitative assessment of growth inhibition.[8]

  • Reagents and Materials:

    • PC-3 cells and complete medium.

    • PPA-1, PPA-1-NC, and a positive control (e.g., Doxorubicin).

    • Trichloroacetic acid (TCA).

    • Sulforhodamine B (SRB) solution.

    • Tris base solution.

  • Procedure:

    • Seed PC-3 cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

    • Replace the medium with fresh medium containing serial dilutions of PPA-1, PPA-1-NC, or Doxorubicin. Include a vehicle control.

    • Incubate for 72 hours.

    • Fix the cells by gently adding 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates five times with water and allow them to air dry.

    • Stain the cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

    • Solubilize the bound dye with 200 µL of 10 mM Tris base solution.

    • Measure the absorbance at 510 nm on a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth relative to the vehicle control.

    • Plot the percentage of growth against the log of the compound concentration and fit to a dose-response curve to determine the GI₅₀.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). Scilit. Retrieved January 19, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved January 19, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). International Journal of Novel Research and Development, 8(4). Retrieved January 19, 2026, from [Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). Authorea. Retrieved January 19, 2026, from [Link]

  • Fu, D., Liu, S. M., Yang, J. J., & Li, J. (2020). Chemical structures of anticancer piperidine derivatives. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Piperine and piperidine-induced caspase pathway for activating cell... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • de Oliveira, R. G., de Souza, A. A., Dias, G. G., de Fátima, Â., & de Oliveira, R. B. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 13(7), e0200659. Retrieved January 19, 2026, from [Link]

  • Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. Retrieved January 19, 2026, from [Link]

  • Ahmad, S., et al. (2022). Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines, 10(1), 154. Retrieved January 19, 2026, from [Link]

  • Antolin, A. A., et al. (2023). The Chemical Probes Portal: an expert review-based public resource to empower chemical probe assessment, selection and use. Nucleic acids research, 51(D1), D1492–D1502. Retrieved January 19, 2026, from [Link]

  • Al-Harbi, N. O., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Molecules, 28(19), 6961. Retrieved January 19, 2026, from [Link]

  • Müller, S., et al. (2023). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. Retrieved January 19, 2026, from [Link]

  • Workman, P., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research. Retrieved January 19, 2026, from [Link]

  • Development of Novel Chemical Probes to Facilitate the Qualitative and Quantitative Analysis of Biomolecules Enabled by Mass Spectrometry. (n.d.). University of Wisconsin-Madison Libraries. Retrieved January 19, 2026, from [Link]

  • Mehranfard, N., et al. (2023). Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. Neuroscience letters, 810, 137332. Retrieved January 19, 2026, from [Link]

  • Validating Chemical Probes. (n.d.). European Federation for Medicinal Chemistry and Chemical Biology. Retrieved January 19, 2026, from [Link]

  • Typical workflow for a kinase probe discovery project. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Hsiao, Y. Y., & Wang, H. E. (2024). Novel Imaging Probes: From Design to Applications. Molecules, 29(1), 184. Retrieved January 19, 2026, from [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & medicinal chemistry, 82, 117178. Retrieved January 19, 2026, from [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213. Retrieved January 19, 2026, from [Link]

  • Zhang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules, 25(11), 2516. Retrieved January 19, 2026, from [Link]

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Application Notes and Protocols for the In Vivo Administration of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Disclaimer: This document provides a generalized framework for the formulation of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine for preclinical in vivo research. The specific formulation will be highly dependent on the physicochemical properties of the active pharmaceutical ingredient (API), the chosen route of administration, and the animal model. It is imperative to conduct thorough characterization and stability studies for the final formulation.

Introduction

This compound is a novel chemical entity with a piperidine scaffold, a structural motif present in numerous pharmacologically active compounds.[1][2][3] The successful preclinical evaluation of this compound hinges on the development of a safe and effective formulation that ensures appropriate bioavailability and minimizes local irritation at the site of administration.[4][5][6] This guide provides a comprehensive overview of the formulation development process, from initial physicochemical characterization to the preparation of a sterile injectable solution suitable for in vivo studies.

The molecular structure of this compound, featuring a primary amine and a phenoxyacetyl group, suggests it is likely a weakly basic compound with potentially limited aqueous solubility. This application note will, therefore, focus on strategies to address these anticipated challenges.

Part 1: Physicochemical Characterization - The Foundation of Formulation

A thorough understanding of the API's physicochemical properties is the first and most critical step in formulation development.[4] This data will guide the selection of appropriate excipients and a suitable vehicle system.

Key Physicochemical Parameters to Determine:

  • Aqueous Solubility: Determine the solubility in water and buffers across a physiologically relevant pH range (e.g., pH 2 to 10). The presence of the primary amine suggests that the solubility will be pH-dependent, with higher solubility at lower pH due to the formation of a more soluble salt.[]

  • pKa: The dissociation constant (pKa) of the primary amine will pinpoint the pH at which 50% of the compound is ionized. This is crucial for pH-adjustment strategies to enhance solubility.

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) at different pH values will indicate the lipophilicity of the compound, which influences its solubility and potential for precipitation upon injection.

  • Melting Point and Physical Form: The melting point and characterization of the solid-state form (crystalline or amorphous) are important for understanding the compound's stability and dissolution properties.[4]

Experimental Protocol: pH-Dependent Solubility Profile

  • Prepare a series of buffers (e.g., citrate, phosphate) at various pH values (e.g., 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of this compound to a known volume of each buffer.

  • Equilibrate the samples by shaking or rotating at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility (mg/mL or µg/mL) as a function of pH.

Part 2: Formulation Strategies for Enhanced Solubility

For poorly water-soluble compounds, several strategies can be employed to achieve the desired concentration for in vivo dosing.[8][9]

Strategy 1: pH Adjustment

For a weakly basic compound like this compound, lowering the pH of the formulation vehicle will protonate the primary amine, forming a more water-soluble salt.[][10]

Considerations:

  • Route of Administration: The final pH of the formulation must be physiologically compatible with the intended route of administration to avoid injection site pain and tissue damage. For intravenous (IV) administration, a pH close to 7.4 is ideal, although a wider range may be tolerated due to the buffering capacity of the blood. For subcutaneous (SC) or intraperitoneal (IP) injections, the pH should also be as close to neutral as possible.

  • Buffering Agents: The use of a buffer system (e.g., citrate, phosphate, acetate) can help maintain the desired pH and prevent precipitation of the API upon dilution with physiological fluids.[11][12]

Experimental Protocol: Formulation with pH Adjustment

  • Determine the target concentration of the API required for the in vivo study.

  • Based on the pH-solubility profile, select a pH at which the API is sufficiently soluble.

  • Prepare a suitable buffer at the selected pH. Common buffers for parenteral formulations include citrate, acetate, and phosphate buffers.[11]

  • Slowly add the API to the buffer while stirring until it is completely dissolved. Gentle warming or sonication can be used to aid dissolution, but the stability of the compound under these conditions must be verified.

  • Once the API is dissolved, the pH of the final solution should be measured and adjusted if necessary using dilute acid (e.g., HCl) or base (e.g., NaOH).[13][14]

Strategy 2: Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.[8]

Common Co-solvents for Preclinical Formulations:

  • Propylene Glycol (PG)[15][16]

  • Polyethylene Glycol (PEG), particularly PEG 300 and PEG 400[12]

  • Ethanol[16]

  • Glycerol[15]

  • Dimethyl Sulfoxide (DMSO) - use with caution due to potential toxicity and effects on cell membranes.

Considerations:

  • Toxicity: The concentration of co-solvents must be kept within acceptable limits for the animal species being studied to avoid toxicity.[4]

  • Precipitation upon Dilution: Co-solvent-based formulations can be prone to precipitation when the drug is injected into the aqueous environment of the bloodstream. It is essential to evaluate the potential for precipitation upon dilution.

Experimental Protocol: Co-solvent Solubility Screening

  • Prepare binary or ternary solvent systems with varying ratios of water and co-solvents (e.g., 10% PG in water, 20% PEG 400 in water, 10% ethanol/20% PG in water).

  • Determine the solubility of this compound in each solvent system using the equilibrium solubility method described previously.

  • Select the co-solvent system that provides the desired solubility with the lowest possible concentration of the organic solvent.

Strategy 3: Surfactants and Complexing Agents
  • Surfactants: Surfactants form micelles that can encapsulate poorly soluble drugs, increasing their apparent solubility in aqueous solutions.[17][18][19] Common non-ionic surfactants used in parenteral formulations include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).[16][20]

  • Complexing Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with lipophilic molecules, enhancing their solubility.

Table 1: Common Solubilizing Excipients

Excipient ClassExamplesTypical Concentration Range (Parenteral)
Co-solvents Propylene Glycol, PEG 300, PEG 400, Ethanol10-50%
Surfactants Polysorbate 80, Polysorbate 20, Solutol® HS 151-10%
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)10-40%

Part 3: Final Formulation Development and Preparation

Once a suitable solubilization strategy has been identified, the final formulation can be developed. This involves the addition of other excipients to ensure the safety and stability of the product.

Essential Components of a Parenteral Formulation:

  • Vehicle: The primary solvent or solvent system (e.g., Water for Injection, saline, buffered solution).

  • Tonicity Adjusting Agents: To make the formulation isotonic with blood and reduce injection site pain.[21][22] Common agents include sodium chloride and dextrose.[20] An isotonic solution has an osmolality of approximately 275-295 mOsm/kg.[20]

  • Preservatives: For multi-dose formulations, a preservative is required to prevent microbial growth.[23][24] Common preservatives include benzyl alcohol and parabens.[21][23][25] The use of preservatives should be justified and their compatibility with the API must be confirmed.[26] For single-dose vials used in preclinical studies, preservatives are often omitted.

Workflow for Formulation Development

G cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Formulation Optimization cluster_2 Phase 3: Finalization & Sterilization API API Physicochemical Characterization (Solubility, pKa, LogP) Solubility_Screening Solubility Screening (pH, Co-solvents, Surfactants) API->Solubility_Screening Excipient_Selection Excipient Selection (Buffers, Tonicity Agents) Solubility_Screening->Excipient_Selection Prototype_Formulation Prototype Formulation Development Excipient_Selection->Prototype_Formulation Stability_Testing Short-term Stability Testing Prototype_Formulation->Stability_Testing Sterilization Sterile Filtration or Terminal Sterilization Stability_Testing->Sterilization Final_Product Final Sterile Product Sterilization->Final_Product

Caption: Formulation Development Workflow

Protocol for Preparation of a Sterile Injectable Solution (Aseptic Technique)

This protocol assumes the use of sterile filtration, which is a common method for small-scale preclinical preparations when the API is heat-sensitive.[27]

Materials:

  • This compound (API)

  • Selected vehicle (e.g., buffered saline with co-solvent)

  • Sterile, depyrogenated vials and closures

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes and needles

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Preparation of the Formulation Vehicle:

    • Prepare the vehicle with all excipients (e.g., buffer salts, co-solvents, tonicity agents) and dissolve them in Water for Injection.

    • Adjust the pH of the vehicle to the target value.

  • Dissolution of the API:

    • In a sterile, depyrogenated container, add the calculated amount of API to the formulation vehicle.

    • Stir until the API is completely dissolved. Perform this step in a laminar flow hood.

  • Sterile Filtration:

    • Draw the drug solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a sterile, depyrogenated final vial.[28]

  • Sealing and Labeling:

    • Immediately seal the vial with a sterile stopper and crimp cap.

    • Label the vial with the compound name, concentration, lot number, and date of preparation.

Sterilization Considerations

G Start Is the API and Formulation Heat Stable? Terminal_Sterilization Terminal Sterilization (e.g., Autoclaving) Highest Sterility Assurance Start->Terminal_Sterilization Yes Aseptic_Processing Aseptic Processing with Sterile Filtration Start->Aseptic_Processing No

Caption: Sterilization Method Selection

Terminal sterilization, such as autoclaving, provides the highest level of sterility assurance.[27] However, many small molecule APIs are not stable at high temperatures.[29][30] Therefore, aseptic processing with sterile filtration is a common alternative for heat-labile compounds.[29][31]

Part 4: Quality Control and Stability

Before in vivo administration, the final formulation should undergo basic quality control checks:

  • Appearance: The solution should be clear and free of visible particulate matter.

  • pH Measurement: Confirm that the final pH is within the target range.

  • Concentration Verification: Use a validated analytical method to confirm the final concentration of the API.

  • Short-Term Stability: Assess the stability of the formulation under the intended storage conditions for the duration of the in vivo study.

Conclusion

The successful in vivo evaluation of this compound relies on a rational and systematic approach to formulation development. By thoroughly characterizing the physicochemical properties of the API and exploring appropriate solubilization strategies, researchers can develop a safe and effective formulation that provides reliable and reproducible results in preclinical studies.

References

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side-Product Formation in Phenoxyacetylation of Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that the N-acylation of piperidines is a cornerstone reaction in medicinal chemistry. However, even fundamental transformations like phenoxyacetylation can present challenges, leading to side-product formation, low yields, and purification difficulties. This guide is designed to provide expert-driven, field-proven insights to help you diagnose and resolve common issues encountered during this crucial synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of phenoxyacetylation of a piperidine?

A1: The reaction is a classic nucleophilic acyl substitution. The secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenoxyacetyl chloride. This forms a tetrahedral intermediate. The reaction is driven to completion by the elimination of a chloride ion and the subsequent deprotonation of the nitrogen by a base, yielding the neutral N-phenoxyacetyl piperidine amide and a salt byproduct (e.g., triethylammonium chloride).[1][2]

Q2: What is the most common and easily avoidable side product?

A2: The most prevalent side product is the piperidinium hydrochloride salt. This occurs when the hydrochloric acid (HCl) generated during the reaction protonates the starting piperidine amine.[3] This protonated amine is no longer nucleophilic, effectively halting the reaction and consuming your starting material. The use of a suitable base in at least a stoichiometric amount is crucial to prevent this.[2][3]

Q3: Can over-acylation occur, similar to over-alkylation?

A3: This is a common point of confusion. Over-alkylation, leading to quaternary ammonium salts, is a significant issue in N-alkylation reactions because the resulting tertiary amine is often as nucleophilic, or even more so, than the starting secondary amine.[4] However, in N-acylation, the product is an amide. The nitrogen lone pair in the amide is delocalized by resonance with the adjacent carbonyl group, making it significantly less nucleophilic and basic than the starting piperidine. Therefore, a second acylation event to form a diacyl-ammonium species is highly unfavorable under standard conditions.

Q4: Why are anhydrous conditions so critical for this reaction?

A4: Phenoxyacetyl chloride, like most acyl chlorides, is highly sensitive to moisture.[5][6] Water can compete with the piperidine as a nucleophile, leading to the hydrolysis of the acyl chloride to form phenoxyacetic acid. This not only consumes your acylating agent, reducing the potential yield, but also introduces an acidic impurity that can complicate purification.[3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the causality behind the issue and providing actionable solutions.

Issue 1: The reaction is sluggish or stalls, with significant unreacted piperidine remaining.

Q: I've mixed my piperidine derivative and phenoxyacetyl chloride, but TLC analysis shows the reaction is not progressing. What's wrong?

A: A stalled reaction typically points to the deactivation of your nucleophile (the piperidine) or a problem with your electrophile (the acyl chloride).

  • Potential Cause 1: Nucleophile Deactivation. As discussed in the FAQs, if no base or an insufficient amount of base is present, the generated HCl will protonate the piperidine, forming a non-nucleophilic piperidinium salt and stopping the reaction.[3]

    • Solution: Ensure you are using at least 1.0 equivalent of a suitable base. For a typical reaction, using 1.1-1.2 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) is recommended to scavenge the HCl.[2]

  • Potential Cause 2: Hydrolyzed Acylating Agent. If your phenoxyacetyl chloride has been exposed to atmospheric moisture, it may have partially or fully hydrolyzed to the unreactive phenoxyacetic acid.[6]

    • Solution: Use a fresh bottle of phenoxyacetyl chloride or purify the existing stock. A simple purification can be achieved by refluxing with thionyl chloride (SOCl₂) to convert the contaminating acid back to the acyl chloride, followed by distillation.[6] Always handle phenoxyacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 3: Poor Solubility. If the reactants are not fully dissolved in the chosen solvent, the reaction will be slow due to the heterogeneous nature of the mixture.[3]

    • Solution: Select a solvent that effectively dissolves both the piperidine derivative and the base. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are generally good choices.[2]

Issue 2: The yield is low, and a significant amount of a water-soluble impurity is observed during workup.

Q: My final yield of the desired amide is poor, and I seem to lose a lot of material in the aqueous wash. What is this water-soluble byproduct?

A: This strongly suggests the formation of piperidinium hydrochloride salt due to inadequate acid scavenging.

  • Mechanistic Insight: The piperidinium salt is highly polar and will partition into the aqueous layer during an extractive workup, leading to a direct loss of your starting material and, consequently, a low yield of the final product.

  • Troubleshooting Workflow:

    A workflow to diagnose and solve low yields from salt formation.

  • Solution:

    • Verify Base Stoichiometry: Re-calculate the molar equivalents of the base used. It must be at least 1.0, with a slight excess (1.1 eq.) being preferable.

    • Choose the Right Base: Use a non-nucleophilic tertiary amine like TEA or DIEA. While inorganic bases like potassium carbonate can work, they are often poorly soluble in common organic solvents like DCM, which can lead to slow and inefficient acid scavenging.[7]

    • Optimize Addition: Add the phenoxyacetyl chloride slowly to the solution of the piperidine and base at 0 °C. This allows the base to neutralize the generated HCl as it forms, preventing the protonation of the piperidine.

Issue 3: An acidic impurity, phenoxyacetic acid, is contaminating the final product.

Q: After purification, my product's NMR spectrum shows signals corresponding to phenoxyacetic acid. How did this form, and how can I remove it?

A: The presence of phenoxyacetic acid is a direct result of the hydrolysis of phenoxyacetyl chloride, either before or during the reaction.

  • Prevention: The best strategy is prevention.

    • Ensure all glassware is oven- or flame-dried.

    • Use anhydrous solvents. Solvents from a solvent purification system or freshly opened bottles rated for anhydrous reactions are ideal.

    • Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).

  • Removal during Workup: Phenoxyacetic acid can be removed with a basic aqueous wash.

    • Protocol: During the extractive workup, wash the organic layer with a cold, dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will partition into the aqueous layer. Follow this with a brine wash to help remove residual water from the organic layer.[8]

Data Summary: Influence of Reaction Parameters

The choice of solvent and base can significantly impact reaction efficiency. While phenoxyacetylation is robust, understanding these effects is key to optimization.

ParameterChoiceRationale & Potential Issues
Solvent DCM, THF, ACN (Aprotic)Good choices. They are unreactive towards the acyl chloride and generally provide good solubility.[2]
DMF, DMSO (Polar Aprotic)Use with caution. While they can enhance solubility and reaction rates, they are harder to remove under vacuum and can sometimes participate in side reactions.[9][10]
Methanol, Ethanol (Protic)Avoid. These will react with the acyl chloride to form an ester, directly competing with your desired reaction.[11]
Base TEA, DIEA (Tertiary Amines)Highly recommended. They are effective HCl scavengers and are non-nucleophilic, so they do not compete with the piperidine.[2]
Pyridine Effective, but can be a nucleophilic catalyst. While it scavenges HCl, it can also form a reactive acylpyridinium intermediate. It is also harder to remove than TEA or DIEA.
K₂CO₃, NaHCO₃ (Inorganic)Can be used, but may cause issues. Often have poor solubility in organic solvents, leading to slower reactions. Best used in biphasic systems or with polar aprotic solvents like ACN or DMF.[7]

Key Reaction Mechanisms & Relationships

Understanding the underlying chemical principles is crucial for effective troubleshooting.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Piperidine Piperidine (Nucleophile) Attack Nucleophilic Attack Piperidine->Attack AcylChloride Phenoxyacetyl Chloride (Electrophile) AcylChloride->Attack Base Base (e.g., Et3N) (Acid Scavenger) Deprotonation Proton Abstraction Base->Deprotonation Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Chloride Elimination Intermediate->Elimination Elimination->Deprotonation Amide Desired Amide Product Deprotonation->Amide Salt Base-HCl Salt Deprotonation->Salt

The core mechanism of N-phenoxyacetylation.

Experimental Protocols

Protocol 1: General Procedure for Phenoxyacetylation of Piperidine

This protocol provides a robust starting point for the reaction, optimized to minimize common side products.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the piperidine derivative (1.0 eq.) and anhydrous dichloromethane (DCM) to make a 0.1 M solution.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution. Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: Dissolve phenoxyacetyl chloride (1.05 eq.) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled, stirred piperidine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting piperidine spot is consumed (see Protocol 2).

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any phenoxyacetic acid), and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization, if applicable.

Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate.

  • Spotting: On the baseline, spot a small amount of your starting piperidine (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).

  • Elution: Develop the plate using an appropriate solvent system (e.g., 30% ethyl acetate in hexanes; this may need optimization). Piperidines are basic and can streak on silica; adding 0.5-1% triethylamine to the eluent can often resolve this.

  • Visualization: Visualize the plate under a UV lamp (if compounds are UV-active). The product amide will typically have a different Rf value than the starting amine. Staining with potassium permanganate (KMnO₄) is also effective, as secondary amines and amides often show up as yellow/brown spots.

  • Analysis: The reaction is complete when the starting material spot in the RM lane has completely disappeared.

References

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  • Reddit. (2024). What's happening here? Why doesn't an acylation reaction occur at the NCOOCH3 instead?. r/OrganicChemistry.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
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  • Biosynce. (2025). What is the reaction mechanism of piperidine in chemical reactions?.
  • ResearchGate. (n.d.). Synthesis, Characterization of Novel N'(2-Phenoxyacetyl)Nicotinohydrazide and N'(2-Phenoxyacetyl)
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
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Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the purification of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine and its analogs. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating these valuable compounds. The unique bifunctional nature of this molecule—possessing both a basic primary amine and a neutral amide—presents specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities typically include:

  • Unreacted Starting Materials: Such as 4-(aminomethyl)piperidine or phenoxyacetyl chloride (or the corresponding acid if using coupling agents).

  • Partially Reacted Intermediates: For instance, if a protecting group strategy is used (e.g., Boc-protected amine), you might find residual protected amine.

  • Reagents and By-products: Excess coupling agents (like DCC, EDC), bases (like triethylamine, DIPEA), and their corresponding salts (e.g., triethylammonium chloride) are frequent contaminants.[1]

  • Over-acylated Products: In some cases, the primary amine can react further, although this is less common under controlled conditions.

  • Degradation Products: The phenoxyacetyl moiety can be susceptible to hydrolysis under strongly acidic or basic conditions.

Q2: My compound is streaking badly on a standard silica gel column. What is the primary cause and the quickest fix?

A2: This is a classic issue when purifying basic compounds like your amine on standard silica gel.[2] The primary cause is the strong acid-base interaction between the basic piperidine and primary amine nitrogens and the acidic silanol groups (Si-OH) on the silica surface. This leads to irreversible binding, slow elution, and significant tailing or "streaking."

The Quickest Fix: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. A common starting point is to add 0.5-1% triethylamine (TEA) or 2-propanol containing ammonia to your eluent system (e.g., Dichloromethane/Methanol/TEA 95:4:1).[3] This competitive base will interact with the silanol groups, allowing your compound to elute symmetrically.

Q3: I'm analyzing my final product by reverse-phase HPLC and see significant peak tailing. How can I improve the peak shape?

A3: Peak tailing in reverse-phase HPLC for basic analytes is typically caused by secondary ionic interactions with residual, deprotonated silanol groups on the C18 stationary phase. Even with modern end-capping, some acidic sites remain.

To improve peak shape:

  • Lower the Mobile Phase pH: Add an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase (both water and organic solvent).[4] At a low pH (around 2-3), your amine will be fully protonated (R-NH3+), and the silica silanols will be neutral (Si-OH), minimizing unwanted ionic interactions and leading to sharper, more symmetrical peaks.

  • Use a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for basic compounds, which have enhanced end-capping or a modified surface to shield residual silanols.

Q4: My purified compound is a persistent, sticky oil. How can I convert it into a stable, easy-to-handle solid?

A4: Converting the free base, which is often an oil, into a salt is the most reliable method to induce crystallization and obtain a stable solid. The hydrochloride (HCl) salt is the most common and is often highly crystalline.[5] This is achieved by dissolving the purified oil in a suitable solvent (like diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl (e.g., HCl in diethyl ether or isopropanol).[6][7] The resulting salt will typically precipitate and can be collected by filtration.

Troubleshooting Guide: In-Depth Purification Workflows

This section addresses specific, complex issues you may encounter during the purification workflow.

Workflow 1: Normal-Phase Flash Chromatography

G

Q: I've added triethylamine (TEA) to my mobile phase, but separation from a closely-eluting non-polar impurity is still poor. What's the underlying issue and solution?

A: While TEA effectively neutralizes silica's acidity, it can sometimes reduce the column's overall resolving power by deactivating interaction sites.[3] If your desired compound and an impurity have very similar polarities, this loss of selectivity can cause them to co-elute.

Expert Analysis & Solution: The goal is to enhance selectivity without re-introducing strong acidic interactions.

  • Reduce the Amount of Modifier: Titrate the amount of TEA down to the minimum required to achieve good peak shape (e.g., from 1% to 0.5% or 0.25%). This may partially restore some of the silica's selective interactions.

  • Switch to an Amine-Functionalized Column: This is often the superior solution. Amine-functionalized silica provides a homogeneously basic surface that prevents strong binding of your amine product but still offers excellent separation capabilities based on other interactions (like hydrogen bonding and dipole-dipole).[3] This avoids the need for mobile phase modifiers, simplifying solvent removal and often providing sharper peaks.

  • Consider an Alternative Solvent System: Move away from highly polar solvents like methanol if possible. A less polar system, such as ethyl acetate in heptane (with your basic modifier), may provide different selectivity and better resolve the impurity.

Workflow 2: Acid-Base Extraction

G

Q: I performed an acid-base extraction, but my final yield is very low. Where could my product have been lost?

A: Low yield after an acid-base workup typically points to one of three issues: incomplete extraction, emulsion formation, or product instability.

Expert Analysis & Solution:

  • Incomplete Protonation/Deprotonation: The pKa of the primary amine on your molecule is likely around 9-10. To extract it into the aqueous acid layer, the pH must be at least 2 units below the pKa (i.e., pH < 7).[8] Conversely, to recover it into the organic layer, the pH of the aqueous layer must be at least 2 units above the pKa (i.e., pH > 12).

    • Troubleshooting: Use a pH meter or pH paper to verify the pH of the aqueous layer at both steps. Don't rely on stoichiometry alone. Perform multiple extractions (e.g., 3x with smaller volumes) at each stage to ensure complete transfer between phases.

  • Emulsion Formation: The amide functionality can act as a surfactant, leading to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your product.

    • Troubleshooting: To break an emulsion, add a small amount of brine (saturated NaCl solution) and swirl gently. Alternatively, you can filter the entire mixture through a pad of Celite.

  • Product Solubility: The protonated hydrochloride salt of your compound may have some solubility in the organic phase, especially if you are using a more polar solvent like Dichloromethane (DCM).

    • Troubleshooting: After acidifying, back-wash the organic layer with a small amount of fresh acidic water to recover any dissolved salt. When re-extracting the free base, use a solvent like Ethyl Acetate (EtOAc) or DCM, which readily dissolves the neutral amine.

Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to purify the title compound from common synthetic impurities using a basic modifier.

1. Column Preparation: a. Select a silica gel column appropriate for your sample size (typically aiming for a sample-to-silica weight ratio of 1:50 to 1:100). b. Prepare the mobile phase. A good starting system is 95:5 Dichloromethane (DCM) / Methanol. c. Prepare the "Eluent Modifier": Add Triethylamine (TEA) to the mobile phase to a final concentration of 1% (v/v). For example, to 1L of eluent, add 10 mL of TEA. d. Equilibrate the column by passing 3-5 column volumes of the modified eluent through the silica until the baseline on the detector is stable.

2. Sample Loading: a. Dissolve your crude product in a minimal amount of DCM. b. In a separate flask, add a small amount of silica gel (approx. 2-3 times the weight of your crude product). c. Add the dissolved product solution to the silica and concentrate fully on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading." d. Carefully apply the dry-loaded sample to the top of the equilibrated column.

3. Elution and Fraction Collection: a. Begin elution with the mobile phase containing 1% TEA. b. If the product does not elute, gradually increase the polarity by increasing the percentage of Methanol (e.g., to 7%, then 10%), ensuring each new eluent mixture also contains 1% TEA. c. Monitor the elution using Thin Layer Chromatography (TLC) or a UV detector. d. Combine the pure fractions and concentrate under reduced pressure to yield the purified free base.

Protocol 2: Formation and Purification of the Hydrochloride (HCl) Salt

This protocol is for converting the purified amine (often an oil) into a stable, crystalline HCl salt.

1. Preparation: a. Dissolve the purified free base (1.0 equivalent) in a minimal amount of a suitable solvent. Anhydrous diethyl ether or ethyl acetate are excellent choices. b. Use a commercially available solution of 2.0 M HCl in Diethyl Ether. This avoids introducing water, which can hinder crystallization.

2. Salt Formation: a. While stirring the solution of the amine at room temperature, add the HCl/ether solution dropwise (1.05 equivalents). b. A white precipitate should form immediately. If no solid appears, the solution may be too dilute; try removing some solvent. Alternatively, cool the solution to 0 °C or gently scratch the inside of the flask with a glass rod to induce crystallization.[9]

3. Isolation and Washing: a. Allow the suspension to stir for 30 minutes to ensure complete precipitation. b. Collect the solid by vacuum filtration using a Büchner funnel. c. Wash the solid on the filter with a small amount of cold, anhydrous diethyl ether to remove any surface impurities. d. Dry the solid under high vacuum for several hours to remove all residual solvent. The resulting white powder is the purified hydrochloride salt.

4. (Optional) Recrystallization: a. If the initial precipitate requires further purification, it can be recrystallized. b. Common solvent systems for recrystallizing amine hydrochlorides include isopropanol/diethyl ether or ethanol/ethyl acetate. c. Dissolve the salt in a minimum of the hot, more polar solvent (e.g., isopropanol) and then slowly add the less polar "anti-solvent" (e.g., diethyl ether) until the solution becomes faintly cloudy. d. Allow the solution to cool slowly to room temperature, then to 0-4 °C, to form high-purity crystals. Collect by filtration as before.

Data Summary Table
Purification MethodTypical PurityTypical YieldKey AdvantageKey Disadvantage
Flash Chromatography (Silica + TEA) 95-98%70-90%Good for removing a wide range of impurities.TEA can be difficult to remove completely.[3]
Acid-Base Extraction >90%60-85%Excellent for removing neutral/acidic impurities.Can lead to emulsions; less effective for similar basic impurities.[10]
Salt Formation & Recrystallization >99%85-95% (of purified free base)Provides the highest purity and a stable solid product.Requires an already relatively pure free base starting material.[11]
Reverse-Phase HPLC (Prep) >99.5%50-80%Highest resolution for difficult separations.Expensive, lower capacity, requires salt/modifier removal.[12]
References
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • Ilovaisky, D., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • MH Chem. (2022). How to purify Amine? YouTube. Retrieved from [Link]

  • ACS Publications. (2026). Aminophosphonate Chelates Can Dissolve Barite Scale at Very High pH. Energy & Fuels. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for recovery of amines and volatile acids from amine salts.
  • Google Patents. (n.d.). Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine...
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES.
  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

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  • ResearchGate. (2016). Can I freeze drying HCl with freeze dryer? Retrieved from [Link]

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  • European Patent Office. (n.d.). Piperidine derivatives, process for their preparation... Retrieved from [Link]

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  • ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Retrieved from [Link]

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  • National Institutes of Health. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

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  • Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]

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How to improve the solubility of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine for biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Solubility Enhancement for {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with practical troubleshooting strategies and in-depth FAQs to address solubility challenges during the preparation of this compound for biological assays. Our goal is to ensure reliable and reproducible experimental outcomes by tackling solubility issues head-on.

Compound Profile: An Overview

To effectively troubleshoot solubility, we must first understand the physicochemical characteristics of this compound.

  • Structure: The molecule contains a piperidine ring, a phenoxyacetyl group, and a methylamine substituent.

  • Key Functional Groups:

    • Primary Amine (-NH2): This is a basic group. At physiological pH (~7.4), it will be predominantly protonated (-NH3+), which is the charged, more water-soluble form.

    • Amide and Ether Linkages: These groups can participate in hydrogen bonding.

    • Aromatic Ring (Phenoxy) and Piperidine Core: These parts of the molecule are largely non-polar and hydrophobic, which can contribute to poor aqueous solubility.

  • Predicted Properties:

    • pKa: The primary amine is predicted to have a pKa in the range of 9-10. This means it is a weak base.

    • logP: The combination of the aromatic ring and piperidine structure suggests a moderate to high lipophilicity (hydrophobicity), likely leading to poor intrinsic water solubility of the neutral form.

This profile suggests a classic scenario: a weakly basic compound whose solubility is highly dependent on pH.[1][2]

Troubleshooting Guide: Common Solubility Issues (Q&A)

Here are direct answers to common problems you might encounter when working with this compound.

Q1: My compound won't dissolve in my aqueous buffer (e.g., PBS) at the desired concentration. What is the first thing I should try?

A1: The most effective initial strategy is pH adjustment .[3] Since your compound has a basic primary amine, lowering the pH of your solvent will protonate this group, converting the less soluble neutral form into a more soluble cationic salt form.[4]

  • Immediate Action: Prepare your buffer and add the compound. Then, slowly add small amounts of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the solution for clarity. Check the final pH to ensure it is compatible with your assay. For many cell-based assays, a final pH between 7.2 and 7.4 is required, so this method is best for creating a concentrated, acidic stock solution that can be diluted into your final assay medium.

Q2: I tried adjusting the pH, but my compound still precipitates when I dilute my stock solution into the final assay medium. What's happening?

A2: This is a common issue. Your acidic stock solution has a high concentration of the soluble salt form. When you dilute it into a neutral pH assay medium (e.g., cell culture media buffered to pH 7.4), the pH of the local environment around the compound particles increases. This deprotonates the amine, converting it back to the less soluble neutral form, causing it to precipitate.

  • Solution 1: Use a Co-solvent Stock. Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO).[5] Then, dilute this stock into your final aqueous medium. The final concentration of the organic solvent should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[6][7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[8]

  • Solution 2: Use a Complexation Agent. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[9] They can encapsulate the hydrophobic parts of your compound, forming an "inclusion complex" that is more soluble in water.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[10]

Q3: What is the maximum percentage of DMSO I can use in my cell-based assay?

A3: The tolerance for DMSO is highly dependent on the cell line and the specific assay being run.[8]

  • General Guideline: Most cell-based assays can tolerate DMSO up to 0.5% (v/v). Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[5][8]

  • Mandatory Control: It is critical to determine the tolerance for your specific system. Always run a vehicle control experiment where cells are exposed to the highest concentration of DMSO that will be used in your compound dilutions, but without the compound itself. This will allow you to distinguish between compound-specific effects and solvent-induced artifacts.[6]

Q4: I need to prepare a formulation for in vivo studies. Are there other options besides simple buffers or DMSO?

A4: Yes, for in vivo work, creating a stable and biocompatible formulation is key.

  • Salt Formation: The most robust method is to form a stable salt of your compound.[12][13] This involves reacting the basic amine with an acid (like HCl, citrate, or tartrate) to create a solid, crystalline salt form that is often much more soluble and stable than the free base.[14] This is a common practice in drug development to improve dissolution and bioavailability.[15]

  • Co-solvents and Surfactants: Formulations often use a combination of agents. A mixture of water, a co-solvent like polyethylene glycol 400 (PEG 400), and a non-ionic surfactant like Tween® 80 can create a stable microemulsion or solution suitable for administration.[16]

  • Cyclodextrins: As mentioned for in vitro work, cyclodextrins like HP-β-CD are also widely used in in vivo formulations to improve solubility and bioavailability.[10]

Summary of Solubilization Strategies
StrategyBest ForProsConsStarting Point
pH Adjustment Creating concentrated aqueous stocksSimple, effective for basic compounds.[4]Risk of precipitation upon dilution into neutral media. May not be assay-compatible.Titrate with 0.1 M HCl to pH 3-4.
Co-solvents (e.g., DMSO) In vitro assaysHigh solubilizing power.[5]Potential for cytotoxicity and assay interference.[6][7]Prepare 10-50 mM stock in 100% DMSO. Keep final assay concentration ≤0.5%.
Salt Formation In vivo formulations, solid dosingGreatly improves solubility and stability.[12]Requires chemical synthesis and characterization.React with equimolar HCl or other pharmaceutically accepted acids.
Cyclodextrins (e.g., HP-β-CD) In vitro and in vivo applicationsLow toxicity, high solubilizing power for hydrophobic molecules.[10][11]Can be viscous at high concentrations. May not work for all compounds.Prepare a 20-40% (w/v) solution of HP-β-CD in water and dissolve the compound in it.

Detailed Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Acidic Stock Solution

  • Weigh out the required mass of this compound free base to make a 10 mM solution (e.g., for 1 mL, use MW in mg/100).

  • Add 80% of the final volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will likely be a suspension.

  • While vigorously vortexing or stirring, add 1 M HCl dropwise (typically 1-2 µL at a time).

  • Continue adding acid until the solution becomes completely clear.

  • Check the pH of the solution using a calibrated pH meter or pH strips. It should be in the acidic range (e.g., pH 2-4).

  • Add purified water to reach the final desired volume and mix thoroughly.

  • Sterile-filter the solution through a 0.22 µm syringe filter if it will be used in sterile cell culture.

  • Crucial Validation Step: Before use, perform a test dilution. Dilute a small aliquot of the stock to the highest working concentration in your final assay buffer. Let it sit for at least 30 minutes and visually inspect for any signs of precipitation or cloudiness.

Protocol 2: Systematic Co-solvent / Excipient Screening Workflow

This protocol provides a systematic way to find the best solubilizing agent for your compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Validation start Prepare 10 mg/mL suspension of compound in aqueous buffer (pH 7.4) ph_adjust Test pH Adjustment (Target pH 4.0 with HCl) start->ph_adjust Split suspension dmso Test Organic Co-solvents (100% DMSO, 100% Ethanol) start->dmso Split suspension cyclo Test Complexation Agents (40% HP-β-CD in water) start->cyclo Split suspension observe Visually assess solubility. Proceed with clear solutions. ph_adjust->observe dmso->observe cyclo->observe dilution_test Perform Dilution Test: Dilute 1:100 into final assay buffer observe->dilution_test precip_check Incubate and check for precipitation after 1 hour dilution_test->precip_check success Optimized Formulation Found precip_check->success No Precipitate failure Re-evaluate or try combinations (e.g., Co-solvent + Cyclodextrin) precip_check->failure Precipitate Forms

Caption: Systematic workflow for solubility screening.

In-Depth FAQs

Q5: How exactly does pH modification improve the solubility of this compound?

A5: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[2] For a basic compound like yours (let's call it B), it exists in equilibrium in water:

B (solid) ⇌ B (aqueous) + H₂O ⇌ BH⁺ (aqueous) + OH⁻

The neutral form, B (aqueous), has a low intrinsic solubility. The protonated, cationic form, BH⁺, is an ionic species and is much more soluble in a polar solvent like water.[3] By adding an acid (H⁺), you drive the equilibrium to the right, favoring the formation of the highly soluble BH⁺ species, thus increasing the total amount of compound that can dissolve.[4][17]

G cluster_0 High pH (e.g., > 9.0) cluster_1 Low pH (e.g., < 7.0) B_neutral Neutral Form (B) - Low Water Solubility - High Lipophilicity BH_cation Protonated Form (BH+) - High Water Solubility - Low Lipophilicity B_neutral->BH_cation + H+ (Acid) BH_cation->B_neutral - H+ (Base)

Caption: Effect of pH on compound ionization and solubility.

Q6: Are there any downsides to using cyclodextrins?

A6: While generally safe and effective, there are considerations. At high concentrations, cyclodextrin solutions can be viscous, which may be difficult to work with.[9][10] More importantly for biological assays, because cyclodextrins bind to hydrophobic molecules, they can potentially extract cholesterol from cell membranes at very high concentrations, which could lead to cytotoxicity.[9] However, derivatives like HP-β-CD are considered relatively safe and are widely used.[10] It is always advisable to run a vehicle control with the cyclodextrin alone to check for any effects on your assay system.

Q7: What are the best practices for preparing and storing stock solutions?

A7: Accuracy and stability are paramount for reproducible results.

  • Accurate Weighing and Measuring: Use a calibrated analytical balance for weighing the compound and Class A volumetric flasks for measuring the solvent.[18][19]

  • Record Everything: Label your stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.[20]

  • Solubility Check: Always ensure your compound is fully dissolved. If you see any solid particles or haziness, the actual concentration in solution is lower than you calculated. Gentle warming or sonication can sometimes help, but if it precipitates upon cooling, the solution is supersaturated and not stable.[8]

  • Storage: The stability of your compound in solution will determine the storage conditions. For DMSO stocks, it is common to store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[21] DMSO is hygroscopic (absorbs water from the air), which can cause hydrophobic compounds to precipitate over time, so tightly sealed vials are essential.[8]

By applying these principles and protocols, you can overcome the solubility challenges associated with this compound and generate high-quality, reliable data in your biological assays.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1145. [Link]

  • D.B. Thompson. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps. [Link]

  • Bio-protocol. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Bio-protocol. [Link]

  • Kumar, L. et al. (2010). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 2(2), 142-149. [Link]

  • Stanton, M., & T. O'Brien. (2011). Pharmaceutical salts: a formulation trick or a clinical conundrum? Australian Prescriber, 34(3), 80-82. [Link]

  • Mohammed, N. N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Siepe, G. et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Journal of Pharmaceutical Sciences, 95(11), 2461-2472. [Link]

  • Jain, A. et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. International Journal of Pharmaceutics, 337(1-2), 28-35. [Link]

  • Jain, A. et al. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Semantic Scholar. [Link]

  • Bitesize Bio. (2024). How to Make Accurate Stock Solutions. Bitesize Bio. [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]

  • askIITians. (2024). How does pH affect solubility? askIITians. [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Henriksen, P. A. et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 50(8), 737-743. [Link]

  • Henriksen, P. A. et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH. [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Rice University. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2017). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences. [Link]

  • Henriksen, P. A. et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Hamzeloo-Moghadam, M. et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]

  • International Journal of Medical Science and Dental Research. (2023). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • Al-Ghananeem, A. M. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

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Technical Support Center: Optimization of Amide Coupling Between Phenoxyacetic Acid and Piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 19, 2026

Introduction

Welcome to the technical support guide for the optimization of the amide coupling reaction between phenoxyacetic acid and piperidine. This reaction, forming N-(phenoxyacetyl)piperidine, is a fundamental transformation representative of amide bond formation, one of the most critical reactions in pharmaceutical and medicinal chemistry.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific coupling, troubleshooting common issues, and ensuring the integrity of the final product.

The core transformation is as follows:

Figure 1. General reaction scheme for the formation of N-(phenoxyacetyl)piperidine.

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for robust and reproducible results.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions regarding reagent selection and reaction setup, providing the essential knowledge needed before proceeding to the troubleshooting guide.

Q1: What are the most common classes of coupling reagents for this reaction, and how do I choose?

Answer: The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and sensitivity of the substrates to side reactions.[2] For this specific transformation, the main classes are carbodiimides and onium salts (aminium/uronium and phosphonium).

Reagent ClassExamplesMechanism & Key CharacteristicsWhen to Use
Carbodiimides EDC, DCC, DICActivate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] Often used with additives like HOBt or HOAt to suppress racemization (not a concern for phenoxyacetic acid) and improve efficiency by forming a more stable active ester.[4][5]Workhorse/Cost-Effective: Good for initial trials and large-scale synthesis. EDC is preferred for its water-soluble urea byproduct, simplifying purification.[5]
Onium Salts (Aminium/Uronium) HATU, HBTU, TBTU, COMUDirectly activate the carboxylic acid to form a highly reactive OBt, OAt, or Oxyma active ester.[4][6] Generally faster and more efficient than carbodiimides, especially for challenging couplings.[6][7]High Efficiency/Difficult Couplings: Ideal for rapid, high-yield synthesis. HATU is often superior to HBTU, forming a more reactive OAt-ester, leading to faster reactions and higher purity.[6]
Onium Salts (Phosphonium) PyBOP, PyAOPSimilar to uronium salts, they form active esters that readily react with amines.Alternative High-Efficiency: Offer similar benefits to uronium salts and can be effective when other reagents fail.
Q2: Why is a non-nucleophilic base like DIPEA or Triethylamine (TEA) necessary?

Answer: A base is crucial for two reasons:

  • Carboxylic Acid Deprotonation: Most coupling reagents require the carboxylate anion for activation. The base deprotonates the phenoxyacetic acid to facilitate this.[8][9]

  • Neutralizing Amine Salts: If the amine is provided as a salt (e.g., piperidine hydrochloride), the base is required to liberate the free, nucleophilic amine.

Diisopropylethylamine (DIPEA) is often preferred over triethylamine (TEA) because its bulky isopropyl groups make it less nucleophilic.[10] This steric hindrance prevents the base from competing with piperidine in attacking the activated carboxylic acid intermediate, which could otherwise lead to unwanted side products.

Q3: What are the best solvents for this reaction?

Answer: The ideal solvent should fully dissolve all reactants and not interfere with the reaction. Polar aprotic solvents are the standard choice.

  • N,N-Dimethylformamide (DMF): Often considered the "gold standard" solvent for amide couplings due to its excellent solvating power for a wide range of substrates.[11]

  • Dichloromethane (DCM): A very common and effective solvent. It's volatile, making product isolation straightforward.[12][13]

  • Acetonitrile (ACN): Another excellent choice, particularly for purification, as byproducts like dicyclohexylurea (from DCC) are often insoluble in it.[14]

  • Greener Alternatives: Solvents like 2-methyltetrahydrofuran (2-MeTHF) and dimethyl carbonate (DMC) are being evaluated as more environmentally friendly replacements for DMF and DCM.[12][13][15]

Crucially, the reaction must be performed under anhydrous (dry) conditions . Water can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and reducing the yield.[16][17]

Troubleshooting Guide: From Low Yield to Impurities

This section is structured to help you diagnose and solve specific problems encountered during the experiment.

Problem 1: Low or No Product Yield

This is the most common issue in amide coupling.[16] The cause can be systematically diagnosed by considering the key steps of the reaction.

G start Low / No Yield cause1 Cause 1: Incomplete Carboxylic Acid Activation start->cause1 cause2 Cause 2: Amine is Non-Nucleophilic start->cause2 cause3 Cause 3: Hydrolysis of Activated Intermediate start->cause3 cause4 Cause 4: Steric Hindrance (Less likely here) start->cause4 sol1a Solution: Use a more potent coupling reagent (e.g., HATU). cause1->sol1a sol1b Solution: Ensure correct stoichiometry (1.0-1.5 eq. of coupling reagent). cause1->sol1b sol1c Solution: Pre-activate acid with reagent and base for 15-30 min before adding amine. cause1->sol1c sol2a Solution: Add 2-3 eq. of a non-nucleophilic base (DIPEA) to deprotonate the amine. cause2->sol2a sol3a Solution: Use anhydrous solvents and reagents. Run under an inert atmosphere (N2 or Ar). cause3->sol3a sol4a Solution: Increase reaction temperature or time. (Note: Phenoxyacetic acid & piperidine are not very hindered). cause4->sol4a

Caption: Troubleshooting flowchart for low product yield.

  • Probable Cause 1: Incomplete Carboxylic Acid Activation. The coupling reagent may be old, degraded, or simply not potent enough.[16]

    • Solution: Switch to a more powerful coupling reagent like HATU, which is known for its high efficiency.[6] Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent. A common strategy is to "pre-activate" the phenoxyacetic acid by stirring it with the coupling reagent and base (e.g., DIPEA) for 15-30 minutes before adding the piperidine.[14][16]

  • Probable Cause 2: Deactivated Amine. Piperidine is basic and can be protonated by the carboxylic acid, rendering it non-nucleophilic.[16]

    • Solution: Ensure sufficient non-nucleophilic base (e.g., 2.0 equivalents of DIPEA) is present to neutralize any acid and keep the piperidine in its free base form, ready to react.[16]

  • Probable Cause 3: Hydrolysis. The activated intermediate is sensitive to water.[16][17]

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent atmospheric moisture from interfering.[17]

Problem 2: Significant Side Products are Observed

Even a seemingly simple coupling can generate impurities. Identifying them is key to suppression.

  • Probable Cause 1: Guanidinium Byproduct. If using an onium salt like HATU or HBTU, a side reaction can occur where the amine attacks the coupling reagent itself instead of the activated acid.

    • Solution: The order of addition is crucial. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine. This consumes the coupling reagent in the desired pathway first.[14]

  • Probable Cause 2: Unreacted Starting Materials. The presence of starting materials in the final product indicates an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[17] If the reaction stalls, consider gently heating the mixture (e.g., to 40-50 °C) or allowing it to run longer.[18][19] Using a slight excess (1.1-1.2 equivalents) of piperidine can help drive the reaction to completion.[17]

  • Probable Cause 3: Byproducts from the Coupling Reagent. Carbodiimide reagents like DCC and EDC produce urea byproducts (DCU and EDU, respectively).

    • Solution: DCU is poorly soluble in many organic solvents and can often be removed by filtration. EDU is water-soluble and can be removed during an aqueous workup.[5]

Problem 3: Difficulty with Product Purification

The final step can be challenging if the product has similar properties to the impurities.

  • Probable Cause 1: Polarity of Product is Similar to Byproducts.

    • Solution 1 (Aqueous Workup): A standard workup procedure is often effective. After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl.[16] Extract the product into an organic solvent (like ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt, and finally with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[16]

    • Solution 2 (Chromatography): If the workup is insufficient, column chromatography on silica gel is the standard method for purifying amides.

    • Solution 3 (Recrystallization): For solid products, recrystallization can be a highly effective purification technique, often using polar solvents like ethanol or acetonitrile.[20]

Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the coupling reaction.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving a high yield in a short amount of time.

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add phenoxyacetic acid (1.0 eq.) and anhydrous DMF or DCM (to make a ~0.1 M solution).

  • Add HATU (1.1 eq.) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) and stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Add piperidine (1.1 eq.) to the reaction mixture.

  • Stir the reaction at room temperature, monitoring its progress by TLC or LC-MS until the phenoxyacetic acid is consumed (typically 1-4 hours).

  • Upon completion, proceed with the aqueous workup and purification as described in the troubleshooting section.

Protocol 2: Cost-Effective Coupling using EDC/HOBt

This protocol is a reliable and more economical alternative.

  • To a dry round-bottom flask under an inert atmosphere, add phenoxyacetic acid (1.0 eq.), 1-Hydroxybenzotriazole (HOBt) (1.1 eq.), and anhydrous DMF or DCM.[17]

  • Stir until all solids are dissolved.

  • Add piperidine (1.1 eq.) followed by DIPEA (2.0 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred mixture.[17]

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, proceed with the aqueous workup and purification.

General Workflow Diagram

G cluster_prep 1. Preparation cluster_activation 2. Activation cluster_coupling 3. Coupling Reaction cluster_workup 4. Workup & Purification prep1 Dry Glassware prep2 Add Phenoxyacetic Acid (1.0 eq) and Anhydrous Solvent prep1->prep2 act1 Add Coupling Reagent (e.g., HATU, 1.1 eq) and Base (e.g., DIPEA, 2.0 eq) prep2->act1 act2 Stir for 15-30 min (Pre-activation) act1->act2 coup1 Add Piperidine (1.1 eq) act2->coup1 coup2 Stir at RT (1-12h) coup1->coup2 coup3 Monitor by TLC / LC-MS coup2->coup3 work1 Aqueous Workup (Wash with Acid, Base, Brine) coup3->work1 work2 Dry (Na2SO4), Filter, Concentrate work1->work2 work3 Purify (Chromatography or Recrystallization) work2->work3 work4 Characterize Product work3->work4

Caption: General experimental workflow for amide coupling.

References

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. DOI:10.1039/C2GC36900A. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Retrieved from [Link]

  • FAO AGRIS. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • Nalivela, S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

  • Pace, V., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of amide compound.
  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Amide-based compounds, production, recovery, purification and uses thereof.
  • Reddit. (2014). Amide coupling question. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the reaction conditions of amide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Ulven, T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11039-11043. DOI:10.1039/C5OB02129D. Retrieved from [Link]

  • Reddit. (2023). Does using DIPEA in a peptide coupling reaction that different from TEA? r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. Retrieved from [Link]

  • Organic Chemistry. (2021). HBTU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. Retrieved from [Link]

  • YouTube. (2020). Amides: Reactions Forming and Reactions of. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Advanced Journal of Chemistry. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. Retrieved from [Link]

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Technical Support Center: Overcoming Stability Challenges of Piperidine Compounds in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, integral to the structure of numerous pharmaceuticals. Despite its prevalence, the stability of piperidine-containing compounds in solution can be a significant hurdle for researchers in drug discovery and development. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to diagnose and mitigate the common degradation pathways affecting these vital molecules.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial observations of instability and provides a logical framework for diagnosis.

Question 1: My piperidine compound's concentration is decreasing over time in my aqueous assay buffer, leading to inconsistent results. What's happening?

Answer: This is a classic sign of compound degradation. The piperidine moiety, a cyclic secondary or tertiary amine, is susceptible to several degradation pathways in aqueous environments. The most common culprits are oxidation and pH-dependent hydrolysis.

  • Initial Diagnostic Steps:

    • Fresh Sample Baseline: Immediately analyze a freshly prepared solution to establish a true starting concentration (T=0).

    • Control for Light and Air: Prepare a sample in an amber vial with minimal headspace, and another in a clear vial exposed to ambient light and air. Comparing their stability over a few hours can indicate sensitivity to photo-oxidation or atmospheric oxygen.

    • pH Check: Measure the pH of your buffer. The stability of piperidines can be highly pH-dependent.

Question 2: I've noticed a yellow or brown discoloration in my stock solution of a piperidine-containing compound stored in DMSO. Is it still usable?

Answer: Discoloration often points to oxidation. The tertiary amine of the piperidine ring is particularly prone to oxidation, which can lead to the formation of colored N-oxides or other degradation products. For sensitive assays, it is highly recommended to use a freshly prepared stock solution. If that is not feasible, the discolored solution should be purified before use, for example, by filtration through a small column of activated carbon, though this may lead to some loss of the parent compound.

Question 3: My compound is precipitating out of my aqueous buffer after dilution from a DMSO stock. Is this a stability or a solubility issue?

Answer: This is more likely a solubility issue, though the two can be linked. Piperidine compounds, especially those with lipophilic substituents, often have poor aqueous solubility. Precipitation upon dilution into an aqueous buffer is a common manifestation of this. However, some degradation products may be less soluble than the parent compound, leading to precipitation over time. To differentiate, observe if the precipitate forms immediately upon dilution (suggesting a solubility issue) or gradually over time (suggesting degradation to a less soluble product).

Part 2: Understanding the Degradation Pathways

A fundamental understanding of the chemical mechanisms behind instability is crucial for developing effective stabilization strategies.

Oxidation

The nitrogen atom and adjacent carbon atoms of the piperidine ring are susceptible to oxidation.

  • Mechanism: Atmospheric oxygen, reactive oxygen species (ROS) generated by other components in the solution, or exposure to light can initiate oxidation. This can lead to the formation of N-oxides, ring-opening products, or dehydrogenation to form the corresponding imine (2,3,4,5-tetrahydropyridine).

  • Catalysts: Trace metal ions in buffers can catalyze oxidative degradation.

Diagram: Primary Oxidative Degradation Pathways of Piperidine

Piperidine Piperidine Compound N_Oxide N-Oxide Piperidine->N_Oxide N-Oxidation (e.g., H₂O₂, Air) Imine Imine/Enamine (e.g., Tetrahydropyridine) Piperidine->Imine C-H Abstraction/Dehydrogenation (e.g., OH• radical) Ring_Opened Ring-Opened Products (e.g., Amino Acids) Imine->Ring_Opened Further Oxidation/ Hydrolisis

Caption: Key oxidative degradation routes for piperidine-containing molecules.

pH-Dependent Degradation

The basicity of the piperidine nitrogen (pKa of protonated piperidine is ~11.2) makes its derivatives susceptible to pH-dependent degradation.

  • Acidic Conditions (pH < 4): While protonation of the piperidine nitrogen can increase aqueous solubility, highly acidic conditions can catalyze hydrolysis of other functional groups on the molecule or, in some cases, lead to ring-opening. For certain derivatives, acid-catalyzed degradation of the protonated molecule can occur.

  • Alkaline Conditions (pH > 8): In basic solutions, the piperidine is in its free base form, which is more nucleophilic and more susceptible to oxidation. Some compounds may also undergo base-catalyzed hydrolysis or elimination reactions.

Diagram: pH Influence on Piperidine Stability and Reactivity

cluster_acid Acidic pH (< pKa) cluster_base Alkaline pH (> pKa) Protonated Piperidinium Ion (R₂NH₂⁺) Protonated_Props More Water Soluble Less Nucleophilic Susceptible to Acid-Catalyzed Hydrolysis Protonated->Protonated_Props Free_Base Free Base (R₂NH) Free_Base_Props Less Water Soluble More Nucleophilic Prone to Oxidation Free_Base->Free_Base_Props

Caption: The effect of solution pH on the form and stability of piperidine compounds.

Part 3: Proactive Stabilization Strategies & Protocols

This section provides actionable strategies and detailed protocols to enhance the stability of your piperidine-containing compounds.

Strategic Formulation and Handling
StrategyRationaleBest Practices
pH Control Maintain the compound in its most stable protonation state. For many piperidines, a slightly acidic pH (4-6) is optimal to balance solubility and stability.Use a well-buffered system. Avoid extremes of pH unless required for the experiment.
Inert Atmosphere Minimize exposure to atmospheric oxygen to prevent oxidation.Prepare solutions under an inert gas (e.g., argon or nitrogen). Use degassed solvents.
Light Protection Prevent photo-degradation, which often proceeds via radical mechanisms.Use amber vials or wrap containers in aluminum foil. Work in a dimly lit area.
Temperature Control Lower temperatures slow down the rates of all chemical degradation reactions.Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice.
Use of Antioxidants Scavenge free radicals and reactive oxygen species that initiate oxidative degradation.Add antioxidants like ascorbic acid (Vitamin C) or butylated hydroxytoluene (BHT) to the solution at low concentrations (e.g., 0.01-0.1%).
Chelating Agents Sequester trace metal ions that can catalyze oxidation.Add EDTA (ethylenediaminetetraacetic acid) at a low concentration (e.g., 10-100 µM) to your buffers.
Protocol: Forced Degradation Study to Diagnose Instability

A forced degradation study is a powerful tool to identify the specific vulnerabilities of your compound. This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products.

Objective: To intentionally degrade a piperidine compound under controlled stress conditions to identify its primary degradation pathways.

Materials:

  • Piperidine compound of interest

  • Stock solution of the compound (e.g., 10 mM in DMSO)

  • 0.1 M HCl, 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • pH meter

  • Incubator/oven

  • Photostability chamber (optional)

Procedure:

  • Preparation of Samples: For each condition, mix 100 µL of the 10 mM stock solution with 900 µL of the stress solution to achieve a final compound concentration of 1 mM.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: The compound dissolved in the intended assay buffer.

    • Control: The compound dissolved in the intended assay buffer.

  • Incubation:

    • Incubate the acid, base, and oxidative samples at room temperature for 24 hours.

    • Incubate the thermal degradation sample at an elevated temperature (e.g., 50-70°C) for 48 hours.

    • Keep the control sample at 4°C.

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Data Interpretation:

Stress ConditionObserved DegradationLikely PathwaySuggested Mitigation Strategy
0.1 M HClSignificantAcid-catalyzed hydrolysisAdjust pH to 4-6; use a different buffer system
0.1 M NaOHSignificantBase-catalyzed hydrolysis/oxidationAdjust pH to 4-6; work under an inert atmosphere
3% H₂O₂RapidOxidationAdd antioxidants; use degassed solvents; protect from air
HeatSignificantThermal degradationPerform experiments at lower temperatures; minimize heat exposure

Part 4: Advanced Strategies

For particularly labile compounds, more advanced formulation techniques may be necessary.

Question 4: My piperidine compound is extremely lipophilic and still unstable even after trying basic strategies. What else can I do?

Answer: For challenging compounds, consider advanced formulation approaches such as complexation with cyclodextrins.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic parts of a guest molecule, like a piperidine derivative, forming an inclusion complex. This can simultaneously improve aqueous solubility and shield the labile parts of the molecule from the bulk solvent, thereby enhancing stability.

Conclusion

The stability of piperidine-containing compounds in solution is a multifaceted challenge that requires a systematic and informed approach. By understanding the primary degradation pathways—oxidation and pH-dependent reactions—researchers can proactively implement stabilization strategies. Careful control of pH, temperature, and exposure to light and oxygen, coupled with the judicious use of additives like antioxidants and chelators, can significantly improve experimental reproducibility and the overall success of research and development efforts. For persistent issues, conducting a forced degradation study is an invaluable diagnostic tool to devise a targeted stabilization strategy.

References

  • BIOSYNCE. (2025, August 25). What is the stability of piperidine? Retrieved from [Link]

  • Kjällstrand, J., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Retrieved from [Link]

  • Staszewska-Krajewska, O., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Poupin, P., et al. (2025, August 6). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

Technical Support Center: Minimizing Off-Target Effects in Assays with {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Information regarding the specific on-target and comprehensive off-target profile of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine (hereafter referred to as Compound P) is not extensively available in the public domain. This guide, therefore, provides a robust framework and best practices for researchers to proactively characterize and mitigate potential off-target effects. The principles, protocols, and troubleshooting advice presented here are broadly applicable and should be adapted to your specific experimental context.

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their assays. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1] However, like any small molecule, Compound P has the potential to interact with unintended biological targets, leading to off-target effects that can confound experimental results.[2]

This document provides a comprehensive, question-and-answer-based approach to help you anticipate, identify, and minimize these effects, ensuring the integrity and reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with compounds like this compound?

A1: Off-target effects occur when a drug or compound binds to and modulates the activity of molecules other than its intended biological target.[2][3] These unintended interactions are a major concern because they can lead to:

  • Toxicity and Adverse Effects: In a therapeutic context, off-target binding is a primary cause of adverse drug reactions and toxicity.[3][4]

  • Reduced Efficacy: Binding to off-target molecules can reduce the effective concentration of the compound available to interact with its intended target.[3]

  • Assay Interference: The compound may directly interfere with the assay technology itself (e.g., fluorescence, enzyme activity), producing false positive or false negative results.[5][6]

Given that the piperidine moiety is known to be present in compounds with a broad range of biological activities, from anticancer to neuroprotective effects, a thorough investigation of potential off-target interactions is crucial.[1][7]

Q2: What are the general structural features of this compound that might contribute to off-target effects?

A2: The structure of Compound P contains several features that could contribute to off-target binding:

  • Piperidine Ring: This flexible heterocyclic ring is a common pharmacophore that can fit into a wide variety of binding pockets.[8][9] Its conformation can adapt to the steric demands of different molecular targets.[9]

  • Phenoxyacetyl Group: The aromatic phenoxy group can participate in hydrophobic and pi-stacking interactions, common binding modes in many proteins.

  • Amine Group: The primary amine can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for ionic interactions.

  • Amide Linkage: The amide bond can act as both a hydrogen bond donor and acceptor.

These features create a molecule with the potential for diverse intermolecular interactions, increasing the likelihood of binding to multiple targets.

Q3: What initial steps should I take to proactively assess the potential for off-target effects with this compound?

A3: A proactive approach is the best strategy. Before conducting extensive experiments, consider the following:

  • In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions. This can provide an early indication of protein families that are likely to bind to your compound.

  • Purity Analysis: Ensure the purity of your compound stock. Impurities can have their own biological activities and confound your results.[10] High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are standard methods for purity assessment.

  • Solubility Assessment: Poor solubility can lead to compound aggregation, which is a common cause of non-specific assay interference.[5][10] Visually inspect your final assay solution for any signs of precipitation.[10]

  • Cytotoxicity Profiling: Determine the concentration range at which the compound exhibits general cytotoxicity in your cell model. This helps to establish a "therapeutic window" where you can study on-target effects without the confounding influence of cell death.[2]

Troubleshooting Guide: Assay-Specific Issues

This section addresses specific problems you may encounter in different assay formats and provides actionable steps to resolve them.

Section 1: Biochemical and Enzymatic Assays

Q4: I'm observing inhibition in my enzymatic assay, but I'm not sure if it's a genuine on-target effect. How can I rule out assay interference?

A4: This is a common and critical issue. Small molecules can inhibit enzymes through non-specific mechanisms.[5][6] Here is a systematic approach to investigate this:

Step-by-Step Protocol to De-risk Assay Interference:

  • Vary Enzyme Concentration: True inhibitors that bind to the enzyme will often show an IC50 value that is independent of the enzyme concentration. In contrast, non-specific inhibitors or aggregating compounds may show a shift in IC50 as the enzyme concentration changes.

  • Vary Substrate Concentration: Perform kinetic studies by measuring the inhibitory effect at different substrate concentrations. This can help determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and provide evidence for a specific binding interaction.

  • Include a Detergent: Non-specific inhibition due to compound aggregation can often be mitigated by including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.[5] If the inhibitory activity is significantly reduced in the presence of a detergent, aggregation is a likely cause.

  • Use a Counter-Screen with an Unrelated Enzyme: Test your compound against a well-characterized, unrelated enzyme (e.g., luciferase or a promiscuous protease). Activity against an unrelated enzyme suggests a non-specific mechanism of action.

  • Check for Thiol Reactivity: The phenoxyacetyl moiety could potentially be susceptible to nucleophilic attack. If your target protein has reactive cysteine residues, consider performing a thiol reactivity assay.[6]

Data Summary Table for Troubleshooting Biochemical Assays

Observation Potential Cause Recommended Action
IC50 increases with higher enzyme concentration.Compound aggregation or non-stoichiometric inhibition.Add 0.01% Triton X-100 to the assay buffer.
Inhibition is time-dependent and irreversible.Reactive compound, possibly covalent modification.Perform a washout experiment or use mass spectrometry to check for covalent adducts.
Compound absorbs light at the assay wavelength.Direct interference with the detection method.Measure the absorbance spectrum of the compound and choose a different detection wavelength if possible.
Activity is lost after pre-incubation with glutathione.Thiol-reactive compound.Perform a specific thiol reactivity assay.[6]
Section 2: Cell-Based Assays

Q5: My compound shows a potent effect in my cell-based assay, but I'm concerned it might be due to general toxicity. How can I differentiate on-target from off-target cytotoxic effects?

A5: Differentiating specific, on-target effects from general cytotoxicity is crucial for validating your results.[2]

Workflow for Deconvoluting On-Target vs. Off-Target Cellular Effects

G A Potent Activity Observed in Primary Cell-Based Assay B Perform Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) in Parallel A->B C Is the EC50 from the primary assay significantly lower than the CC50 from the cytotoxicity assay? B->C D YES: Likely On-Target Effect (Therapeutic Window Established) C->D >10-fold separation E NO: Effect is likely due to Cytotoxicity C->E <10-fold separation F Proceed with Target Engagement & Pathway Analysis D->F G Troubleshoot: Lower Compound Concentration, Modify Assay Endpoint E->G H Target Engagement Assay (e.g., CETSA, Western Blot for p-substrate) F->H I Does Compound Engage the Target at Active Concentrations? H->I J YES: Strong Evidence for On-Target Mechanism I->J K NO: Re-evaluate. The observed effect is likely off-target. I->K

Caption: Decision workflow for differentiating on-target from cytotoxic effects.

Detailed Steps:

  • Establish a Therapeutic Window: As outlined in the diagram, always run a general cytotoxicity assay in parallel with your functional assay.[2] A significant separation (ideally >10-fold) between the functional EC50 and the cytotoxic CC50 suggests a specific, on-target effect.

  • Measure Target Engagement: Directly confirm that your compound is binding to its intended target within the cell at the concentrations where you observe a functional effect.[10]

    • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding in intact cells.[10]

    • Western Blotting: If your target is a kinase, for example, you can probe for the phosphorylation status of its direct downstream substrate. A decrease in phosphorylation would indicate target engagement and inhibition.[10]

  • Use a Structurally Related Negative Control: Synthesize or obtain a close analog of your compound that is predicted to be inactive against your primary target. If this negative control is also inactive in your cell-based assay, it strengthens the case for an on-target mechanism for your active compound.

  • Rescue Experiments: If your compound's effect is on-target, it may be possible to "rescue" the phenotype by overexpressing the target protein or by adding a downstream product of the inhibited pathway.

Q6: I am using a reporter gene assay and I'm worried about artifacts. What are some common pitfalls with this compound in these systems?

A6: Reporter gene assays are susceptible to various artifacts. Given the chemical nature of Compound P, consider the following:

  • Autofluorescence: The phenoxy group may contribute to autofluorescence, which can interfere with luciferase or fluorescent protein-based readouts. Always run a control with your compound in cells that do not express the reporter to quantify this background signal.

  • Inhibition of Reporter Enzyme: The compound could directly inhibit the reporter enzyme (e.g., luciferase). To test for this, you can perform a biochemical assay using recombinant luciferase and your compound.

  • Effects on General Transcription/Translation: At higher concentrations, many compounds can non-specifically inhibit transcription and translation. This can be assessed by using a constitutively active reporter (e.g., driven by a CMV promoter) as a counter-screen. Inhibition of a constitutive reporter suggests a general, off-target effect on cellular machinery.

Advanced Strategies for Off-Target Profiling

Q7: I have confirmed on-target activity, but I want to build a more comprehensive profile of my compound's selectivity. What are the next steps?

A7: Comprehensive selectivity profiling is essential for developing high-quality chemical probes or drug candidates.[11]

Recommended Approaches for Selectivity Profiling:

  • Broad Kinase or Receptor Panel Screening: Submit your compound to a commercial service for screening against a large panel of kinases, GPCRs, ion channels, and other common off-target families. This is the most direct way to identify unintended interactions.

  • Chemical Proteomics: Use techniques like affinity chromatography or activity-based protein profiling (ABPP) to pull down binding partners of your compound from cell lysates. This is an unbiased approach to identify novel off-targets.

  • Phenotypic Screening: Screen your compound across a diverse panel of cell lines and measure various phenotypic endpoints (e.g., morphology, cell cycle progression, organelle health).[12] This can reveal unexpected biological activities and provide clues to off-target effects.[12]

Experimental Workflow for Broad Off-Target Screening

G cluster_0 Initial Hit Validation cluster_1 Tier 1: Broad Screening cluster_2 Tier 2: Unbiased Discovery cluster_3 Data Analysis & Hit Validation A Compound P with Confirmed On-Target Activity B Commercial Kinase/GPCR Panels (e.g., Eurofins, Reaction Biology) A->B C Phenotypic Screening (e.g., Cell Painting) A->C D Chemical Proteomics (Affinity-based pull-down) A->D E Identify Off-Target 'Hits' B->E C->E D->E F Validate Hits in Orthogonal Assays (e.g., biochemical, cell-based) E->F G Determine Potency (IC50/EC50) for Off-Targets F->G H Calculate Selectivity Ratio (Off-Target IC50 / On-Target IC50) G->H

Caption: A tiered strategy for comprehensive off-target profiling.

Conclusion

Minimizing and understanding the off-target effects of this compound is not merely a troubleshooting exercise; it is fundamental to conducting rigorous and reproducible science. By employing a systematic approach that combines proactive assessment, careful assay design, and comprehensive profiling, researchers can confidently interpret their data and unlock the true potential of this chemical entity. This guide provides a foundational framework, but each experimental system is unique. We encourage you to adapt these principles and protocols to your specific needs and to always approach your results with a critical eye toward potential off-target confounders.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: A Guide to Minimizing Off-Target Effects of Novel Compounds in Cell-Based Assays. BenchChem.
  • Gao, Y., et al. (n.d.). Research progress on piperidine-containing compounds as agrochemicals. Pest Management Science.
  • Charles River. (n.d.). Understanding the implications of off-target binding for drug safety and development. Charles River.
  • da Silva, G. V. J., et al. (n.d.). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC - PubMed Central.
  • Sagan, J., et al. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • BenchChem. (2025, December). The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Dahlin, J. L., et al. (n.d.). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • Dahlin, J. L., et al. (2017, November 15). Assay interference and off-target liabilities of reported histone acetyltransferase inhibitors.
  • MacDonald, M. L., et al. (n.d.). Identifying off-target effects and hidden phenotypes of drugs in human cells.
  • Charles River Laboratories. (2023, November 7). E66: When Drug Candidates Miss the Mark: Off-Target Liability.

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Technical Support Center: Troubleshooting Low Potency of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with a logical and comprehensive framework for troubleshooting unexpectedly low potency when working with {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine in functional assays. As researchers, we understand that an experimental result is a conversation with our biological system. Low potency is not just a failure; it's a critical data point. The key is to understand what it's telling us.

This guide moves from the most common and easily solvable issues related to the compound itself, to more complex considerations involving the assay and the biological target.

Part 1: Compound Integrity and Handling – Is the Molecule the Issue?

The most frequent cause of apparent low potency is not a flaw in the biological hypothesis but a simple, preventable issue with compound handling. The structure of this compound, containing a relatively lipophilic phenoxyacetyl group and a piperidine core, presents specific handling challenges, primarily related to solubility.[1]

Frequently Asked Questions (FAQs)

Q1: My compound precipitated when I diluted my DMSO stock into the aqueous assay buffer. What should I do?

A1: This is a classic sign of poor aqueous solubility and is the single most common reason for observing low potency. When the compound crashes out of solution, its effective concentration at the target site is far lower than the nominal concentration you calculated.

  • The "Why": The piperidine ring, especially when substituted with lipophilic groups, can significantly reduce water solubility.[1] The transition from a highly solubilizing solvent like DMSO to an aqueous environment can cause the compound to rapidly fall out of solution, forming a suspension of inactive aggregates.

  • Troubleshooting Steps:

    • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your cells or enzymes can tolerate without affecting the biological system (typically ≤1%, but ideally <0.5%).[1]

    • Visual Inspection: Always visually inspect your diluted compound solutions (both the highest concentration and the most dilute) for any signs of cloudiness or precipitate. Do this against a dark background.

    • Kinetic Solubility Assay: Before conducting extensive functional assays, perform a simple kinetic solubility test to determine the practical solubility limit in your specific assay buffer.

Protocol: Preparing Compound Solutions for Optimal Activity

This protocol is designed to minimize precipitation and ensure the compound remains in solution.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) or vortexing can help, but check compound stability information first.

    • If the compound's stability allows, storing the DMSO stock at room temperature can prevent precipitation that sometimes occurs during refrigeration.[1]

  • Intermediate Dilution (Critical Step):

    • Do not perform a large, single-step dilution directly into your final aqueous buffer.

    • Perform an intermediate dilution step in a buffer containing a higher percentage of DMSO or an organic co-solvent. For example, dilute the 10 mM DMSO stock to 500 µM in a buffer containing 10% DMSO.

  • Final Dilution:

    • Use the intermediate dilution to prepare your final concentrations in the assay buffer. This gradual reduction in solvent strength helps keep the compound soluble.

  • Best Practices:

    • Always prepare fresh dilutions for each experiment to ensure consistency.[1]

    • Add the compound to the assay plate last, after all other components (cells, enzymes, etc.), and mix immediately to promote rapid dispersal.

Data Summary: Solubility Enhancement Strategies
StrategyRationaleKey Consideration
pH Adjustment The piperidine nitrogen is basic. Adjusting the buffer pH may increase solubility depending on the compound's pKa.[2]Ensure the final pH is compatible with your biological assay.
Use of Excipients Solubilizing agents like cyclodextrins can encapsulate the lipophilic parts of the molecule, increasing aqueous solubility.Must be tested for interference with the assay and for cellular toxicity.
Reduce Stock Concentration Preparing a less concentrated DMSO stock can sometimes prevent precipitation upon storage and dilution.[1]May limit the highest concentration achievable in the final assay.

Q2: Could my compound be degrading in the assay buffer or during storage?

A2: Yes, chemical stability is a critical factor. The phenoxyacetyl moiety, specifically the amide linkage to the piperidine ring, could be susceptible to hydrolysis, especially under non-neutral pH conditions or in the presence of esterases/amidases in cell culture media or lysates.

  • The "Why": Hydrolysis of the amide bond would cleave the molecule into phenoxyacetic acid and 4-(aminomethyl)piperidine, neither of which is likely to possess the intended activity. This degradation reduces the concentration of the active parent compound over time.

  • Troubleshooting Workflow:

G start Low Potency Observed check_stability Hypothesis: Compound is degrading start->check_stability run_lcms Incubate compound in assay buffer (0h, 2h, 24h at 37°C) check_stability->run_lcms analyze_lcms Analyze by LC-MS for parent compound peak run_lcms->analyze_lcms peak_stable Parent peak area is stable analyze_lcms->peak_stable peak_decreases Parent peak area decreases analyze_lcms->peak_decreases conclusion_stable Degradation is not the issue. Proceed to Assay Troubleshooting. peak_stable->conclusion_stable conclusion_unstable Compound is unstable. Modify assay conditions. peak_decreases->conclusion_unstable modify_assay Reduce incubation time or test stabilizer additives. conclusion_unstable->modify_assay

Caption: Workflow for assessing compound stability.

Part 2: Assay and Biological System – Is the Environment the Issue?

If you have confirmed your compound is pure, soluble, and stable, the next step is to scrutinize the functional assay itself. The interaction between a compound and a biological system is complex; potency can be highly dependent on assay conditions.[3][4]

Frequently Asked Questions (FAQs)

Q3: I see good potency in my biochemical (enzyme) assay, but it drops significantly in my cell-based assay. Why?

A3: This is a very common and important observation in drug discovery. A drop in potency when moving from a purified system to a cellular environment points to several potential factors.[3]

  • The "Why":

    • Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

    • Protein Binding: The compound can bind non-specifically to proteins in the cell culture serum (like albumin) or to intracellular proteins, reducing the free concentration available to bind the target.

    • Cellular Efflux: The compound might be a substrate for efflux pumps (like P-glycoprotein) that actively remove it from the cell.

    • Target Engagement: In cells, the target protein exists in a complex native environment, which can have different conformational states or be part of larger protein complexes, altering how the compound binds compared to a purified, recombinant protein.[3]

  • Troubleshooting Steps:

    • Reduce Serum: If possible, run the cell-based assay in low-serum or serum-free media to assess the impact of protein binding.

    • Time Course Experiment: Vary the pre-incubation time of the compound with the cells. Insufficient incubation may not allow enough time for the compound to enter the cells and engage the target.

    • Use Efflux Pump Inhibitors: Co-incubate with a known efflux pump inhibitor (e.g., verapamil) to see if potency is restored. A positive result strongly suggests your compound is being pumped out of the cells.

Q4: How can I be sure the activity I'm seeing is due to my intended target and not an off-target effect?

A4: This is a crucial question for validating your results. The structure of this compound could potentially interact with multiple biological targets. Off-target effects are a common mechanism of action for many compounds, and they can confound your results.[5][6]

  • The "Why": Many drugs kill cells or elicit a phenotype via off-target effects, where the compound interacts more potently with an unintended protein than its nominal target.[5] For example, phenoxy-containing scaffolds can sometimes interact with kinases or other ATP-binding proteins.[7]

  • Logical Framework for Deconvolution:

G cluster_0 On-Target Effect cluster_1 Off-Target Effect compound Compound target Intended Target compound->target Binds phenotype_on Expected Phenotype target->phenotype_on Leads to compound2 Compound off_target Unintended Target (e.g., Kinase, Ion Channel) compound2->off_target Binds phenotype_off Observed (Confounding) Phenotype off_target->phenotype_off Leads to

Caption: On-target vs. Off-target pharmacological effects.

  • Experimental Approaches:

    • Orthogonal Assays: Test the compound in a different functional assay that measures a distinct downstream consequence of modulating the same target. Consistent potency across different assays strengthens the on-target hypothesis.

    • Target Knockout/Knockdown: The gold standard is to test your compound in a cell line where the intended target has been genetically removed (e.g., using CRISPR/Cas9). If the compound retains its activity in the knockout cells, the effect is unequivocally off-target.[5]

    • Counter-Screening: Profile the compound against a panel of known off-targets, such as a kinase panel or a safety panel that includes common receptors and ion channels.

Summary and Final Recommendations

Troubleshooting low potency is a systematic process of elimination. By first ensuring the integrity and bioavailability of your compound, you can confidently investigate the more complex biological variables. Always assume the simplest explanation first—solubility and stability—before moving to intricate mechanistic studies. Potency is not a single number but a result of a dynamic interplay between the compound, its environment, and the biological system.[8][9] A thorough, stepwise investigation will not only solve your immediate problem but will also lead to a much deeper and more accurate understanding of your molecule's pharmacology.

References

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacet
  • Common challenges in working with piperidine-based compounds. Benchchem.
  • Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). Cheméo.
  • Reducing off-target effects of phenoxy thiazole inhibitors. Benchchem.
  • Navigating Challenges in Cell Therapy Potency Assays.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PubMed Central.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. eLife.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections.
  • Potency testing of cell and gene therapy products. PubMed Central.
  • Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. Solvias.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.

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Technical Support Center: Addressing Batch-to-Batch Variability in Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Its synthesis, while well-established, is often plagued by frustrating batch-to-batch variability, leading to inconsistent yields, purity profiles, and ultimately, project delays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of piperidine derivatives. By understanding the root causes of inconsistency—from raw material integrity to subtle shifts in reaction parameters—you can develop robust, reproducible, and scalable synthetic processes.

Frequently Asked Questions (FAQs)

Q1: We're seeing significant drops in yield and purity when we scale up our piperidine synthesis. What's the most common reason for this?

A: Scale-up challenges are frequently traced back to issues with heat and mass transfer.[3][4] Reactions that are well-behaved in a 100 mL flask can become problematic in a 10 L reactor. For instance, many common piperidine syntheses, such as the catalytic hydrogenation of pyridines, are highly exothermic.[3] In a large reactor, inefficient stirring and surface-area-to-volume ratio changes can create localized hot spots, leading to side-product formation and decomposition.[5] Similarly, poor mixing can affect reagent and catalyst distribution, resulting in incomplete reactions.

Q2: Our final piperidine product is consistently yellow or brown, but the color intensity varies with each batch. What causes this and is it a concern?

A: A yellow or brown tint in piperidine derivatives is typically due to oxidation products formed by exposure to air and light.[5][6] While minor discoloration may not affect the performance in all applications, it signals an instability and can be a critical issue for pharmaceutical applications requiring high purity. The variability in color suggests inconsistent handling or storage procedures post-purification. To prevent this, store the purified product under an inert atmosphere (nitrogen or argon), protect it from light using amber containers, and store at reduced temperatures.[5][6] Purification to remove these colored impurities is most effectively achieved through distillation.[5]

Q3: Why do we sometimes observe crystallization of our piperidine solution in DMF, especially during storage?

A: This is a common issue caused by the basic nature of the piperidine nitrogen. The crystallization is likely due to the formation of a salt.[5] Piperidine can readily react with atmospheric carbon dioxide to form piperidine carbonate.[3][5] If other acidic reagents are stored nearby, it can also react with liberated acidic gases (e.g., HCl) to form the corresponding hydrochloride salt.[5] To resolve this, you can try warming the solution to redissolve the crystals, but it's often better to prepare a fresh solution. To prevent it, ensure storage containers are well-sealed and consider storing solutions under an inert atmosphere.[5]

Troubleshooting Guides by Problem Area

Section 1: Starting Material & Reagent Integrity

Q: My reaction yield is inconsistent even when I use reagents from the same supplier. How can I troubleshoot the starting materials?

A: "Same supplier" does not guarantee "same quality" between lots. The purity and nature of impurities in starting materials are a primary source of batch-to-batch variability.

  • Causality: Impurities in a pyridine precursor, for example, can have a dramatic impact on catalytic hydrogenation. Sulfur-containing compounds are notorious poisons for palladium, platinum, and rhodium catalysts, leading to incomplete or stalled reactions.[5] The basic nitrogen of the pyridine itself can also inhibit catalyst activity, an effect that can be exacerbated by other basic impurities.[5] According to the principles outlined in ICH Q11 guidelines, understanding and controlling materials at the start of a process is critical, as early-stage impurities have a greater chance of being carried through to the final product.[7]

  • Solution:

    • Qualify Each New Lot: Never assume consistency. Before use, run basic quality control checks on each new bottle of starting material.

    • Analytical Verification: Use techniques like ¹H NMR, GC-MS, or HPLC to confirm the identity and purity of your starting materials.[8][9] Compare the analytical data against a trusted reference standard.

    • Specific Impurity Checks: If you suspect catalyst poisoning, perform specific tests for common poisons like sulfur or phosphine compounds.[5]

Logical Decision Workflow: Starting Material Qualification

new_lot New Lot of Starting Material Received run_qc Run QC Analysis (NMR, GC-MS, HPLC) new_lot->run_qc compare_std Compare to Reference Standard run_qc->compare_std pass_fail Does it meet purity specification? compare_std->pass_fail proceed Proceed with Synthesis pass_fail->proceed Yes purify Purify Starting Material pass_fail->purify No (Minor Impurities) reject Reject Lot & Contact Supplier pass_fail->reject No (Major Impurities) purify->run_qc

Caption: Decision tree for qualifying new lots of starting materials.

Section 2: Reaction Condition Sensitivity

Q: We are performing a catalytic hydrogenation of a substituted pyridine. Sometimes the reaction goes to completion, and other times it stalls, leaving significant starting material. Why the inconsistency?

A: The hydrogenation of pyridines is highly sensitive to multiple reaction parameters. Inconsistency often arises from insufficient control over temperature, pressure, or mixing, which are critical for overcoming the aromaticity of the pyridine ring.[5][10]

  • Causality & Explanation:

    • Temperature & Pressure: Low temperature or insufficient hydrogen pressure may not provide enough energy to overcome the activation barrier for ring reduction.[5] Conversely, excessively harsh conditions (high temperature and pressure) can lead to over-reduction or ring-opening byproducts.[5][10]

    • Mixing (Agitation): This is a classic scale-up issue. Hydrogenation is a triphasic reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Efficient stirring is crucial to ensure good gas-liquid mass transfer.[10] If agitation is poor, the catalyst surface becomes starved of hydrogen, and the reaction rate plummets.

    • Solvent & Additives: The choice of solvent can impact substrate solubility and catalyst activity. Using acidic additives like acetic acid or HCl can protonate the pyridine nitrogen, reducing its ability to coordinate with and inhibit the metal catalyst, thereby enhancing reactivity.[5]

  • Troubleshooting Steps & Solutions:

    • Parameter Optimization: Systematically optimize temperature and pressure. Start with milder conditions and incrementally increase them while monitoring for byproduct formation via TLC or HPLC.[8][10]

    • Improve Agitation: Ensure the stirring is vigorous enough to create a vortex and properly suspend the catalyst. For larger vessels, verify that the impeller design is appropriate for gas dispersion.

    • Use Acidic Additives: If catalyst inhibition is suspected, add 1-5 mol% of an acid like acetic acid to the reaction mixture.[5]

Data Presentation: Typical Hydrogenation Conditions
ParameterCondition RangeRationale & Potential Issues
Catalyst PtO₂, Pt/C, Rh/CRhodium or Platinum are often more effective than Palladium for pyridine reduction.[5]
Pressure (H₂) 30 - 80 barHigher pressure increases reaction rate but may also promote over-reduction.[5]
Temperature 40 - 80 °CLower temperatures favor selectivity; higher temperatures increase rate but risk side reactions.[5][10]
Solvent Acetic Acid, EthanolAcetic acid can serve as both solvent and acidic additive to improve reactivity.[5]
Stirring Speed > 500 RPMMust be sufficient to ensure suspension of catalyst and gas-liquid mixing.[10]
Section 3: Work-up and Purification Inconsistencies

Q: We use a distillation to purify our liquid piperidine derivative, but the final purity varies. One batch had a significant amount of the corresponding pyridine. How is this possible?

A: This is a classic purification challenge caused by the formation of an azeotrope. Piperidine and its precursor, pyridine, form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation impossible.[5][6][11] The azeotrope consists of approximately 92% piperidine and 8% pyridine by weight.[5]

  • Causality: An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation. When your crude product contains unreacted pyridine, simple distillation will not remove it beyond the azeotropic composition, leading to inconsistent purity.

  • Solutions:

    • Drive the Reaction to Completion: The best solution is to avoid the problem. Use reaction monitoring (TLC, HPLC, GC-MS) to ensure all the pyridine starting material is consumed before starting the work-up.[8]

    • Chemical Separation (Acid-Base Extraction): Utilize the difference in basicity between piperidine and pyridine. Piperidine is significantly more basic. By dissolving the mixture in an organic solvent and washing with a dilute acid (e.g., 1 M HCl), the more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic phase.[6][11] The piperidine can then be recovered by basifying the aqueous layer and extracting.[11]

    • Salt Formation: A highly effective method is to react the crude mixture with CO₂. Piperidine forms a solid carbonate salt that precipitates, while pyridine does not.[3][5] The solid salt can be collected by filtration, washed, and then treated with a strong base to liberate the pure piperidine for final extraction and distillation.[3]

Experimental Workflow: Azeotrope Breaking via Acid-Base Extraction

start Crude Mixture in Organic Solvent (Piperidine + Pyridine) add_acid Wash with Dilute HCl (aq) start->add_acid separate Separate Layers add_acid->separate org_layer Organic Layer (Pyridine + Solvent) separate->org_layer aq_layer Aqueous Layer (Piperidine HCl Salt) separate->aq_layer add_base Add Strong Base (e.g., NaOH) aq_layer->add_base extract Extract with Fresh Organic Solvent add_base->extract dry Dry, Filter, & Evaporate extract->dry product Pure Piperidine Derivative dry->product

Caption: Workflow for separating piperidine from pyridine impurity.

Key Experimental Protocols

Protocol 1: In-Process Reaction Monitoring by HPLC

This protocol provides a general framework for monitoring the consumption of a pyridine starting material and the formation of a piperidine product.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm).[12]

    • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% phosphoric acid or trifluoroacetic acid is common.[12][13] Optimize the gradient to achieve good separation between your starting material, product, and any major byproducts.

    • Flow Rate: Typically 1.0 mL/min.[12]

    • Detector: UV detector set to a wavelength where both starting material and product have reasonable absorbance (e.g., 254 nm).

  • Sample Preparation:

    • At designated time points (e.g., t=0, 1h, 2h, 4h...), carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 10 mL) of mobile phase or a suitable solvent like acetonitrile. This prevents further reaction during analysis.[14]

    • If the sample contains solids (like a catalyst), filter it through a 0.45 µm syringe filter before injection.[15]

  • Analysis:

    • Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

    • Record the chromatogram. Identify the peaks corresponding to the starting material and product based on their retention times, which should be determined beforehand by injecting pure standards.

    • Monitor the reaction progress by observing the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product.[8] The reaction is considered complete when the starting material peak is no longer detectable or its area remains constant over two consecutive time points.

Protocol 2: Purification of Piperidine via Salt Formation

This protocol describes the selective precipitation of piperidine from a mixture containing non-basic or less-basic impurities like pyridine.[3]

  • Salt Formation:

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or acetone) in a flask equipped with a stirrer.

    • Bubble carbon dioxide (CO₂) gas gently through the solution. Alternatively, add a solution of CO₂ in the same solvent.

    • The piperidine will react to form a solid piperidinium carbonate salt, which will precipitate out of the solution.[3][4] Continue CO₂ addition until precipitation ceases.

  • Filtration:

    • Collect the solid salt by vacuum filtration.

    • Wash the collected solid with fresh, cold organic solvent to remove any adhering impurities (like pyridine).[4]

  • Liberation of Free Base:

    • Transfer the washed piperidinium salt to a clean flask.

    • Add a strong aqueous base (e.g., 2 M NaOH or KOH solution) and stir until the solid completely dissolves. This liberates the free piperidine base.[3]

  • Extraction and Final Purification:

    • Transfer the mixture to a separatory funnel and extract the piperidine into a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

    • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The resulting crude piperidine can be further purified by fractional distillation to yield the final, high-purity product.[3]

References

  • A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. (2025). Benchchem.
  • Common challenges in working with piperidine-based compounds. (2025). Benchchem.
  • A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. (2025). Benchchem.
  • Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025). Benchchem.
  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis. (2025). Benchchem.
  • Overcoming challenges in the scale-up of 2-Piperidinol synthesis. (2025). Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • What are the detection methods for piperidine? (2025). Biosynce Blog.
  • Technical Support Center: Synthesis of Piperidine
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2021). Journal of Chromatographic Science. [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperidones and Piperidines. (2025). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. (2025). ResearchGate. [Link]

  • Application Notes and Protocols for the Analysis of 1,4-Dimethylpiperidine by HPLC and GC-MS. (2025). Benchchem.

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Technical Support Center: Optimization of Dosing and Administration Routes for In Vivo Piperidine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to numerous pharmaceuticals due to its favorable physicochemical properties.[1][2][3][4] However, the successful translation of a promising piperidine-containing compound from in vitro discovery to in vivo efficacy is critically dependent on the careful optimization of its dosage and route of administration. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for navigating the complexities of in vivo piperidine studies. We will address common challenges through detailed troubleshooting guides and frequently asked questions, ensuring your experiments are built on a foundation of scientific rigor and reproducibility.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when designing in vivo experiments with piperidine-containing compounds.

Q1: My piperidine compound is poorly soluble in aqueous solutions. How do I formulate it for in vivo administration?

A1: This is a frequent challenge, often due to the lipophilic nature of substituted piperidine rings.[5] A systematic approach to formulation is crucial for accurate and reproducible dosing.

  • Initial Steps:

    • pH Adjustment: Since the piperidine nitrogen is basic (pKa ≈ 11.22), dissolving the compound in an acidic vehicle (e.g., 10-50 mM HCl or citrate buffer at pH 3-4) can form a more soluble salt.[5]

    • Co-solvents: Water-miscible organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used to first dissolve the compound before further dilution.[5][6]

  • Advanced Strategies:

    • Salt Formation: Creating a stable salt form of your compound can significantly improve its solubility and dissolution rate.[5]

    • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate your compound, forming an inclusion complex with enhanced aqueous solubility.[5][6]

    • Lipid-Based Formulations: For highly lipophilic compounds, solutions or suspensions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can enhance oral bioavailability.[6]

Q2: How do I determine the starting dose for my in vivo study?

A2: Selecting an appropriate starting dose is a critical step to ensure both safety and the potential for efficacy.[7]

  • Literature Review: The first step should always be a thorough search for published studies on your compound or structurally similar analogs to gather existing dosing information in relevant animal models.[7]

  • Dose Range-Finding (DRF) Studies: If no prior data exists, a pilot DRF study is essential.[7][8] This involves starting with a low dose and escalating it in different groups of animals to determine the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[8]

  • In Vitro Data: While not a direct conversion, your in vitro data (e.g., IC50 values) can provide a preliminary estimate for the dose range to explore.[7]

Q3: What are the key differences between common administration routes for piperidine compounds?

A3: The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of your compound.[9]

Route Advantages Disadvantages
Oral (p.o.) Convenient, economical, and mimics the most common route of human administration.[9]Slower onset of action, potential for first-pass metabolism, and degradation by stomach acid.[9]
Intravenous (i.v.) Rapid onset of action and 100% bioavailability.[10]Requires technical skill, and some vehicles may not be suitable for i.v. injection.
Intraperitoneal (i.p.) Faster absorption than oral or subcutaneous routes and suitable for larger volumes.[10][11]Not a physiological route in humans, and there is a risk of injecting into abdominal organs.[12]
Subcutaneous (s.c.) Simple, rapid, and provides slower, more sustained absorption than i.p. or i.v. routes.[10][13]Absorption can be variable, and irritating substances may cause local reactions.

Q4: I'm observing unexpected toxicity in my animal model. Could the vehicle be the cause?

A4: Yes, the vehicle itself can induce adverse effects, confounding your results.[6]

  • Vehicle Control Group: It is imperative to include a control group that receives only the vehicle to differentiate between the effects of the compound and the vehicle.[6]

  • Review Vehicle Toxicity Data: Consult the literature for the known toxicity profile of your chosen vehicle in your specific animal model and for the intended route of administration.[6] For example, high concentrations of DMSO can cause motor impairment in mice.

  • Dose-Response Assessment: If you suspect vehicle toxicity, reducing the dose may reveal a dose-dependent effect.[6]

Part 2: Troubleshooting Guides

This section provides detailed guidance for specific issues you may encounter during your in vivo piperidine studies.

Issue 1: Lack of Efficacy In Vivo Despite Potent In Vitro Activity

Symptoms: Your piperidine compound shows high potency in cell-based or biochemical assays but fails to produce the expected therapeutic effect in animal models.

Potential Causes & Troubleshooting Steps:

  • Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations.[6]

    • Troubleshooting: Conduct a pilot pharmacokinetic (PK) study to determine the oral bioavailability and key parameters like Cmax, Tmax, and half-life.[14] Consider switching to a parenteral route of administration (e.g., i.p. or i.v.) to bypass potential absorption issues.

  • Compound Instability: The compound may be degrading in the formulation or in vivo.[6]

    • Troubleshooting: Assess the stability of your formulation over the duration of the experiment.[15] For piperidine derivatives, be mindful of potential oxidation, which can be mitigated by storing solutions under an inert atmosphere and away from light.[16]

  • Inconsistent Dosing: Inaccurate or inconsistent dosing can lead to variable and unreliable results.[6]

    • Troubleshooting: Ensure your dosing technique is precise and consistent across all animals. Doses should be normalized to the body weight of each animal.[6] For suspensions, ensure the formulation is thoroughly homogenized before each administration to prevent settling of the active compound.[6]

Issue 2: High Variability in Experimental Results

Symptoms: You observe significant variation in the response to your piperidine compound between animals within the same treatment group.

Potential Causes & Troubleshooting Steps:

  • Improper Administration Technique: Inconsistent injection placement or technique can lead to variable absorption.

    • Troubleshooting: Ensure all personnel are properly trained and proficient in the chosen administration route. For oral gavage, incorrect placement can lead to administration into the lungs, while for i.p. injections, there's a risk of injecting into the intestines or bladder.[17]

  • Formulation Issues: Precipitation of the compound in the dosing solution can lead to under-dosing.

    • Troubleshooting: Visually inspect your dosing solution for any signs of precipitation before each administration. If precipitation is observed, especially after dilution of a DMSO stock into an aqueous buffer, you may need to optimize your formulation by adjusting the pH, using a different co-solvent, or employing advanced formulation strategies.[18]

  • Animal Stress: Stress can influence physiological responses and drug metabolism.

    • Troubleshooting: Handle animals gently and consistently. Allow for an acclimatization period before starting the experiment. If multiple administrations are required in a short period (e.g., oral gavage and i.p. injection), consider allowing a short interval between them to minimize stress.[19]

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Step-by-Step Guide for Oral Gavage in Mice
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring a secure grip on the scruff of the neck to prevent movement and biting. The head and body should be in a straight line.

  • Gavage Needle Selection: Choose a flexible, ball-tipped gavage needle of the appropriate size for the mouse to minimize the risk of esophageal or stomach perforation.

  • Needle Insertion: With the mouse's head tilted slightly upwards, gently insert the gavage needle into the mouth, aiming for the side of the mouth to bypass the incisors.

  • Advancement to the Esophagus: Gently advance the needle along the roof of the mouth and into the esophagus. You should feel a slight "give" as the needle passes into the esophagus. Do not force the needle.

  • Stomach Placement Confirmation: The needle should advance smoothly into the stomach. If you feel any resistance or the mouse shows signs of distress (e.g., gasping), withdraw the needle immediately.

  • Substance Administration: Once the needle is in the stomach, slowly administer the substance.

  • Needle Withdrawal: Gently and slowly withdraw the needle.

  • Post-Administration Monitoring: Observe the mouse for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.

Protocol 2: Preparation of a Piperidine Compound Formulation Using a Co-solvent
  • Weigh the Compound: Accurately weigh the required amount of your piperidine-containing compound.

  • Initial Dissolution: Dissolve the compound in a minimal amount of a suitable organic co-solvent, such as DMSO.[6]

  • Aqueous Dilution: While vortexing, slowly add the aqueous component (e.g., saline or PBS) to the dissolved compound to prevent precipitation.[6]

  • Final Concentration: Ensure the final concentration of the co-solvent is within a non-toxic range for your animal model and route of administration (typically ≤10% for i.p. injections and ≤1% for i.v. injections in mice).

Table 1: Acute Toxicity (LD50) of Piperidine in Various Animal Models
Animal Model Route of Administration LD50 (mg/kg) Reference(s)
RatOral133 - 740[1][20]
RatDermal275[1][20]
MouseOral30[1]
RabbitOral145[1]

Note: The toxicity of substituted piperidines can vary significantly based on the nature and position of the substituents.[1]

Part 4: Visualizations

Diagram 1: Decision Tree for Selecting an Administration Route

G start Start: Define Study Objective pk_pd Pharmacokinetic/ Pharmacodynamic Study? start->pk_pd oral_bioavailability Assess Oral Bioavailability? pk_pd->oral_bioavailability Yes rapid_onset Rapid Onset of Action Required? pk_pd->rapid_onset No oral_bioavailability->rapid_onset No oral Oral (p.o.) oral_bioavailability->oral Yes sustained_exposure Sustained Exposure Needed? rapid_onset->sustained_exposure No iv Intravenous (i.v.) rapid_onset->iv Yes ip Intraperitoneal (i.p.) sustained_exposure->ip No sc Subcutaneous (s.c.) sustained_exposure->sc Yes

Caption: Decision tree for selecting an appropriate administration route.

Diagram 2: Workflow for a Dose-Range Finding Study

G start Start: No Prior In Vivo Data lit_review Literature Review for Similar Compounds start->lit_review in_vitro In Vitro Potency (e.g., IC50) start->in_vitro dose_selection Select Initial Low Dose lit_review->dose_selection in_vitro->dose_selection group1 Group 1: Low Dose dose_selection->group1 group2 Group 2: Mid Dose dose_selection->group2 group3 Group 3: High Dose dose_selection->group3 observe Observe for Clinical Signs of Toxicity and Efficacy group1->observe group2->observe group3->observe mtd Determine Maximum Tolerated Dose (MTD) observe->mtd med Determine Minimum Effective Dose (MED) observe->med therapeutic_window Establish Therapeutic Window mtd->therapeutic_window med->therapeutic_window end Proceed to Efficacy Studies therapeutic_window->end

Caption: Workflow for a typical dose-range finding study.

References

  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. Guide for the Care and Use of Laboratory Animals. 8th edition. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

  • Piperidine: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS); 2016. Available from: [Link]

  • Pan, L., et al. Piperidine alkaloids: Human and food animal teratogens. Food and Chemical Toxicology. 2020.
  • Adibah, A. B., & Azzreena, M. A. Toxicity of mitragynine and 7-hydroxymitragynine. In Mitragyna speciosa: A comprehensive review. Springer, Singapore. 2019.
  • Best Practices for Preclinical Dose Range Finding Studies. Altasciences; 2023. Available from: [Link]

  • Pospisil, P., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025.
  • 4 Types of Dose Finding Studies Used in Phase II Clinical Trials. Rho; 2013. Available from: [Link]

  • Khan, I., et al. Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Chemical and Pharmaceutical Research. 2016.
  • Turner, P. V., et al. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Pharmaceutics. 2019.
  • Sousa, J., et al. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences. 2018.
  • Beliaev, A., et al.
  • Zhang, Y., et al.
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  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences. 2024.
  • Al-Ghorbani, M., et al. Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018.
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  • Wang, Y., et al. Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry. 2025.
  • Turner, P. V., et al. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider.
  • Khan, I., et al. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research. 2013.
  • Bakkour, N., et al. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Journal of Medicinal Chemistry. 2017.
  • Rather, R. A., & Bhagat, M. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. 2018.
  • Naseem, H., et al. Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery. 2022.
  • Zohar, S., & O'Quigley, J. How to design a dose-finding study on combined agents: Choice of design and development of R functions. BMC Medical Research Methodology. 2019.
  • Kasuya, Y., et al. The effects of piperidine and its related substances on blood vessels. Japanese Journal of Pharmacology. 1985.
  • Sub-acute Toxicity Studies on a New Piperidine Derivative (HSR-902) in Dogs. The Journal of Toxicological Sciences. 1978.
  • Injections and Dosing. Preclinical Research Unit - UNC School of Medicine. Available from: [Link]

  • Is it ideal to do oral gavage as well as i.p. injection at the same time?. ResearchGate; 2020. Available from: [Link]

  • A Comparison of Intraperitoneal and Oral Gavage Administration in Comet Assay in Mouse Eight Organs. Mutation Research/Genetic Toxicology and Environmental Mutagenesis. 2011.
  • Methods to Intra-Peritoneal and Subcutaneous Administration on Experimental Animals. Journal of Pharmaceutical Sciences and Research. 2020.
  • What is the difference between Intraperitoneal injection and intravenous administration when treating mice?. ResearchGate; 2017. Available from: [Link]

  • A comparison of intraperitoneal injection and oral gavage in the micronucleus test with mitomycin C in mice.
  • Vaugeois, J. M., et al. Effects of repeated administration of N-[1-(2-benzo(b)-thiophenyl)cyclohexy]piperidine and cocaine on locomotor activity in C57BL/6 mice. Behavioural Pharmacology. 1995.
  • Oral gavage vs intraperitoneal injection. Reddit; 2021. Available from: [Link]

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Validation & Comparative

A Predictive Comparative Analysis of a Novel Piperidine Derivative: {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Chemical Entity for Therapeutic Potential

In the landscape of modern drug discovery, the piperidine scaffold stands as a cornerstone, integral to a multitude of approved therapeutics due to its favorable physicochemical properties and versatile biological activities.[1][2] This guide presents a forward-looking comparative analysis of a novel, yet uncharacterized, chemical entity: {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine. In the absence of direct experimental data for this specific molecule, this document serves as a predictive guide for researchers, outlining a scientifically-grounded rationale for its potential biological activities and offering a comparative framework against established drugs.

Our analysis is predicated on a deconstruction of the molecule into its core structural motifs: the piperidine-4-yl-methylamine core and the N-phenoxyacetyl substituent. By examining the known biological effects of these components in existing pharmaceuticals and clinical candidates, we can hypothesize potential mechanisms of action and therapeutic applications for this novel compound. This guide will explore its potential as a modulator of central nervous system (CNS) targets, drawing comparisons with established drugs in the domains of analgesia and neurodegenerative disease. We will also delve into its potential as a metabolic modulator, given the known activities of phenoxyacetic acid derivatives.

Structural and Physicochemical Properties: A Comparative Overview

The foundation of any comparative analysis lies in the fundamental chemical properties of the molecules . The subject of our investigation, this compound, will be compared with two drugs selected for their structural similarities and relevance to our predicted therapeutic areas: Donepezil , a well-known acetylcholinesterase inhibitor containing a piperidine moiety, and Tesaglitazar , a dual PPARα/γ agonist featuring a phenoxyacetic acid-like structure.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol ) Predicted LogP Predicted Solubility
{[1-(Phenoxyacetyl) piperidin-4-yl]methyl}amine Chemical structure of this compoundC14H20N2O2248.321.8Moderately Soluble
Donepezil Chemical structure of DonepezilC24H29NO3379.54.6Sparingly Soluble
Tesaglitazar Chemical structure of TesaglitazarC24H23NO5S453.54.2Poorly Soluble

Note: Predicted values are generated from computational models and should be experimentally verified.

Pharmacodynamic Profile: A Predictive Exploration of Mechanism of Action

The biological activity of this compound is likely to be a composite of the contributions from its constituent parts. Here, we propose two primary hypothetical mechanisms of action and compare them to our selected drugs.

Hypothesis 1: Central Nervous System Modulation - A Potential Analgesic and Nootropic Agent

The N-acyl piperidine scaffold is a common feature in centrally-acting agents, with some derivatives exhibiting analgesic properties.[3][4] Furthermore, the piperidine ring is a key component of Donepezil, a cornerstone in the management of Alzheimer's disease, where it acts as an acetylcholinesterase (AChE) inhibitor.[5]

Predicted Signaling Pathway: Cholinergic Modulation

Compound This compound (Hypothetical) AChE Acetylcholinesterase (AChE) Compound->AChE Inhibition? ACh Acetylcholine (ACh) AChE->ACh Breaks down CholinergicReceptor Cholinergic Receptors ACh->CholinergicReceptor Binds to NeuronalSignaling Enhanced Neuronal Signaling CholinergicReceptor->NeuronalSignaling Activates

Caption: Hypothetical inhibition of AChE by the novel compound.

A comparative analysis with Donepezil would be crucial to ascertain the potential of our novel compound in the context of cognitive enhancement.

Parameter This compound (Hypothetical) Donepezil
Primary Target Acetylcholinesterase (AChE), Opioid Receptors?Acetylcholinesterase (AChE)
Mechanism Potential non-covalent inhibition of AChE active site.Reversible, non-competitive inhibition of AChE.
In Vitro Potency (IC50) To be determined.5.7 nM for human AChE.[6]
Selectivity To be determined (AChE vs. BuChE, opioid receptor subtypes).~1250-fold selective for AChE over BuChE.[6]
Hypothesis 2: Metabolic Regulation - A Potential PPAR Modulator

The phenoxyacetic acid moiety is a known pharmacophore for peroxisome proliferator-activated receptors (PPARs), which are key regulators of glucose and lipid metabolism.[1] This suggests that this compound could exhibit activity at these nuclear receptors.

Predicted Signaling Pathway: PPAR-Mediated Gene Transcription

Compound This compound (Hypothetical) PPAR PPARα/γ Compound->PPAR Binds to? RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to GeneTranscription Gene Transcription PPRE->GeneTranscription Regulates

Caption: Hypothetical activation of PPARs leading to gene transcription.

A comparison with Tesaglitazar, a dual PPARα/γ agonist, would elucidate the potential of our compound in the metabolic disease space.

Parameter This compound (Hypothetical) Tesaglitazar
Primary Target PPARα, PPARγ?PPARα, PPARγ
Mechanism Potential partial or full agonist activity.Dual agonist.
In Vitro Potency (EC50) To be determined.High nanomolar to low micromolar range for both PPARα and PPARγ.
Selectivity To be determined (PPARα vs. PPARγ vs. PPARδ).Balanced dual agonism for PPARα and PPARγ.

Pharmacokinetic Profile: A Predictive Assessment

The pharmacokinetic properties of a drug candidate are critical for its success. Based on the structural features of this compound, we can make some initial predictions.

Parameter This compound (Hypothetical) Donepezil Tesaglitazar
Absorption Likely good oral bioavailability due to moderate lipophilicity and the presence of an amine group.Well absorbed with high oral bioavailability (>90%).Good oral absorption.
Distribution Expected to cross the blood-brain barrier due to its relatively small size and moderate LogP.Widely distributed, including into the CNS.Highly protein-bound.
Metabolism Potential sites of metabolism include N-dealkylation, and aromatic hydroxylation.Extensively metabolized by CYP2D6 and CYP3A4.Metabolized via glucuronidation.
Excretion Likely renal and fecal excretion of metabolites.Primarily renal excretion of metabolites.Primarily fecal excretion.

Experimental Protocols for Validation

To validate the hypotheses presented in this guide, a series of in vitro and in vivo experiments are necessary. The following are high-level protocols for key assays.

In Vitro Target Engagement Assays

Workflow: In Vitro Assay Cascade

Start Compound Synthesis & Purification PrimaryScreening Primary Screening: AChE Inhibition Assay PPARE Luciferase Assay Start->PrimaryScreening DoseResponse Dose-Response & IC50/EC50 Determination PrimaryScreening->DoseResponse Selectivity Selectivity Profiling: BuChE Inhibition PPARE Isotype Specificity DoseResponse->Selectivity ADME In Vitro ADME: Caco-2 Permeability Metabolic Stability Selectivity->ADME Lead Lead Candidate ADME->Lead

Sources

A Comparative Guide to the Structure-Activity Relationship of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The {[1-(phenoxyacetyl)piperidin-4-yl]methyl}amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realms of analgesia and anti-inflammatory medicine. The inherent structural features—a central piperidine ring, a phenoxyacetyl moiety, and a methylamine substituent—offer multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, drawing comparisons with established ligands for relevant biological targets and providing detailed experimental methodologies for their evaluation.

Introduction: The Therapeutic Potential of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs targeting the central nervous system and inflammatory pathways.[1] Its conformational flexibility allows it to interact with a variety of biological targets. When combined with a phenoxyacetyl group, which is found in known anti-inflammatory and analgesic compounds, the resulting scaffold holds significant therapeutic promise.[2][3] The primary biological targets for such analogs are hypothesized to be cyclooxygenase (COX) enzymes and G-protein coupled receptors (GPCRs) involved in pain and inflammation, such as opioid and cannabinoid receptors.

Comparative Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of this compound analogs can be systematically modulated by chemical modifications at three key positions: the phenoxy ring, the acetyl linker, and the piperidine ring itself.

Modifications of the Phenoxy Ring

The electronic and steric properties of substituents on the phenoxy ring play a crucial role in modulating biological activity.

  • Electron-withdrawing and Donating Groups: In related phenoxyacetamide derivatives, the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic ring has been shown to enhance anti-inflammatory and analgesic activities.[2][3] For instance, a chloro or bromo substituent at the para-position of the phenoxy ring in related nicotinohydrazide derivatives led to potent COX-2 inhibition.[4] Conversely, electron-donating groups may alter the binding mode and selectivity.

  • Steric Hindrance: The size and position of substituents can influence the orientation of the molecule within the binding pocket of the target protein. Bulky substituents may either enhance binding through favorable van der Waals interactions or cause steric hindrance, thereby reducing affinity.

The Role of the Acetyl Linker and Amine Group

The phenoxyacetyl moiety is a key pharmacophore. The nature of the linker and the terminal amine are critical for activity.

  • Amide versus Amine: The this compound core contains a tertiary amine within the piperidine ring and a primary amine at the methylamine substituent. The basicity of these nitrogens is crucial for forming ionic interactions with acidic residues in target proteins, such as the aspartate residue in the binding pocket of opioid receptors.[5][6]

  • Linker Flexibility: The length and rigidity of the linker between the phenoxy group and the piperidine nitrogen can impact the molecule's ability to adopt the optimal conformation for binding.

Piperidine Ring Substitutions

Modifications to the piperidine ring can significantly affect the affinity and selectivity of the analogs for their biological targets.

  • N-Acyl Group: The phenoxyacetyl group on the piperidine nitrogen is a critical determinant of activity. In the context of opioid receptor ligands, the nature of the N-acyl or N-alkyl substituent is known to differentiate between agonist and antagonist activity.[7]

  • 4-Position Substituent: The methyl}amine group at the 4-position of the piperidine ring is a key interaction motif. In many known opioid and cannabinoid receptor ligands, a substituent at this position is crucial for high-affinity binding.[8][9] Altering the length and nature of this substituent can modulate potency and selectivity.

Potential Biological Targets and Comparative Ligands

Based on the structural features of the this compound scaffold, several biological targets are plausible. This section compares the scaffold to known ligands for these targets.

Cyclooxygenase (COX) Enzymes

The phenoxyacetyl moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs) that target COX-1 and COX-2.[10]

  • Comparison with Known COX Inhibitors: Many selective COX-2 inhibitors feature a central heterocyclic ring with vicinal aromatic substituents. The this compound scaffold shares some of these characteristics, with the phenoxy group potentially occupying the hydrophobic side pocket of the COX-2 active site. The potency of related phenoxyacetamide derivatives against COX enzymes has been demonstrated.[2][3]

Opioid Receptors

The 4-substituted piperidine core is a classic feature of potent opioid analgesics, such as fentanyl and its analogs.[5][6]

  • Comparison with Fentanyl Analogs: Fentanyl and its derivatives possess a 4-anilidopiperidine core. The this compound scaffold can be viewed as a bioisostere, where the anilido group is replaced by a methyl}amine and the N-phenethyl group is replaced by a phenoxyacetyl group. The basic nitrogen of the piperidine ring is essential for the characteristic salt bridge with Asp147 in the mu-opioid receptor.[5][6]

Cannabinoid Receptors

Cannabinoid receptor (CB1 and CB2) ligands also frequently incorporate a piperidine or similar heterocyclic core.

  • Comparison with CB1/CB2 Ligands: Many CB1 and CB2 receptor antagonists feature a carboxamide group attached to a piperidine or pyrazole ring.[8] The phenoxyacetyl group in the topic scaffold could potentially engage in similar hydrogen bonding and hydrophobic interactions within the cannabinoid receptor binding pockets.

Experimental Protocols

To elucidate the SAR of this compound analogs, a series of in vitro and in vivo assays are essential.

In Vitro Binding Assays

Objective: To determine the binding affinity of the synthesized analogs for their putative biological targets (e.g., COX-1/COX-2, opioid receptors, cannabinoid receptors).

Methodology: Radioligand Competition Assay

  • Preparation of Cell Membranes: Prepare cell membranes from cell lines overexpressing the target receptor (e.g., CHO-K1 cells for opioid receptors) or purified enzymes (for COX).

  • Incubation: Incubate the membranes or purified enzyme with a known radioligand (e.g., [³H]DAMGO for mu-opioid receptor, [³H]CP55,940 for cannabinoid receptors) and varying concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the analogs at their target receptors.

Methodology: [³⁵S]GTPγS Binding Assay (for GPCRs)

  • Membrane Preparation: Use cell membranes expressing the GPCR of interest.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Stimulation: For antagonist activity determination, include a known agonist at a fixed concentration.

  • Separation and Quantification: Separate bound from free [³⁵S]GTPγS by filtration and quantify using a scintillation counter.

  • Data Analysis: Plot the stimulated binding as a function of the test compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Methodology: COX Inhibitor Screening Assay

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Incubation: Pre-incubate the enzyme with the test compound.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Detection: Measure the production of prostaglandin PGG₂ using a colorimetric or fluorometric method.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values.

In Vivo Analgesic and Anti-inflammatory Assays

Objective: To evaluate the therapeutic efficacy of the lead compounds in animal models of pain and inflammation.

Methodology: Hot Plate Test (Analgesia)

  • Animal Acclimatization: Acclimatize mice or rats to the hot plate apparatus (maintained at 55 ± 0.5 °C).

  • Baseline Measurement: Measure the baseline latency for the animal to lick its paw or jump.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, oral).

  • Post-treatment Measurement: Measure the reaction latency at various time points after compound administration.

  • Data Analysis: Calculate the maximum possible analgesic effect (% MPE) and compare it with a standard drug (e.g., morphine).

Methodology: Carrageenan-Induced Paw Edema (Anti-inflammation)

  • Paw Volume Measurement: Measure the initial paw volume of rats using a plethysmometer.

  • Compound Administration: Administer the test compound orally or intraperitoneally.

  • Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each compound compared to the control group.

Data Presentation

Table 1: Hypothetical In Vitro Binding Affinities (Ki, nM) of this compound Analogs

Compound IDR (Phenoxy Substituent)COX-1 Ki (nM)COX-2 Ki (nM)µ-Opioid Ki (nM)κ-Opioid Ki (nM)δ-Opioid Ki (nM)CB1 Ki (nM)CB2 Ki (nM)
1a H>10008502501500800>1000>1000
1b 4-Cl800150120900500>1000>1000
1c 4-Br75095100850450>1000>1000
1d 4-NO₂9502003001800950>1000>1000
1e 4-OCH₃>1000>100045025001200>1000>1000

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for this class of compounds could be organized.

Visualization of Key Concepts

SAR_Logic cluster_scaffold Core Scaffold: this compound cluster_modifications Structural Modifications cluster_targets Potential Biological Targets cluster_activities Biological Activities Scaffold Core Scaffold Phenoxy Phenoxy Ring (R Substituents) Scaffold->Phenoxy Modulate Selectivity & Potency Piperidine Piperidine Ring (N-Acyl, 4-Substituent) Scaffold->Piperidine Influence Affinity & Efficacy Linker Amine/Linker Scaffold->Linker Affect Binding Conformation COX COX-1 / COX-2 Phenoxy->COX Opioid Opioid Receptors (µ, δ, κ) Piperidine->Opioid Cannabinoid Cannabinoid Receptors (CB1, CB2) Piperidine->Cannabinoid AntiInflammatory Anti-inflammatory Activity COX->AntiInflammatory Analgesic Analgesic Activity Opioid->Analgesic Cannabinoid->Analgesic

Caption: SAR logic for this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Synthesis Synthesize Analogs Binding Binding Assays (Ki determination) Synthesis->Binding Functional Functional Assays (EC50/IC50 determination) Binding->Functional Analgesia Analgesic Models (e.g., Hot Plate) Functional->Analgesia Inflammation Inflammation Models (e.g., Paw Edema) Functional->Inflammation Optimization SAR Analysis & Lead Optimization Analgesia->Optimization Inflammation->Optimization Optimization->Synthesis

Caption: Experimental workflow for SAR studies.

Conclusion

The this compound scaffold holds considerable promise for the development of novel analgesic and anti-inflammatory agents. The SAR of this class of compounds is complex, with modifications to the phenoxy ring, the piperidine core, and the connecting linker all playing significant roles in determining biological activity and target selectivity. Future research should focus on the systematic exploration of these modifications, guided by the robust experimental protocols outlined in this guide. A thorough understanding of the SAR will be critical in optimizing the potency, selectivity, and pharmacokinetic properties of these promising compounds, ultimately leading to the identification of clinical candidates with improved therapeutic profiles.

References

  • Muccioli, G. G. (2010). CB2 receptor antagonists: a new class of anti-inflammatory and anti-nociceptive agents?. Current medicinal chemistry, 17(14), 1334–1343.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. (2025).
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE.
  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PubMed Central.
  • Alkyl-Substituted (α-Piperazinylbenzyl)benzamides as Novel, Highly Selective δ Opioid Receptor Agonists. (n.d.). Sci-Hub.
  • [PDF] Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | Semantic Scholar. (n.d.).
  • Anti-inflammatory, antioxidant and analgesic amides. (n.d.). PubMed.
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  • Herbal Compounds and Toxins Modulating TRP Channels. (n.d.). PubMed Central.
  • Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)
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  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014).
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  • Anti-inflammatory, Antioxidant and Analgesic Amides | Request PDF. (2025).
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  • Piperine inhibits PMA-induced cyclooxygenase-2 expression through downregulating NF-κB, C/EBP and AP-1 signaling pathways in murine macrophages. (n.d.). PubMed.
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Comparative In Vitro Efficacy of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine: A Cross-Validation Guide for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro cross-validation of the novel compound, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine. We will explore its cytotoxic and apoptotic effects across a panel of well-characterized cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind the chosen methodologies. Our objective is to present a robust, self-validating system for assessing the compound's therapeutic potential.

Introduction: Rationale for Cross-Validation

The initial stages of drug discovery hinge on the reliable in vitro characterization of a compound's activity. A single cell line can provide a skewed perspective due to its unique genetic landscape. Therefore, cross-validation across multiple, diverse cell lines is not merely a suggestion but a critical step to ascertain the broader applicability and potential tumor-type specificity of a therapeutic candidate.[1][2][3] In this guide, we hypothesize that this compound may exert its effects through the inhibition of a key pro-survival signaling pathway, such as PI3K/Akt, a common dysregulated pathway in many cancers. To test this hypothesis, we have selected a panel of cell lines with varying genetic backgrounds to provide a comprehensive and objective assessment of the compound's performance.

Experimental Design: A Multi-faceted Approach

Our cross-validation strategy is built on three pillars of in vitro analysis: assessing cytotoxicity, quantifying apoptosis, and confirming target engagement. This multi-pronged approach ensures a thorough understanding of the compound's cellular effects.

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation Cell_Line_Panel Select Diverse Cancer Cell Lines CCK8_Assay Cell Viability Assay (CCK-8) Determine IC50 Values Cell_Line_Panel->CCK8_Assay Treat with Compound Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) CCK8_Assay->Apoptosis_Assay Based on IC50 Target_Engagement Target Engagement Assay (Hypothetical Kinase Assay) CCK8_Assay->Target_Engagement Based on IC50 Data_Analysis Comparative Analysis of IC50, Apoptosis Rates, and Target Inhibition Apoptosis_Assay->Data_Analysis Target_Engagement->Data_Analysis Apoptosis_Assay_Logic cluster_0 Staining cluster_1 Flow Cytometry Analysis Start Cell Population AnnexinV Annexin V-FITC Start->AnnexinV PI Propidium Iodide (PI) Start->PI Healthy Healthy Cells (Annexin V-, PI-) Start->Healthy Early_Apoptosis Early Apoptotic Cells (Annexin V+, PI-) AnnexinV->Early_Apoptosis Late_Apoptosis Late Apoptotic/Necrotic Cells (Annexin V+, PI+) AnnexinV->Late_Apoptosis PI->Late_Apoptosis Necrotic Necrotic Cells (Annexin V-, PI+) PI->Necrotic

Caption: Logic diagram for differentiating cell populations via Annexin V/PI staining.

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash twice with cold PBS. [4]3. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. [5][6]4. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. [6]6. Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry. [6]

Target Engagement: In Vitro Kinase Assay (Hypothetical)

To validate our hypothesis that this compound targets a specific kinase (e.g., Akt), a direct enzymatic assay is necessary. [7][8][9]This confirms that the compound interacts with its intended molecular target. [10][11] Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant active Akt kinase, a suitable substrate (e.g., GSK3β), and ATP in a kinase buffer.

  • Compound Addition: Add varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate (e.g., a phospho-specific antibody in an ELISA-based format or a luminescence-based ATP detection reagent).

  • Measurement: Quantify the signal using a plate reader. The signal will be inversely proportional to the kinase inhibitory activity of the compound.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for objective comparison.

Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

Cell LineIC50 of this compound (µM)
MCF-75.2 ± 0.6
A5498.9 ± 1.1
U-87 MG12.5 ± 1.5

Hypothetical data presented as mean ± standard deviation from three independent experiments.

Interpretation: The lower IC50 value in MCF-7 cells suggests a higher sensitivity of this cell line to the compound compared to A549 and U-87 MG cells.

Apoptosis Data

Quantification of apoptotic cells provides insight into the mechanism of cell death.

Cell Line% Apoptotic Cells (Annexin V+) after 24h Treatment with IC50 Concentration
Control
MCF-74.1 ± 0.5
A5493.8 ± 0.4
U-87 MG5.2 ± 0.7
Treated
MCF-745.3 ± 3.2
A54938.7 ± 2.9
U-87 MG30.1 ± 2.5

Hypothetical data presented as mean ± standard deviation.

Interpretation: The significant increase in the percentage of apoptotic cells upon treatment confirms that this compound induces programmed cell death. The effect is most pronounced in the MCF-7 cell line, correlating with the cytotoxicity data.

Target Engagement Data

Direct measurement of target inhibition validates the proposed mechanism of action.

Compound Concentration (µM)% Akt Kinase Inhibition
0.115.6 ± 2.1
148.2 ± 4.5
1089.7 ± 5.3
10098.1 ± 1.2

Hypothetical data showing a dose-dependent inhibition of the target kinase.

Interpretation: The data demonstrates a direct and potent inhibition of the hypothetical target kinase, Akt, by this compound, with an estimated IC50 in the low micromolar range.

Conclusion

This guide outlines a robust and logical workflow for the in vitro cross-validation of this compound. By employing a diverse panel of cell lines and a multi-faceted assay approach, we can gain a comprehensive understanding of the compound's efficacy and mechanism of action. The hypothetical data presented herein suggests that this compound is a promising anti-cancer agent that induces apoptosis, potentially through the inhibition of the PI3K/Akt signaling pathway. Further investigation into its off-target effects and in vivo efficacy is warranted.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Das, S., & Kumar, R. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(1), e2099.
  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. protocols.io. [Link]

  • Selvita. (2023, December 8). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Scott, A. D., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(24), 17799-17822.
  • Erlanson, D. A. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 64(24), 17799-17822.
  • Wang, L., et al. (2014). In vitro human cell line models to predict clinical response to anticancer drugs. Pharmacogenomics, 15(1), 83-97.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]

  • Kaur, G., & Dufour, J. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384.
  • AACR Journals. (2014). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]

Sources

Comparing the efficacy of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine vs other piperidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Efficacy Analysis of N-Acyl-4-Aminomethylpiperidines as Mu-Opioid Receptor Modulators

This guide provides a comprehensive comparison of the potential efficacy of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine against other structurally related piperidine analogs. The analysis is framed within the context of mu-opioid receptor (MOR) modulation, a prominent therapeutic area for this chemical scaffold. The content herein is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by established experimental frameworks and structure-activity relationship (SAR) principles.

Introduction: The Piperidine Scaffold in Opioid Research

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for targeting complex receptors. One of the most significant applications of the piperidine core is in the development of ligands for G-protein coupled receptors (GPCRs), particularly the mu-opioid receptor (MOR).[3][4] The MOR is the primary target for the most potent analgesic drugs, such as morphine and fentanyl.

The N-substituted-4-(aminomethyl)piperidine framework, as exemplified by this compound, represents a class of compounds with significant potential for MOR modulation. The efficacy of these compounds is critically dependent on the nature of the substituent on the piperidine nitrogen. This guide will dissect the structural components of this class, compare the titular compound to logical analogs, and provide the detailed experimental methodologies required for a rigorous head-to-head efficacy evaluation.

Lead Compound Profile: this compound

This compound (herein referred to as PPA-1 ) is a novel chemical entity. A thorough literature search reveals no publicly available data on its synthesis or biological activity. Therefore, it serves as an ideal starting point for a de novo investigation. Its structure consists of three key pharmacophoric elements:

  • A 4-(aminomethyl)piperidine core: Provides the basic nitrogen center, which is often protonated at physiological pH and is crucial for interaction with the anionic aspartate residue in the MOR binding pocket.

  • An N-acetyl amide linker: The carbonyl group can act as a hydrogen bond acceptor, influencing binding orientation and affinity.

  • A terminal phenoxy group: This lipophilic group can engage in hydrophobic or aromatic stacking interactions within the receptor pocket.

The central scientific question is how these elements combine to determine binding affinity and functional efficacy at the MOR and how modifications to these elements will alter the pharmacological profile.

Comparative Piperidine Analogs

To understand the potential of PPA-1 , we propose a comparative analysis against a series of logically designed analogs (PPA-2 to PPA-4 ). These analogs are selected to probe the structure-activity relationships (SAR) of the N-acyl substituent, a common strategy in medicinal chemistry to optimize potency and selectivity.[5][6]

  • PPA-2: N-(Phenylacetyl) Analog: Replaces the phenoxy ether linkage with a methylene group. This modification alters the geometry and electronics of the linker, testing the importance of the ether oxygen.

  • PPA-3: N-(4-Chlorophenoxyacetyl) Analog: Introduces an electron-withdrawing group to the para-position of the phenyl ring. This probes the sensitivity of the binding pocket to electronic changes and provides an additional point of potential interaction.

  • PPA-4: N-(1-Naphthoxyacetyl) Analog: Expands the aromatic system from a phenyl to a naphthyl group. This tests the spatial tolerance of the hydrophobic sub-pocket that accommodates the terminal aromatic ring.

These specific analogs provide a focused library to systematically evaluate the contribution of the N-acyl group to overall efficacy.

Methodologies for Efficacy Determination

A comprehensive assessment of a compound's efficacy as a MOR modulator requires a multi-tiered experimental approach, progressing from target engagement to cellular functional response.

Tier 1: Target Binding Affinity (Ki)

The initial step is to determine if the compounds physically bind to the MOR. This is achieved using a competitive radioligand binding assay, which measures the affinity (expressed as the inhibition constant, Ki) of a test compound by quantifying its ability to displace a known high-affinity radiolabeled ligand.[7][8]

  • Receptor Source Preparation: Utilize cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably overexpressing the human mu-opioid receptor (hMOR).[7]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]-DAMGO (a potent and selective MOR peptide agonist) at a final concentration near its dissociation constant (Kd), typically 0.5-2 nM.[7][8]

    • Test Compounds: Prepare 10 mM stock solutions in DMSO, followed by serial dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).

  • Assay Procedure:

    • In a 96-well plate, combine hMOR membranes (10-20 µg protein), [³H]-DAMGO, and varying concentrations of the test compound in a final volume of 200 µL.[8]

    • Define Total Binding wells (membranes + radioligand) and Non-Specific Binding (NSB) wells (membranes + radioligand + a saturating concentration of a non-labeled ligand, e.g., 10 µM Naloxone).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[8]

  • Termination and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), trapping the membrane-bound radioligand.[8]

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting NSB from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis P1 Prepare hMOR Membranes A1 Combine Membranes, [3H]-DAMGO, & Compound in 96-well Plate P1->A1 P2 Prepare [3H]-DAMGO & Test Compounds P2->A1 A2 Incubate at RT (60-120 min) A1->A2 D1 Vacuum Filtration on GF/C Plate A2->D1 D2 Wash Filters D1->D2 D3 Scintillation Counting D2->D3 D4 Calculate Ki via Cheng-Prusoff D3->D4

Caption: Workflow for MOR Competitive Binding Assay.

Tier 2: Functional Efficacy (EC50 & Emax)

Binding affinity does not equate to functional activity. A compound can be a binder but act as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist. Functional assays are required to determine the compound's efficacy. The [³⁵S]GTPγS binding assay is a classic method that directly measures the first step in G-protein activation following receptor stimulation.[9][10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • GDP: Add Guanosine 5'-diphosphate to the assay buffer at a final concentration of 10-30 µM to promote the GDP-bound inactive state of the G-protein.

    • Radioligand: [³⁵S]GTPγS at a final concentration of 0.05-0.5 nM.[10]

    • Test Compounds: Prepare serial dilutions as in the binding assay.

  • Assay Procedure:

    • In a 96-well plate, add hMOR membranes (5-10 µg protein), GDP-containing assay buffer, and varying concentrations of the test compound.

    • Pre-incubate for 15-30 minutes at room temperature.[10]

    • Initiate the reaction by adding [³⁵S]GTPγS to all wells.

    • Incubate at 30°C for 30-60 minutes with gentle agitation.[10]

  • Termination and Detection:

    • Terminate the reaction by rapid vacuum filtration through a GF/C filter plate.

    • Wash filters with ice-cold buffer and quantify radioactivity via scintillation counting, as described previously.

  • Data Analysis:

    • Plot the stimulated [³⁵S]GTPγS binding (in counts per minute or as a percentage of the response of a standard full agonist like DAMGO) against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (maximal efficacy relative to a full agonist).

G cluster_pathway MOR Signaling Cascade cluster_assay [35S]GTPγS Assay Measures This Step Agonist Agonist (e.g., PPA-1) MOR MOR (GPCR) Agonist->MOR Binds G_protein Gαi(GDP) Gβγ MOR->G_protein Activates G_protein_active Gαi(GTP) Gβγ G_protein->G_protein_active GDP/GTP Exchange Assay_Step [35S]GTPγS incorporation G_protein->Assay_Step measures AdenylylCyclase Adenylyl Cyclase G_protein_active->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP

Caption: MOR G-protein activation and the point of measurement for the GTPγS assay.

Comparative Efficacy Data Summary

The following table summarizes hypothetical, yet plausible, in vitro data for our compound series, based on established SAR principles for opioid ligands.[3][6] This data serves as a framework for interpreting the structural modifications.

Compound IDN-Acyl SubstituentBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % of DAMGO)
PPA-1 Phenoxyacetyl25.4112.585% (Partial Agonist)
PPA-2 Phenylacetyl48.2250.180% (Partial Agonist)
PPA-3 4-Chlorophenoxyacetyl8.935.695% (Near Full Agonist)
PPA-4 1-Naphthoxyacetyl150.7>100045% (Weak Partial Agonist)

Structure-Activity Relationship (SAR) Analysis

The hypothetical data allows for a clear SAR analysis:

  • Ether Linkage is Favorable: Comparing PPA-1 to PPA-2 , the presence of the phenoxy ether oxygen appears beneficial for both binding affinity and functional potency. This suggests the oxygen may act as a hydrogen bond acceptor or help to correctly orient the phenyl ring in the binding pocket.

  • Electronic Effects are Significant: The addition of a para-chloro group in PPA-3 dramatically improves both affinity and potency. This is a common observation where an electron-withdrawing group can engage in favorable halogen bonding or other specific interactions within the receptor, leading to enhanced activity.[11] The increased efficacy suggests this modification promotes a more active receptor conformation.

  • Steric Bulk is Detrimental: The larger naphthyl group of PPA-4 results in a significant loss of affinity and potency. This indicates that the hydrophobic sub-pocket of the MOR that accommodates this part of the molecule has strict size limitations. The bulky group likely causes a steric clash, preventing optimal binding and receptor activation.

Caption: Structure-Activity Relationship (SAR) summary for the N-acyl analogs.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the efficacy of this compound (PPA-1 ) and its analogs as MOR modulators. While PPA-1 itself may serve as a promising starting point, our SAR analysis, based on plausible data, suggests that analogs can be readily designed to improve its pharmacological profile. Specifically, the exploration of electronic modifications on the terminal phenyl ring, as seen in PPA-3 , appears to be the most promising strategy for enhancing both binding affinity and functional agonist efficacy. Conversely, increasing steric bulk is likely to be unproductive.

The next logical steps for a drug discovery program would be:

  • Synthesize PPA-1 through PPA-4 .

  • Perform the in vitro binding and functional assays as described to validate these hypotheses.

  • Expand the library to further probe the electronics and sterics of the phenoxyacetyl group.

  • Advance the most potent and efficacious compounds to further assays, such as cAMP inhibition and β-arrestin recruitment, to investigate potential signaling bias, followed by in vivo studies for analgesia and side-effect profiling.

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In silico docking comparison of phenoxyacetyl piperidines against target proteins

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Docking Comparison of Phenoxyacetyl Piperidines Against Key Alzheimer's Disease Target Proteins

This guide provides a comprehensive, field-proven methodology for the in silico evaluation of phenoxyacetyl piperidine derivatives against two critical protein targets implicated in Alzheimer's disease: Acetylcholinesterase (AChE) and Beta-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1). We will move beyond a simple protocol listing to explain the causality behind each experimental choice, ensuring a robust and self-validating workflow for researchers, scientists, and drug development professionals.

Introduction: The Rationale for In Silico Screening

The drug discovery pipeline is a long and costly endeavor, with high attrition rates for candidate molecules.[1] Early-stage computational, or in silico, methods such as molecular docking have become indispensable for rapidly screening large libraries of compounds against a biological target, predicting their binding affinity and interaction modes.[1][2][3][4] This allows for the prioritization of molecules with the highest potential for success before committing to expensive and time-consuming synthesis and in vitro testing.[5]

The phenoxyacetyl piperidine scaffold is a promising heterocyclic structure in medicinal chemistry, with derivatives showing potential as neuroprotective agents.[6][7] This guide uses this scaffold as a case study to demonstrate a comparative docking analysis against two key targets in Alzheimer's disease, a multifactorial neurodegenerative disorder.[8][9]

Target Selection: A Dual Approach to Alzheimer's Pathology

Choosing the right protein target is fundamental. For this guide, we have selected two well-validated enzymes that represent distinct, yet crucial, pathological pathways in Alzheimer's disease.

  • Acetylcholinesterase (AChE): This enzyme is central to the "cholinergic hypothesis" of Alzheimer's. It degrades the neurotransmitter acetylcholine, and a deficit in cholinergic signaling is a consistent finding in patients, leading to cognitive decline.[8][10] Inhibiting AChE increases acetylcholine levels, offering symptomatic relief.[11] Furthermore, AChE has been implicated in the aggregation of β-amyloid plaques, making it a multifaceted target.[11][12]

  • Beta-site APP Cleaving Enzyme 1 (BACE1): This aspartic protease is the rate-limiting enzyme in the production of amyloid-beta (Aβ) peptides, the primary component of the amyloid plaques that are a hallmark of Alzheimer's.[13][14][15] The "amyloid cascade hypothesis" posits that the accumulation of Aβ triggers a cascade of events leading to neuronal death.[13][15] Therefore, inhibiting BACE1 is a disease-modifying strategy aimed at reducing the production of toxic Aβ peptides.[16]

By comparing our candidate compounds against both AChE and BACE1, we can not only assess their potential efficacy but also their selectivity, a critical factor in drug design.

cluster_Amyloid Amyloid Cascade Hypothesis cluster_Cholinergic Cholinergic Hypothesis APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 β-cleavage gamma_secretase γ-Secretase BACE1->gamma_secretase Sequential Cleavage Abeta Amyloid-Beta (Aβ) Peptide gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques Aggregation Neurotoxicity Neurotoxicity & Neuronal Death Plaques->Neurotoxicity ACh Acetylcholine (ACh) (Neurotransmitter) AChE AChE ACh->AChE Hydrolysis Synapse Impaired Synaptic Transmission Choline Choline + Acetate AChE->Choline Cognition Cognitive Deficits Synapse->Cognition

Figure 1: Simplified signaling pathways showing the roles of BACE1 and AChE in Alzheimer's disease.

The In Silico Docking Workflow: A Step-by-Step Protocol

This section details a rigorous, reproducible workflow for preparing ligands and proteins, performing the docking simulation, and analyzing the results. We will reference the use of common, often open-access, software such as PyRx (which integrates AutoDock Vina), UCSF Chimera, and online databases.[17][18][19]

cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Validation p1 a. Ligand Preparation (PubChem) - 2D to 3D Conversion - Energy Minimization d1 Define Search Space (Grid Box Generation) p1->d1 p2 b. Protein Preparation (RCSB PDB) - Remove Water/Heteroatoms - Add Hydrogens & Charges p2->d1 d2 Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 Input Files a1 a. Binding Affinity (Scoring Function) d2->a1 Output Docking Log a2 b. Binding Pose & Interactions (Hydrogen Bonds, etc.) a1->a2 Rank Poses a3 c. In Silico ADMET (BBB Penetration) a2->a3 Prioritize Hits

Figure 2: A comprehensive workflow for molecular docking experiments.

Protocol 1: Ligand and Protein Preparation

Causality: The foundational principle here is "garbage in, garbage out." The accuracy of a docking simulation is critically dependent on the quality of the input structures. Ligands must be in a low-energy, 3D conformation, and proteins must be "cleaned" to remove non-essential molecules and prepared for the force field used by the docking software.[20][21][22]

A. Ligand Preparation

  • Obtain Ligand Structure: Download the 2D structures of your phenoxyacetyl piperidine derivatives from a chemical database like PubChem.

  • 2D to 3D Conversion: Use a tool like the Open Babel module within PyRx to convert the 2D structure into a 3D conformation.[23]

  • Energy Minimization: This is a crucial step. The initial 3D structure is not necessarily at its most stable energetic state. Perform energy minimization using a suitable force field (e.g., UFF) to obtain a low-energy conformer. This provides a more realistic representation of the ligand.[23]

  • File Format Conversion: Convert the prepared ligand file to the required format for the docking software, such as PDBQT for AutoDock Vina.[23]

B. Protein Preparation

  • Obtain Protein Structure: Download the crystal structures of your target proteins from the RCSB Protein Data Bank (PDB). For this guide, we will use PDB IDs: 4M0F (Human AChE) and 2ZJE (Human BACE1).

  • Clean the Structure: Using software like UCSF Chimera or Biovia Discovery Studio Visualizer, remove all non-essential components from the PDB file. This includes water molecules, co-crystallized ligands, and any additional protein chains if the biological unit is a monomer.[19][22][24][25] The goal is to isolate the target protein chain.

  • Add Hydrogens and Charges: Crystal structures often lack hydrogen atoms. Add polar hydrogens to the protein structure. Assign partial charges (e.g., Gasteiger charges) as required by the docking program's scoring function.[21][22]

  • File Format Conversion: Save the prepared protein as a PDBQT file, making it a rigid macromolecule ready for docking.[19]

Protocol 2: Docking Simulation with AutoDock Vina (via PyRx)

Causality: The docking algorithm systematically searches for the best possible binding poses of the flexible ligand within a defined rigid receptor binding site. A scoring function then estimates the binding affinity for each pose, allowing for a quantitative comparison.

  • Load Molecules: Load the prepared PDBQT files for the ligand and macromolecule into the PyRx workspace.[26]

  • Define the Binding Site (Grid Box): This is the most critical step for site-specific docking. The "grid box" defines the three-dimensional space where the algorithm will search for binding poses. To ensure accuracy, the grid box should be centered on the known active site of the enzyme. This information can be obtained from the original PDB entry (by observing the position of the co-crystallized ligand) or from published literature.[26][27] The size of the box should be large enough to accommodate the entire ligand in various orientations.

  • Initiate Docking: Select the prepared ligand and protein and start the AutoDock Vina wizard. Vina will exhaustively sample ligand conformations within the grid box and rank them based on its scoring function.[23]

  • Protocol Validation (Self-Validation): Before docking your novel compounds, perform a re-docking experiment. This involves docking the original co-crystallized ligand (which was removed during protein preparation) back into the active site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (typically <2.0 Å) between the docked pose and the original crystal pose, validates that your docking parameters and grid box definition are accurate.[28]

Comparative Analysis and Data Interpretation

The output of a docking run is a set of binding poses for each ligand, ranked by their binding affinity score, typically expressed in kcal/mol.[29]

Interpreting Binding Affinity:

  • The binding affinity is an estimate of the Gibbs free energy of binding (ΔG).[28]

  • A more negative score indicates a stronger, more favorable binding interaction.[30][31]

  • Values below -10 kcal/mol are generally considered to indicate strong interactions.[30]

Analyzing Binding Interactions: Beyond the score, it is essential to visualize the top-ranked binding pose. Using software like Biovia Discovery Studio Visualizer, analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include:

  • Hydrogen Bonds: Strong, directional interactions that are critical for binding specificity.[28]

  • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

  • Pi-Stacking: Interactions involving aromatic rings.

Let's consider a hypothetical comparison of two phenoxyacetyl piperidine derivatives against our target proteins.

Table 1: Hypothetical Docking Results and ADMET Prediction

CompoundTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted BBB Permeation
Compound A AChE-11.2TRP84, TYR130, PHE330High
BACE1-7.8ASP32, GLY230, THR232High
Compound B AChE-8.5TYR130, PHE330High
BACE1-10.5ASP32, ASP228, GLY230High
Donepezil AChE-11.8TRP84, TYR130, PHE330High
(Control)

Interpretation:

  • Compound A shows a strong binding affinity and high selectivity for AChE, with a score (-11.2 kcal/mol) comparable to the known AChE inhibitor, Donepezil. Its interaction with key residues in the AChE active site (like TRP84) further supports its potential as an AChE inhibitor.

  • Compound B demonstrates a strong preference for BACE1, with a binding affinity of -10.5 kcal/mol. Its interactions with the catalytic dyad residues (ASP32, ASP228) of BACE1 suggest a potent inhibitory mechanism.

  • This comparative analysis allows us to classify Compound A as a promising lead for a symptomatic (cholinergic) therapy and Compound B as a lead for a disease-modifying (anti-amyloid) therapy.

The Imperative of In Silico ADMET Prediction

A high binding affinity is meaningless if the drug cannot reach its target in the body. For CNS disorders like Alzheimer's, the single greatest challenge is crossing the Blood-Brain Barrier (BBB).[32][33][34][35][36] Therefore, an essential subsequent step is the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

Numerous open-access web servers (e.g., SwissADME, pkCSM) can predict properties like BBB permeation, gastrointestinal absorption, and potential toxicity based on the ligand's chemical structure.[5][37] As shown in Table 1, both hypothetical compounds are predicted to have high BBB permeation, making them viable candidates for CNS drug development. This early-stage filtering prevents the pursuit of compounds that are destined to fail due to poor pharmacokinetic properties.[2]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the comparative in silico docking of phenoxyacetyl piperidine derivatives against AChE and BACE1. By integrating careful preparation, validated docking protocols, multi-faceted analysis of results, and crucial ADMET prediction, researchers can efficiently identify and prioritize promising lead candidates for neurodegenerative diseases.

The results from such in silico studies form a strong foundation for the next stages of drug discovery, guiding the chemical synthesis of the most promising compounds and their subsequent validation through in vitro enzymatic assays and cell-based models.

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  • Kumar, V., et al. (2026). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC - PubMed Central. [Link]

  • Adewumi, T., et al. (2023). Illustrated Procedure to Perform Molecular Docking Using PyRx and Biovia Discovery Studio Visualizer: A Case Study of 10kt With. Thomas Adewumi University. [Link]

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A Guide to the Stereoselective Analysis of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine and its Enantiomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and capacity to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1] Within this important class of compounds, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine presents a compelling case for the critical examination of stereochemistry in drug development. The presence of a chiral center in this molecule necessitates a thorough investigation of its individual enantiomers, as they are likely to exhibit distinct pharmacological and toxicological profiles.

This guide provides a comprehensive head-to-head comparison of the racemic mixture of this compound and its resolved enantiomers. We will delve into the synthetic and analytical methodologies for their separation, and explore the potential implications of their stereochemistry on biological activity, supported by established principles and experimental data from analogous piperidine derivatives.

The Significance of Chirality in Piperidine-Based Drug Candidates

Chiral drugs have garnered increasing attention due to their precise fit with biological targets such as proteins and nucleic acids.[2] The introduction of a chiral center into a molecule can significantly influence its druggability.[2] For piperidine derivatives, chirality can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce off-target toxicities.[2] It is a well-established principle that enantiomers of a chiral drug can exhibit substantial differences in their biological effects. One enantiomer may be responsible for the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

Synthesis and Chiral Resolution

A plausible synthetic route to racemic this compound can be envisioned starting from 4-piperidone. The synthesis would likely involve a multi-step process, including the introduction of the phenoxyacetyl group and the formation of the aminomethyl side chain.

The resolution of the resulting racemic mixture into its constituent enantiomers is a critical step in the drug development process. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used and effective method for enantioseparation.[3][4] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly versatile for this purpose.[5]

Experimental Protocol: Chiral HPLC Separation

The following is a general protocol for the chiral separation of piperidine enantiomers, which can be adapted for this compound.

Objective: To resolve the racemic mixture of this compound into its individual enantiomers.

Materials:

  • Racemic this compound

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Basic additive (e.g., diethylamine, DEA)

  • Chiral HPLC column (e.g., cellulose or amylose-based CSP)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the racemic mixture in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar solvent (e.g., isopropanol or ethanol). The addition of a small amount of a basic additive like DEA is often crucial for achieving good peak shape and resolution for basic compounds like amines.[5] A typical starting mobile phase could be n-hexane/isopropanol/DEA (80:20:0.1, v/v/v).

  • Chromatographic Conditions:

    • Column: A cellulose or amylose-based CSP (e.g., Lux Cellulose-1 or Chiralcel OD-H).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Temperature: Ambient.

  • Injection and Analysis: Inject the sample onto the column and monitor the elution profile. The two enantiomers should elute as separate peaks.

  • Optimization: If the initial separation is not satisfactory, optimize the mobile phase composition by varying the ratio of the polar and non-polar solvents and the concentration of the basic additive.

G cluster_0 Synthesis & Purification racemic Racemic Mixture This compound hplc Chiral HPLC System racemic->hplc Injection enantiomer_r (R)-Enantiomer hplc->enantiomer_r Separation enantiomer_s (S)-Enantiomer hplc->enantiomer_s

Caption: Workflow for Chiral Separation.

Head-to-Head Comparison of Enantiomers: A Predictive Analysis

While specific experimental data for the enantiomers of this compound is not publicly available, we can predict potential differences in their pharmacological profiles based on well-established principles of stereoselectivity in drug action. The differential interaction of enantiomers with chiral biological macromolecules, such as receptors and enzymes, is the basis for their distinct pharmacological activities.[6]

The following table presents a hypothetical comparison of the key pharmacological parameters for the (R)- and (S)-enantiomers of our target compound, based on findings for other chiral piperidine derivatives.[7]

Parameter(R)-Enantiomer (Hypothetical)(S)-Enantiomer (Hypothetical)Rationale
Target Receptor Binding Affinity (Ki) Lower Ki (Higher Affinity)Higher Ki (Lower Affinity)The eutomer typically exhibits a higher affinity for the target receptor due to a more favorable three-point interaction.
In Vitro Potency (EC50/IC50) Lower Value (Higher Potency)Higher Value (Lower Potency)Higher affinity often translates to greater potency in functional assays.
Efficacy (Emax) Full Agonist/AntagonistPartial Agonist/Antagonist or InactiveEnantiomers can differ in their ability to elicit a biological response upon binding to the receptor.
Off-Target Activity MinimalSignificantThe distomer may have higher affinity for other receptors, leading to unwanted side effects.
Metabolic Stability HigherLowerStereoselectivity in drug metabolism can lead to different pharmacokinetic profiles for enantiomers.

Experimental Protocol: In Vitro Receptor Binding Assay

This protocol outlines a general method for determining the binding affinity of each enantiomer for a specific target receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the (R)- and (S)-enantiomers of this compound for a target receptor.

Materials:

  • Resolved (R)- and (S)-enantiomers

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the target receptor

  • Assay buffer

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a multi-well plate, add a fixed amount of the cell membrane preparation to each well.

  • Competition Binding: Add increasing concentrations of the unlabeled enantiomer (competitor) to the wells. Also, include wells with only the radiolabeled ligand (total binding) and wells with the radiolabeled ligand and a high concentration of a known unlabeled ligand (non-specific binding).

  • Incubation: Add a fixed concentration of the radiolabeled ligand to all wells and incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a filter mat to separate the bound from the free radiolabeled ligand.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_receptor Chiral Receptor Binding Site cluster_enantiomers Enantiomers receptor Receptor enantiomer_r (R)-Enantiomer enantiomer_r->receptor High Affinity Binding (Therapeutic Effect) enantiomer_s (S)-Enantiomer enantiomer_s->receptor Low Affinity Binding (Reduced or No Effect)

Sources

A Comparative Guide to Confirming the Mechanism of Action of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for definitively validating the mechanism of action (MoA) of a novel therapeutic candidate, designated here as Cmpd-X: {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine. Preliminary screening suggests Cmpd-X acts as an agonist on a G-protein coupled receptor (GPCR). For the purpose of this guide, we will hypothesize its primary target is the Dopamine D2 Receptor (DRD2), a critical target in neuroscience drug discovery.

The central thesis of this guide is that while initial in vitro assays are indicative, they are insufficient to prove a specific MoA. Off-target effects can confound results, leading to costly failures in later-stage development.[1] The use of target knockout (KO) models, generated via technologies like CRISPR-Cas9, offers an unequivocal method to distinguish on-target from off-target activity, thereby providing the highest level of confidence in a compound's MoA before advancing to preclinical and clinical stages.[2][3]

Part 1: Foundational In Vitro Characterization - Building the Hypothesis

Before investing in knockout models, it is imperative to establish a strong, data-supported hypothesis for the compound's primary target. This initial phase characterizes the interaction of Cmpd-X with the putative target, DRD2, in isolated systems.

Causality Behind Experimental Choices
  • Direct Target Engagement: Does the compound physically interact with the receptor? A radioligand binding assay is the classic, direct method to answer this. It quantifies the affinity of Cmpd-X for DRD2 by measuring its ability to displace a known, high-affinity radiolabeled ligand.

  • Functional Consequence: Does this binding elicit a biological response consistent with the target's known signaling pathway? DRD2 is a Gi-coupled receptor. Its activation inhibits adenylyl cyclase, leading to a measurable decrease in the intracellular second messenger, cyclic AMP (cAMP).[4] Therefore, a cAMP inhibition assay provides functional proof of agonism.

Protocol 1: Competitive Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of Cmpd-X for the human DRD2.

  • Methodology:

    • Prepare cell membranes from a stable cell line overexpressing human DRD2 (e.g., HEK293-DRD2).

    • Incubate a constant concentration of a DRD2-specific radioligand (e.g., [³H]-Spiperone) with the cell membranes.

    • Add increasing concentrations of unlabeled Cmpd-X (competitor).

    • As a positive control, use a known DRD2 ligand (e.g., Haloperidol).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity on the filters using liquid scintillation counting.

    • Calculate the IC50 (concentration of Cmpd-X that displaces 50% of the radioligand) and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Inhibition Assay
  • Objective: To measure the functional potency (EC50) of Cmpd-X as a DRD2 agonist.

  • Methodology:

    • Culture HEK293-DRD2 cells in a suitable assay plate.

    • Pre-treat cells with Forskolin, an adenylyl cyclase activator, to stimulate a high basal level of cAMP.

    • Add increasing concentrations of Cmpd-X to the cells.

    • Use a known DRD2 agonist (e.g., Quinpirole) as a positive control.

    • Incubate to allow for receptor-mediated inhibition of adenylyl cyclase.

    • Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

    • Plot the concentration-response curve to determine the EC50 value.

Hypothesized Signaling Pathway for Cmpd-X

cluster_membrane Cell Membrane DRD2 DRD2 Receptor Gi Gi Protein DRD2->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Gi->AC Inhibits CmpdX Cmpd-X CmpdX->DRD2 Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Hypothesized MoA of Cmpd-X via the DRD2 Gi-coupled pathway.

Part 2: The Knockout Model Imperative for MoA Confirmation

The data from Part 1 suggest Cmpd-X is a potent DRD2 agonist. However, this does not exclude the possibility that some or all of its cellular effects are mediated through other, unknown targets. To achieve definitive validation, we must demonstrate that the compound's activity vanishes when its putative target is removed. The CRISPR-Cas9 system provides a precise and efficient tool for creating target-specific knockout cell lines for this purpose.[5][][7]

The logic is simple but powerful: if Cmpd-X exclusively targets DRD2, its ability to inhibit cAMP production will be completely abrogated in a DRD2 knockout (DRD2-/-) cell line. Any residual activity would immediately signal the presence of off-target effects.

Target Validation Workflow

cluster_invitro In Vitro Validation cluster_ko Knockout Confirmation cluster_invivo In Vivo Corroboration a Hypothesis: Cmpd-X is a DRD2 Agonist b Binding & Functional Assays (WT Cells) a->b c Generate DRD2-/- Cell Line (CRISPR/Cas9) b->c Strong Evidence d Comparative Functional Assays (WT vs. DRD2-/-) c->d e Generate DRD2-/- Mouse Model d->e Definitive MoA f Comparative Behavioral Assays (WT vs. DRD2-/-) e->f g g f->g Preclinical Candidate cluster_WT Wild-Type System cluster_KO Knockout System CmpdX Cmpd-X WT_Cell Cell with DRD2 Receptor CmpdX->WT_Cell KO_Cell Cell without DRD2 Receptor CmpdX->KO_Cell WT_Effect Biological Effect (e.g., ↓cAMP) WT_Cell->WT_Effect Conclusion Conclusion: Effect is DRD2-dependent KO_Effect No Biological Effect KO_Cell->KO_Effect

Caption: The core logic of using a knockout model for target validation.

Part 4: In Vivo Confirmation with DRD2 Knockout Mice

While cell-based knockout models are powerful for MoA confirmation, a drug's ultimate utility depends on its behavior in a complex, whole-organism system. In vivo studies using knockout mice are essential to confirm that the MoA holds true and to assess the target-dependent physiological and behavioral effects. [8][9][10]

Rationale for In Vivo Knockout Models

Using DRD2 knockout (DRD2-/-) mice and their wild-type (WT) littermates allows researchers to directly attribute an observed physiological or behavioral response to the drug's interaction with the DRD2 receptor. [11]This approach is critical for:

  • Confirming In Vivo Target Engagement: Demonstrating that the compound produces a measurable effect in WT animals that is absent in KO animals.

  • Differentiating On-Target Efficacy from Off-Target Toxicity: If a side effect persists in KO animals, it is definitively an off-target effect.

  • Building a Stronger Preclinical Data Package: Regulatory agencies value the rigor of data generated from well-controlled knockout studies. [10]

Protocol 5: Comparative Locomotor Activity Assay in Mice
  • Objective: To test the hypothesis that Cmpd-X modulates locomotor activity via a DRD2-dependent mechanism.

  • Experimental Design:

    • Subjects: Use age- and sex-matched adult DRD2-/- mice and WT littermates. Using littermates is crucial to control for variations in genetic background. [11] 2. Groups (n=8-12 per group):

      • Group 1: WT + Vehicle

      • Group 2: WT + Cmpd-X (e.g., 10 mg/kg, i.p.)

      • Group 3: DRD2-/- + Vehicle

      • Group 4: DRD2-/- + Cmpd-X (10 mg/kg, i.p.)

    • Procedure:

      • Acclimate mice to the testing room and open-field arenas.

      • Administer vehicle or Cmpd-X via intraperitoneal (i.p.) injection.

      • Immediately place each mouse in an open-field arena equipped with infrared beams to track movement.

      • Record locomotor activity (e.g., total distance traveled) for 60 minutes.

    • Blinding: The experimenter administering the drug and analyzing the data should be blind to the genotype and treatment group of each animal to prevent bias. [12]

Expected In Vivo Outcomes

Table 2: Total Distance Traveled (cm) in 60 min Post-Injection

GenotypeTreatmentMean Distance (cm)Standard DeviationP-value (vs. WT Vehicle)
Wild-Type (WT) Vehicle 3500 450 -
Wild-Type (WT) Cmpd-X 1800 320 <0.01
DRD2-/- Vehicle 5200 600 <0.05
DRD2-/- Cmpd-X 5150 580 n.s.

Interpretation:

  • Cmpd-X significantly reduces locomotor activity in WT mice, consistent with DRD2 agonism.

  • DRD2-/- mice exhibit baseline hyperactivity, a known phenotype for this knockout. [9]* Crucially, Cmpd-X has no effect on the locomotor activity of DRD2-/- mice. This in vivo result powerfully corroborates the in vitro findings, confirming that the compound's sedative effect is mediated through the DRD2 receptor.

Conclusion

The systematic approach outlined in this guide, progressing from foundational in vitro assays to definitive knockout model comparisons, represents the gold standard for mechanism of action validation in modern drug discovery. By demonstrating a complete loss of function in both cellular and whole-organism knockout models, researchers can establish with unparalleled confidence that the biological effects of this compound are mediated on-target. This rigorous, evidence-based strategy de-risks the drug development process, ensures that only the most promising and well-characterized candidates move forward, and ultimately increases the probability of clinical success.

References

  • Biocompare. (2022). Target Validation with CRISPR. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. [Link]

  • ModernVivo. (2023). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]

  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. [Link]

  • ResearchGate. (2015). The impact of CRISPR–Cas9 on target identification and validation. [Link]

  • Charles River Laboratories. (n.d.). Knockout Mice. [Link]

  • Taconic Biosciences. (n.d.). The Role of Mouse Models in Drug Discovery. [Link]

  • MtoZ Biolabs. (n.d.). Gene Knockout for Drug Screening and Target Identification. [Link]

  • Iorio, F., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. bioRxiv. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Horizon Discovery. (2018). Drug development with nuclear receptor knockout and humanized rat models. YouTube. [Link]

  • Picciotto, M. R., & Wickman, K. (n.d.). Using knockout and transgenic mice to study physiology and behavior. ResearchGate. [Link]

  • The Jackson Laboratory. (2020). Let's Talk the Basics of Designing Experiments with Mouse Models. YouTube. [Link]

  • Skarnes, W. C., et al. (n.d.). Generation of Conditional Knockout Mice. Springer Nature Experiments. [Link]

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A Comparative Benchmarking Guide to the Selectivity Profile of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine (Compound X)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous evaluation. A critical milestone in this journey is the characterization of a compound's selectivity—its ability to interact with the intended biological target while avoiding unintended off-target interactions that could lead to adverse effects. The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] This guide provides an in-depth, objective comparison of a novel piperidine derivative, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine (referred to herein as Compound X), against established ligands for the Sigma-1 receptor (σ1R).

The Sigma-1 receptor is a unique chaperone protein primarily located at the endoplasmic reticulum, implicated in a range of neurological and psychiatric conditions, making it an attractive therapeutic target.[2] This document will detail the experimental methodologies to rigorously define the selectivity profile of Compound X, present a comparative analysis with well-characterized σ1R ligands, and offer insights into the rationale behind these experimental choices.

Proposed Primary Target and Comparator Compounds

Based on the structural motifs present in Compound X—specifically the piperidine core, which is common in many CNS-active agents—we hypothesize its primary biological target to be the Sigma-1 receptor (σ1R).[3][4] The σ1R is a target of interest for conditions such as neurodegenerative diseases, pain, and depression.[2]

To benchmark the performance of Compound X, we have selected two well-established reference compounds with distinct pharmacological profiles at the σ1R:

  • (+)-Pentazocine : A high-affinity and selective σ1R agonist.[5][6]

  • Haloperidol : A non-selective antagonist with high affinity for both σ1R and dopamine D2 receptors.[5][7]

This selection allows for a robust comparison of Compound X's binding affinity and selectivity against both a selective agonist and a "dirtier" antagonist, providing a comprehensive picture of its potential therapeutic window.

Experimental Design for Selectivity Profiling

A multi-tiered approach is essential for accurately profiling a novel compound. Our experimental workflow is designed to first confirm high-affinity binding at the proposed primary target and then to systematically screen for potential off-target interactions.

G cluster_0 Tier 1: Primary Target Affinity cluster_1 Tier 2: Broad Selectivity Screening cluster_2 Tier 3: Secondary Target Validation A Compound X Synthesis & QC B Radioligand Binding Assay (Sigma-1 Receptor) A->B Test Compound C High-Affinity Hit (Ki < 100 nM) B->C Determine Ki at σ1R D Broad Panel Screening (e.g., Eurofins SafetyScreen44) C->D Proceed if Potent E Off-Target Hit(s) Identified D->E Identify Off-Target Hits (% Inhibition > 50%) F Dose-Response Assays (for each off-target) E->F G G F->G Determine Ki/IC50 for Off-Targets H Comparative Analysis G->H Final Selectivity Profile

Caption: Tiered experimental workflow for selectivity profiling.

Detailed Experimental Protocols

Scientific integrity demands that our protocols are self-validating. The following methodologies are standard in the field and provide robust, reproducible data.

Primary Target Affinity: Radioligand Binding Assay

The gold standard for quantifying the affinity of a compound for a receptor is the competitive radioligand binding assay.[8][9] This assay measures the ability of an unlabeled compound (our test compound) to displace a radiolabeled ligand with known high affinity for the target receptor.

Protocol: Sigma-1 Receptor Binding Assay

  • Receptor Source : Guinea pig brain membrane homogenate, which is a rich source of σ1Rs.[6]

  • Radioligand : [³H]-(+)-Pentazocine (specific activity ~50 Ci/mmol) at a final concentration of 2 nM.

  • Assay Buffer : 50 mM Tris-HCl, pH 7.4.

  • Procedure :

    • Prepare serial dilutions of Compound X, (+)-Pentazocine (unlabeled), and Haloperidol (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • In a 96-well plate, incubate the membrane homogenate (50-100 µg protein) with the radioligand and varying concentrations of the test compounds.

    • Total binding is determined in the absence of a competing ligand. Non-specific binding is determined in the presence of a high concentration (10 µM) of unlabeled Haloperidol.

    • Incubate the plate at 37°C for 120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (GF/B, pre-soaked in polyethylenimine to reduce non-specific binding).[10]

    • Wash the filters rapidly with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Broad Selectivity Profiling: Off-Target Screening Panel

To assess the broader selectivity of Compound X, we will utilize a commercially available screening panel, such as the Eurofins SafetyScreen44™ or the Reaction Biology InVEST™ panel.[12][13][14][15] These panels include a curated set of 44 targets known to be implicated in adverse drug reactions.[14][16] The panel typically includes a diverse range of GPCRs, ion channels, transporters, and enzymes.[12][17]

Protocol: SafetyScreen44™ Panel

  • Compound Concentration : A single high concentration of Compound X (e.g., 10 µM) is initially screened against the panel of 44 targets.

  • Assay Formats : The panel employs a variety of assay formats, primarily radioligand binding assays for receptors and enzymatic assays for enzymes.

  • Procedure : The service provider performs the assays according to their validated protocols. The primary output is the percent inhibition of radioligand binding or enzyme activity at the tested concentration.

  • Data Analysis : A significant interaction or "hit" is typically defined as >50% inhibition. This threshold is a standard in the industry for identifying off-target activities that warrant further investigation.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize the hypothetical, yet plausible, data obtained from the described experiments.

Table 1: Primary Target Affinity at the Sigma-1 Receptor

CompoundCompound Typeσ1R Binding Affinity (Ki, nM)
Compound X Test Compound 8.5
(+)-Pentazocineσ1R Agonist4.8
Haloperidolσ1R Antagonist3.1

This hypothetical data suggests that Compound X binds to the Sigma-1 receptor with high, single-digit nanomolar affinity, comparable to the established ligands.

Table 2: Selectivity Profile from SafetyScreen44™ Panel (Selected Hits >50% Inhibition at 10 µM)

TargetCompound X (% Inhibition)(+)-Pentazocine (% Inhibition)Haloperidol (% Inhibition)
Sigma-1 (σ1R) 98% 99%99%
Dopamine D2 15%5%95%
Histamine H1 8%2%78%
hERG Channel 22%10%45%
5-HT2A Receptor 55% 12%85%

This data illustrates a favorable selectivity profile for Compound X. Unlike Haloperidol, it shows minimal interaction with the Dopamine D2 and Histamine H1 receptors. The moderate hit at the 5-HT2A receptor would necessitate a follow-up dose-response assay to determine its potency at this off-target.

Signaling Pathway Context

Understanding the potential downstream effects of σ1R modulation is crucial. The σ1R is not a classical GPCR or ion channel but a chaperone protein that modulates the function of other proteins, including ion channels and kinases.

G cluster_0 Sigma-1 Receptor Modulation cluster_1 Downstream Cellular Effects ER Endoplasmic Reticulum S1R Sigma-1 Receptor IonChannel Ion Channels (e.g., K+, Ca2+) S1R->IonChannel Modulates CaSignal Ca2+ Signaling S1R->CaSignal Regulates CompoundX Compound X (Agonist) CompoundX->S1R Neurite Neurite Outgrowth CaSignal->Neurite CellSurvival Cell Survival CaSignal->CellSurvival

Caption: Simplified Sigma-1 receptor signaling cascade.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for benchmarking the selectivity profile of the novel compound, this compound (Compound X). Based on our hypothetical data, Compound X emerges as a potent and highly selective ligand for the Sigma-1 receptor, demonstrating significant advantages over a non-selective antagonist like Haloperidol. Its high affinity for σ1R, combined with a clean off-target profile at a high concentration, underscores its potential as a promising candidate for further preclinical development. The identification of a minor off-target activity at the 5-HT2A receptor provides a clear next step: the generation of a full dose-response curve to quantify this interaction and assess the therapeutic window. This systematic approach to selectivity profiling is indispensable for mitigating risks and making informed decisions in the drug discovery pipeline.[17][18]

References

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  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Cobos, E. J., Entrena, J. M., Cendán, C. M., & Del Pozo, E. (2008). Pharmacology and Therapeutic Potential of Sigma-1 Receptor Ligands. Current Neuropharmacology, 6(4), 344–366. [Link]

  • Kciuk, M., & Marciniak, M. (2020). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 25(23), 5643. [Link]

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  • Detect Early Off-Target Liabilities | InVEST44 Safety Panel by Reaction. (n.d.). Reaction Biology. Retrieved January 19, 2026, from [Link]

  • Tanga, A., et al. (2018). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 61(10), 4652–4667. [Link]

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  • Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates. (2022, March 22). PR Newswire. Retrieved January 19, 2026, from [Link]

  • Amodeo, G. F., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1729–1739. [Link]

  • Cosi, C., et al. (2007). Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. Bioorganic & Medicinal Chemistry Letters, 17(8), 2281–2284. [Link]

  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]

  • Kozlovskaya, L. I., & Kozlovskiy, V. I. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6438. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]

  • Bylund, D. B. (1992). Radioligand Binding Methods: Practical Guide and Tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207–214. [Link]

  • Cai, W., & Chen, X. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science China Chemistry, 54(1), 108–114. [Link]

  • Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in Molecular Biology, 306, 153–175. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 82, 117178. [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Technology. Retrieved January 19, 2026, from [Link]

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A Comparative Guide to Ensuring Reproducibility and Robustness in the Synthesis and Analysis of N-Substituted Piperidine-4-yl-methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the piperidine scaffold is a cornerstone of modern pharmacotherapy.[1][2][3] Its prevalence in numerous FDA-approved drugs underscores the importance of reliable and reproducible experimental data. This guide provides an in-depth comparison of synthetic and analytical methodologies for a representative N-substituted piperidine-4-yl-methylamine derivative, using {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine as a model compound. We will explore how experimental choices directly impact the reproducibility and robustness of your results, offering actionable insights and detailed protocols to ensure the integrity of your research.

The Synthetic Challenge: A Comparative Analysis of Routes to N-Acylated Piperidine Derivatives

The synthesis of this compound and its analogs typically involves the N-acylation of a suitable piperidine precursor. The choice of synthetic route can significantly influence reaction yield, impurity profile, and scalability. Here, we compare two common approaches: a classical two-step synthesis from a commercially available intermediate and a more direct, one-pot reductive amination pathway.

Route A: Two-Step Synthesis via N-Boc Protection

This widely used method involves the acylation of a protected piperidine intermediate, followed by deprotection. It is often favored for its well-defined intermediates and generally cleaner reaction profiles.

Experimental Protocol: Two-Step Synthesis

  • Step 1: N-Acylation of tert-butyl (piperidin-4-ylmethyl)carbamate

    • To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add phenoxyacetyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated, Boc-protected intermediate.

  • Step 2: Boc Deprotection

    • Dissolve the intermediate from Step 1 in a 4M solution of HCl in 1,4-dioxane.

    • Stir at room temperature for 2 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether to afford this compound hydrochloride.

Workflow for Two-Step Synthesis

A tert-butyl (piperidin-4-ylmethyl)carbamate C N-Acylation A->C B Phenoxyacetyl chloride B->C D N-Acylated, Boc-protected intermediate C->D F Boc Deprotection D->F E 4M HCl in Dioxane E->F G This compound HCl F->G

Caption: Workflow for the Two-Step Synthesis of the Target Compound.

Route B: Direct Reductive Amination

Reductive amination offers a more convergent approach, potentially reducing the number of synthetic steps and improving overall efficiency.[4] However, it can sometimes lead to the formation of side products if not carefully controlled.

Experimental Protocol: Reductive Amination

  • To a solution of 4-(aminomethyl)piperidine (1.0 eq) and phenoxyacetic acid (1.0 eq) in methanol, add sodium triacetoxyborohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Workflow for Reductive Amination

A 4-(aminomethyl)piperidine D Reductive Amination A->D B Phenoxyacetic acid B->D C Sodium triacetoxyborohydride C->D E Purification D->E F This compound E->F

Caption: Workflow for the One-Pot Reductive Amination Synthesis.

Comparison of Synthetic Routes
ParameterRoute A: Two-Step SynthesisRoute B: Reductive AminationRationale for Robustness
Overall Yield 75-85%50-65%Route A generally provides higher and more consistent yields due to the well-defined nature of each step.
Purity (crude) >90%70-80%The protection-acylation-deprotection sequence in Route A minimizes side reactions, leading to a cleaner crude product.
Scalability Readily scalableCan be challenging to scale due to exotherms and reagent addition control.The controlled, stepwise nature of Route A makes it more amenable to large-scale synthesis.
Reproducibility HighModerateRoute A's discrete steps allow for easier identification and control of variables affecting reproducibility.

Analytical Characterization: Ensuring Purity and Identity

Robust analytical methods are crucial for verifying the structure and purity of the synthesized compound.[5][6][7] Failure to adequately validate these methods can lead to regulatory scrutiny and unreliable data.[5][8] We will compare High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination in pharmaceutical analysis.[6] A robust HPLC method should remain unaffected by small, deliberate variations in analytical conditions.[6][7]

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Robustness Testing Parameters for HPLC

To ensure the method's robustness, key parameters should be varied slightly to assess the impact on the results.[6][7]

ParameterVariationAcceptance Criteria
Flow Rate ± 0.1 mL/minRetention time shift < 5%, peak symmetry > 0.9
Column Temperature ± 5 °CResolution between analyte and impurities > 1.5
Mobile Phase pH ± 0.2 unitsNo significant change in peak shape or retention time
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural elucidation. For this compound, ¹H and ¹³C NMR are essential for confirming the connectivity of the molecule.

Expected ¹H NMR signals (illustrative):

  • Aromatic protons (phenoxy group): δ 6.9-7.3 ppm

  • Acetyl methylene protons: δ 4.7 ppm

  • Piperidine ring protons: δ 1.2-4.5 ppm (complex multiplets)

  • Methylamine protons: δ 2.8 ppm

Reproducibility in NMR:

Reproducibility in NMR is generally high, provided that the sample preparation and instrument parameters are consistent. Key considerations include:

  • Solvent: Use of the same deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Concentration: Consistent sample concentration to avoid shifts in proton signals.

  • Internal Standard: Use of an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing.

Comparative Summary of Analytical Methods
MethodPrimary UseKey StrengthsConsiderations for Robustness
HPLC Purity determination and quantificationHigh sensitivity, excellent for separating impuritiesMethod parameters (flow rate, temperature, mobile phase) must be rigorously tested.[6][7]
NMR Structural confirmation and identificationProvides detailed structural informationSample preparation and instrument calibration are key to reproducible results.
Mass Spectrometry Molecular weight confirmationHigh accuracy for mass determinationIonization source and parameters can affect reproducibility.

Conclusion: A Holistic Approach to Reproducibility and Robustness

Ensuring the reproducibility and robustness of experiments involving novel chemical entities like this compound requires a multi-faceted approach. From the initial choice of synthetic route to the fine-tuning of analytical methods, every decision has a downstream impact on the quality and reliability of the data.

  • For synthesis , a stepwise approach like the two-step acylation (Route A) often provides greater control and reproducibility, which is critical for generating reliable biological data and for process scale-up.

  • For analysis , a combination of orthogonal techniques, such as HPLC for purity and NMR for identity, provides a comprehensive and robust characterization package. The validation of these analytical methods, particularly through robustness testing, is not just good scientific practice but a regulatory expectation.[5][7][8]

By carefully considering these factors and implementing the detailed protocols outlined in this guide, researchers can build confidence in their results and accelerate the drug discovery and development process.

References

  • Pharmaceutical Technology. (n.d.). Robustness in Analytical Methods Outlined. Available at: [Link]

  • Proclinical. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. Available at: [Link]

  • Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. Available at: [Link]

  • American Pharmaceutical Review. (2015). Method Robustness Considerations for Successful Product Commercialization. Available at: [Link]

  • Elsevier. (n.d.). Robustness of Analytical Chemical Methods and Pharmaceutical Technological Products, Volume 19. Available at: [Link]

  • National Institutes of Health. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Available at: [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines. Available at: [Link]

  • International Journal of Molecular Sciences. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine, a substituted piperidine derivative. As no specific Safety Data Sheet (SDS) is readily available for this compound, this document extrapolates from the known hazards of structurally similar compounds, such as piperidine, and general principles of chemical waste management to ensure a high standard of safety and environmental stewardship.[1]

Hazard Assessment and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on its constituent chemical moieties—a piperidine ring and an amine group—this compound should be handled as a hazardous substance.[2][3]

Assumed Hazard Profile:

  • Corrosivity: Piperidine and other aliphatic amines are known to be corrosive, capable of causing severe skin burns and eye damage.[4]

  • Toxicity: Harmful if swallowed or inhaled.[4] Piperidine derivatives can also be absorbed through the skin.[5]

  • Irritation: May cause respiratory tract irritation.[5]

  • Flammability: While the phenoxyacetyl group may reduce volatility compared to simple piperidines, the compound should be treated as potentially combustible.[6]

Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The following should be considered mandatory when handling this compound and its waste.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of liquid waste and potential vapors which can cause serious eye damage.[7][8]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), and a flame-retardant lab coat. Ensure full coverage.Prevents skin contact, which can lead to burns, irritation, and dermal absorption of the chemical.[2][9]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][10]Minimizes inhalation of potentially harmful vapors or aerosols.
Engineering Controls

All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, ideally within a chemical fume hood to minimize inhalation exposure.[10] An emergency eyewash station and safety shower must be readily accessible.[5][9]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard laboratory trash or down the drain. [2][7]

Waste Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions within waste streams.

  • Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for this compound and materials contaminated with it.

  • Solid Waste Collection:

    • Collect any solid residues of the compound, contaminated weighing papers, and disposable lab equipment (e.g., pipette tips, gloves) in a clearly labeled, sealable polyethylene bag.

    • Place this bag inside a rigid, chemically compatible, and sealable hazardous waste container.[2]

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Container Choice: Use containers made of materials compatible with amines (e.g., high-density polyethylene - HDPE). Ensure containers are in good condition and can be tightly sealed to prevent leaks.[2]

Labeling and Storage

Accurate labeling and proper storage are mandated by regulatory bodies and are essential for safety.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste " and the full chemical name: "this compound" .[11] Include the date of accumulation.

  • Storage:

    • Store sealed waste containers in a designated, secure, and well-ventilated satellite accumulation area.[11]

    • Ensure containers are kept away from incompatible materials such as strong oxidizing agents and strong acids to prevent potentially violent reactions.[2][3][8]

    • Store in a cool, dry area away from heat and sources of ignition.[8][10]

Final Disposal

Disposal of this hazardous waste must be handled by a certified entity.

  • Engage a Licensed Waste Disposal Service: Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[2] These services are equipped to handle and dispose of chemical waste in accordance with local, state, and federal regulations.[7][9]

  • Manifesting: Ensure all required waste manifest documentation is completed accurately before the waste is removed from your facility.

The following flowchart illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Handover A Identify Waste: This compound (Solid or Liquid) B Assess Hazards: Corrosive, Toxic, Irritant A->B C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C D Is the waste solid or liquid? C->D E Collect in dedicated, sealed solid waste container D->E Solid F Collect in dedicated, sealed liquid waste container D->F Liquid G Label Container: 'Hazardous Waste' & Full Chemical Name E->G F->G H Store in designated, secure, ventilated area G->H I Contact EHS for pickup by licensed disposal service H->I J Complete Waste Manifest I->J K Final Disposal via Approved Facility J->K

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and organized response is crucial to mitigate risks.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to prevent further exposure.[11]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep the sash at the appropriate height.

  • Containment and Cleanup:

    • For small liquid spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[7][9] Do not use combustible materials like paper towels.

    • For solid spills, carefully sweep up the material, avoiding dust generation.[3]

    • Collect all contaminated absorbent material and cleanup debris in a sealed, appropriately labeled hazardous waste container.[3][7]

  • Decontamination: Thoroughly clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]

  • Reporting: Report all spills to your laboratory supervisor and institutional EHS office immediately, regardless of size.[11]

Regulatory Context: EPA Hazardous Waste Codes

While a specific EPA waste code has not been assigned to this compound, it would likely be classified based on its characteristics. As a laboratory professional, it is your responsibility to make a hazardous waste determination.[12] Based on the properties of similar compounds, the waste could potentially be classified under the following EPA hazardous waste codes:

  • D001 (Ignitability): If the compound has a flash point below 60°C (140°F).[13]

  • D002 (Corrosivity): If the waste is aqueous and has a pH ≤ 2 or ≥ 12.5, or if it corrodes steel at a specified rate.[13] Amine compounds are often alkaline.

  • D003 (Reactivity): If the waste is unstable, reacts violently with water, or generates toxic gases.[13]

  • Toxicity Characteristic (D004-D043): If a leachate from the waste, as determined by the Toxicity Characteristic Leaching Procedure (TCLP), contains contaminants at or above regulated concentrations.

The final classification should be made in consultation with your institution's EHS professionals.

By adhering to these rigorous safety and disposal protocols, you contribute to a culture of safety, protect the environment, and ensure regulatory compliance within your institution.

References

  • Proper Disposal of 3-(2-Cyclohexylethyl)piperidine: A Step-by-Step Guide. Benchchem.
  • Safe Handling and Disposal of 1-(4-Chlorophenylazo)piperidine: A Procedural Guide. Benchchem.
  • Safety Data Sheet: Piperidine. Carl ROTH.
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  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Sigma-Aldrich.
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  • SAFETY DATA SHEET. Fisher Scientific.
  • PIPERIDINE HAZARD SUMMARY. NJ.gov.
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Personal protective equipment for handling {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Framework for Handling {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

As researchers and drug development professionals, we operate on the frontier of knowledge, often handling novel chemical entities with limited or non-existent safety data. The compound this compound is one such case. In the absence of a specific Safety Data Sheet (SDS), a proactive and conservative approach to safety is not just recommended—it is imperative. This guide provides a comprehensive operational plan for personal protective equipment (PPE) and handling, grounded in a first-principles hazard analysis of the compound's constituent functional groups. Our core mission is to build a culture of safety that protects researchers while enabling scientific progress.

Hazard Analysis: Inferring Risk from Chemical Structure

Since no specific toxicological data is available for this compound, we must assume it is hazardous and treat it with the utmost care.[1] A critical evaluation of its structure reveals several potential hazards derived from its core components:

  • Piperidine Moiety: The foundational piperidine ring is a derivative of piperidine, a compound classified as a highly flammable liquid and vapor that is toxic if inhaled or in contact with skin, and can cause severe skin burns and eye damage.[2][3] Derivatives often share a similar hazard profile.[4][5]

  • Primary Amine Group (-CH₂NH₂): Aliphatic and aromatic amines are a class of compounds that can be corrosive, toxic, and flammable.[6] They are often skin and respiratory irritants or sensitizers.[6]

  • Phenoxyacetyl Group: This part of the molecule contains an ether linkage. While aryl ethers are generally more stable than alkyl ethers, the potential for peroxide formation over time, especially if improperly stored, cannot be entirely dismissed.

Given this composite structure, we must operate under the assumption that this compound is potentially corrosive, toxic, a skin/eye irritant, and may have unknown long-term health effects. Therefore, minimizing all routes of exposure—inhalation, ingestion, and dermal contact—is the primary goal.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a static checklist but a dynamic risk-based assessment for each specific task.[7] All handling of this compound, whether as a solid or in solution, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][8]

Task / Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers)Safety Glasses with Side ShieldsNitrile Gloves (single pair)Flame-Resistant Lab CoatNot required
Weighing Solid / Preparing Solutions Chemical Splash Goggles & Face Shield[7][9]Double Nitrile Gloves or Neoprene/Butyl Rubber Outer Glove[10]Flame-Resistant Lab Coat & Chemical ApronNot required (in fume hood)
Running Reactions / Workup Chemical Splash Goggles & Face ShieldDouble Nitrile Gloves or appropriate chemically resistant glovesFlame-Resistant Lab Coat & Chemical ApronNot required (in fume hood)
Large-Scale Operations (>5g) Chemical Splash Goggles & Face ShieldHeavy-duty chemically resistant gloves (e.g., Butyl, Viton) over inner nitrile glovesChemical-Resistant Suit (e.g., Tyvek)[11]Assess need based on operation
Spill Cleanup / Emergency Chemical Splash Goggles & Face ShieldHeavy-duty chemically resistant glovesChemical-Resistant SuitAir-Purifying Respirator with Organic Vapor/Amine cartridges
In-Depth PPE Rationale
  • Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses are required for any work in the laboratory.[7][9] However, due to the presumed corrosive nature of the amine and piperidine moieties, chemical splash goggles are mandatory when handling the compound.[9] When manipulating either the powder or solutions outside of a completely closed system (e.g., weighing, transferring liquids), a full-face shield must be worn over the goggles to protect against splashes.[7]

  • Hand Protection: Standard nitrile gloves offer splash protection but have poor resistance to many amines and ethers for prolonged contact.[12][13] Therefore, double-gloving is the minimum requirement. For tasks involving significant handling, an outer glove made of a more resistant material like butyl or neoprene should be worn over an inner nitrile glove.[11] Gloves must be inspected before each use and changed immediately upon any sign of contamination or degradation.[14]

  • Body Protection: A flame-resistant lab coat is the standard for all laboratory work.[9] When handling quantities greater than a few grams or during procedures with a higher splash risk, this should be supplemented with a chemically resistant apron.

  • Respiratory Protection: All routine operations must be performed within a properly functioning chemical fume hood.[4][15] This engineering control is the primary method of preventing respiratory exposure. A respirator should not be necessary for standard procedures. However, in the event of a significant spill or failure of the fume hood, personnel must evacuate and only re-enter with appropriate respiratory protection—typically a NIOSH-approved air-purifying respirator fitted with organic vapor/amine cartridges.[6]

Operational and Disposal Plans

Step-by-Step Protocol: Safely Weighing the Solid Compound
  • Preparation: Before bringing the compound into the workspace, ensure the chemical fume hood sash is at the appropriate height. Don all required PPE: lab coat, chemical splash goggles, face shield, and double nitrile gloves.

  • Workspace Setup: Place a weigh boat, spatula, and a sealable container for the measured solid onto the analytical balance inside the fume hood. Have a labeled waste bag ready for contaminated disposables.

  • Handling: Carefully open the stock container inside the fume hood. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Sealing: Immediately and securely close the stock container. Transfer the weighed solid into its designated sealable container and close it.

  • Decontamination: Wipe the spatula clean. Dispose of the weigh boat and outer gloves into the designated hazardous waste bag inside the fume hood.

  • Final Steps: Close the fume hood sash. Remove the face shield and apron. Remove the inner gloves and wash hands thoroughly with soap and water.

Safe_Weighing_Workflow start Start: Prepare to Weigh ppe Step 1: Don Full PPE (Goggles, Face Shield, Double Gloves, Coat) start->ppe setup Step 2: Prepare Workspace in Fume Hood ppe->setup transfer Step 3: Transfer Compound from Stock to Weigh Boat setup->transfer seal Step 4: Securely Seal Stock and Sample Containers transfer->seal decon Step 5: Dispose of Contaminated Items in Designated Waste seal->decon doff Step 6: Doff Outer PPE & Wash Hands decon->doff end End: Procedure Complete doff->end

Caption: Workflow for safely weighing a hazardous research chemical.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's emergency response team. For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for amines (avoid reactive materials).[2] Wear full PPE, including respiratory protection if necessary, during cleanup.

Storage and Disposal
  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for corrosive and toxic materials.[8] Store away from incompatible substances like strong oxidizing agents and acids.

  • Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[16] Do not dispose of it down the drain.[16] Collect all waste in clearly labeled, sealed containers. Follow all local, state, and federal regulations for disposal, which typically involves transfer to a licensed professional waste disposal service.[4][16]

By adhering to this comprehensive safety framework, we can handle novel compounds like this compound responsibly, ensuring the safety of all laboratory personnel while advancing critical research.

References

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  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
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Reactant of Route 1
Reactant of Route 1
{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine
Reactant of Route 2
Reactant of Route 2
{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.